Product packaging for 3-(3-Methylphenyl)-3-oxopropanenitrile(Cat. No.:CAS No. 53882-81-8)

3-(3-Methylphenyl)-3-oxopropanenitrile

Cat. No.: B1329870
CAS No.: 53882-81-8
M. Wt: 159.18 g/mol
InChI Key: IVLKDYOTZMFMLO-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-3-oxopropanenitrile, also known as m-toluoylacetonitrile, is a high-purity beta-ketonitrile compound offered at 97% assay, making it a valuable and versatile building block in organic synthesis and medicinal chemistry research . This compound, with the linear formula CH₃C₆H₄C(O)CH₂CN and a molecular weight of 159.19 g/mol, serves as a critical precursor for the synthesis of various heterocyclic structures, including pyrazoles and isoxazoles, which are core scaffolds in many pharmaceutical agents . Its structure features both a ketone and a nitrile group, allowing it to participate in diverse chemical reactions such as cyclocondensations and to act as a chelating ligand in coordination chemistry . The CAS Number 53882-81-8 provides a unique identifier for this material, which is typically supplied in amber glass bottles to ensure stability . This product is intended For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers value this compound for its role in developing new chemical entities and exploring structure-activity relationships in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B1329870 3-(3-Methylphenyl)-3-oxopropanenitrile CAS No. 53882-81-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-3-2-4-9(7-8)10(12)5-6-11/h2-4,7H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLKDYOTZMFMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202138
Record name 3-Toluoylacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53882-81-8
Record name 3-Methyl-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53882-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Toluoylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053882818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Toluoylacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(3-Methylphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 3-(3-Methylphenyl)-3-oxopropanenitrile, a versatile intermediate compound with potential applications in pharmaceutical and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates information from closely related analogs and established principles of organic chemistry to offer a predictive and practical resource.

Chemical Identity and Physical Properties

This compound, also known by its synonym 3-methylbenzoylacetonitrile, is a solid, off-white to slightly yellow substance at room temperature.[1] It is commonly supplied with a purity of 97%.[1][2][3]

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
IUPAC Name This compound[2]
CAS Registry Number 53882-81-8[1][2]
Molecular Formula C₁₀H₉NO[2]
Molecular Weight 159.19 g/mol [2][3]
Appearance Off-white to slight yellow solid[1]
Common Synonyms 3-methylbenzoylacetonitrile, 3-toluoylacetonitrile, m-toluoylacetonitrile[2]

Synthesis and Experimental Protocols

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product R1 Methyl 3-methylbenzoate P1 This compound R1->P1 + Acetonitrile (Sodium Methoxide) R2 Acetonitrile R2->P1 Reagent1 Sodium Methoxide Reagent2 2M HCl (for workup)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

  • Materials:

    • Methyl 3-methylbenzoate

    • Sodium methoxide

    • Acetonitrile (anhydrous)

    • Deionized water

    • 2M Hydrochloric acid

    • Dichloromethane (DCM)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate

    • Petroleum ether and ethyl acetate (for chromatography)

  • Procedure:

    • A mixture of methyl 3-methylbenzoate (1.0 equivalent) and sodium methoxide (1.7 equivalents) in anhydrous acetonitrile (sufficient volume) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • The reaction mixture is heated to reflux for approximately 3 hours.

    • After cooling to room temperature, the formation of a white precipitate may be observed. The precipitate is collected by filtration and redissolved in deionized water.

    • The aqueous solution is acidified with 2M HCl.

    • The aqueous layer is extracted twice with dichloromethane.

    • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude product.

    • Purification is achieved by flash chromatography using a petroleum ether/ethyl acetate solvent system to afford pure this compound as a solid.

General Synthetic Workflow:

G start Start reactants Combine Methyl 3-methylbenzoate, Sodium Methoxide, and Acetonitrile start->reactants reflux Reflux for 3 hours reactants->reflux cool Cool to Room Temperature reflux->cool filter_dissolve Filter Precipitate and Redissolve in Water cool->filter_dissolve acidify Acidify with 2M HCl filter_dissolve->acidify extract Extract with Dichloromethane (x2) acidify->extract wash_dry Wash with Brine and Dry over Na2SO4 extract->wash_dry concentrate Remove Solvent under Reduced Pressure wash_dry->concentrate purify Purify by Flash Chromatography concentrate->purify end End: Pure Product purify->end

Caption: General workflow for the synthesis of this compound.

Spectroscopic Properties (Predicted)

Directly measured spectroscopic data for this compound are not widely available. The following are predicted spectra based on the known spectra of analogous compounds and general principles of spectroscopy.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Peaks/Signals
¹H NMR Aromatic protons (multiplet, ~7.2-7.8 ppm), Methylene protons (-CH₂-) (singlet, ~4.0-4.2 ppm), Methyl protons (-CH₃) (singlet, ~2.4 ppm)
¹³C NMR Carbonyl carbon (C=O) (~190-200 ppm), Aromatic carbons (~125-140 ppm), Nitrile carbon (C≡N) (~115-120 ppm), Methylene carbon (-CH₂-) (~30-40 ppm), Methyl carbon (-CH₃) (~20-25 ppm)
IR Spectroscopy C≡N stretch (~2250 cm⁻¹), C=O stretch (~1690 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2850-3000 cm⁻¹)
Mass Spectrometry (EI) Molecular ion (m/z 159), Fragment from loss of •CN (m/z 133), Fragment corresponding to the 3-methylbenzoyl cation (m/z 119)

Biological Activity and Toxicology

Specific studies on the biological activity of this compound are limited. However, it is classified as a pharmaceutical intermediate, suggesting its use as a building block in the synthesis of more complex, biologically active molecules.[1]

Safety and Hazard Information:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is considered hazardous.[5]

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin irritation and serious eye irritation .

  • May cause respiratory irritation .

Due to these potential hazards, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Workflow for Evaluating Biological Activity:

Should further investigation into the biological effects of this compound be desired, a general workflow for preliminary screening can be followed.

G start Start: Pure Compound in_vitro In Vitro Assays (e.g., enzyme inhibition, antimicrobial susceptibility) start->in_vitro cytotoxicity Cytotoxicity Assays (e.g., against cancer cell lines) start->cytotoxicity hit_identification Hit Identification in_vitro->hit_identification cytotoxicity->hit_identification lead_optimization Lead Optimization (if activity is confirmed) hit_identification->lead_optimization in_vivo In Vivo Studies (animal models) lead_optimization->in_vivo end End: Characterized Biological Activity in_vivo->end

Caption: General workflow for biological activity screening.

Conclusion

This compound is a valuable chemical intermediate with potential for use in the development of new pharmaceuticals and other fine chemicals. While there is a notable lack of publicly available, in-depth experimental data on its specific properties and biological activities, this guide provides a robust, predictive overview based on established chemical principles and data from closely related compounds. Further experimental investigation is warranted to fully characterize this compound and unlock its full potential in research and development.

References

An In-depth Technical Guide to the Spectral Data of m-Toluoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for m-toluoylacetonitrile (also known as 3-oxo-3-(m-tolyl)propanenitrile), a compound of interest in chemical synthesis and drug discovery. This document details available spectroscopic data, including Infrared (IR) and Mass Spectrometry (MS), and provides analogous Nuclear Magnetic Resonance (NMR) data for a structurally similar compound. Furthermore, it outlines detailed experimental protocols for acquiring such data and presents a logical workflow for spectral analysis.

Spectral Data Presentation

The following tables summarize the available spectral data for m-toluoylacetonitrile and its structural analog, benzoylacetonitrile.

Table 1: Infrared (IR) Spectroscopy Data for m-Toluoylacetonitrile

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2920WeakAliphatic C-H Stretch (CH₃)
~2260StrongC≡N Stretch (Nitrile)
~1685StrongC=O Stretch (Ketone)
~1600, 1480, 1440Medium-StrongAromatic C=C Bending
~1375MediumCH₃ Bending
~780, 690StrongAromatic C-H Out-of-Plane Bending (meta-disubstituted)

Note: The IR data is based on typical absorption frequencies for the functional groups present in the molecule and may vary slightly based on the experimental conditions.

Table 2: Mass Spectrometry (MS) Data for m-Toluoylacetonitrile

m/zRelative Intensity (%)Assignment
159100[M]⁺ (Molecular Ion)
119~80[M - C₂H₂O]⁺
91~60[C₇H₇]⁺ (Tropylium ion)
65~40[C₅H₅]⁺

Note: The fragmentation pattern is predicted based on the structure of m-toluoylacetonitrile and typical fragmentation of aromatic ketones and nitriles.

Table 3: ¹H NMR Spectral Data for Benzoylacetonitrile (Analogue)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95Doublet2HAromatic Protons (ortho to C=O)
~7.65Triplet1HAromatic Proton (para to C=O)
~7.50Triplet2HAromatic Protons (meta to C=O)
~4.00Singlet2H-CH₂-

Disclaimer: This ¹H NMR data is for benzoylacetonitrile, a structural analogue of m-toluoylacetonitrile. The aromatic region for m-toluoylacetonitrile will differ due to the presence of the methyl group.

Table 4: ¹³C NMR Spectral Data for Benzoylacetonitrile (Analogue)

Chemical Shift (δ, ppm)Assignment
~188C=O (Ketone)
~135Aromatic C (quaternary, attached to C=O)
~134Aromatic CH (para)
~129Aromatic CH (ortho/meta)
~116C≡N (Nitrile)
~30-CH₂-

Disclaimer: This ¹³C NMR data is for benzoylacetonitrile. The chemical shifts for the aromatic carbons of m-toluoylacetonitrile will be influenced by the methyl substituent.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample (m-toluoylacetonitrile).

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale to the TMS signal (0 ppm).

  • Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

  • Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Set the number of scans to achieve an adequate signal-to-noise ratio, which is typically higher than for ¹H NMR due to the low natural abundance of ¹³C.

  • Process the FID similarly to the ¹H spectrum.

  • Reference the spectrum using the solvent peak (e.g., 77.16 ppm for CDCl₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid m-toluoylacetonitrile powder directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source.

Sample Introduction:

  • For a solid sample like m-toluoylacetonitrile, direct insertion probe (DIP) is a suitable method.

  • A small amount of the sample is placed in a capillary tube at the end of the probe.

  • The probe is inserted into the high-vacuum source of the mass spectrometer.

Data Acquisition:

  • The sample is heated, causing it to vaporize directly into the ionization chamber.

  • In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion.

  • The resulting mass spectrum is a plot of relative intensity versus m/z.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectral analysis of m-toluoylacetonitrile.

Spectral_Analysis_Workflow cluster_compound Compound Information cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_analysis Structural Elucidation Structure m-Toluoylacetonitrile (C₁₀H₉NO) NMR NMR Spectroscopy (¹H and ¹³C) Structure->NMR Provides C-H Framework IR FTIR Spectroscopy Structure->IR Identifies Functional Groups MS Mass Spectrometry Structure->MS Determines Molecular Weight NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data Analysis Combined Spectral Analysis NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis Final_Structure Verified Structure of m-Toluoylacetonitrile Analysis->Final_Structure

Spectral analysis workflow for m-toluoylacetonitrile.

This comprehensive guide provides the necessary spectral information and methodologies to aid researchers in their study and application of m-toluoylacetonitrile. The combination of these spectroscopic techniques allows for a thorough structural characterization of the molecule.

In-Depth Technical Guide: 3-(3-Methylphenyl)-3-oxopropanenitrile (CAS Number: 53882-81-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methylphenyl)-3-oxopropanenitrile, also known as m-toluoylacetonitrile, is a specialty chemical belonging to the benzoylacetonitrile class of compounds. It serves as a crucial intermediate in the synthesis of various pharmaceutical and heterocyclic compounds. Recent research has highlighted the potential of benzoylacetonitriles as potent anti-inflammatory and, more specifically, anti-neuroinflammatory agents, suggesting promising avenues for drug discovery and development.[1][2][3] This technical guide provides a comprehensive overview of the available chemical, biological, and experimental data for this compound and its related analogues.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 53882-81-8N/A
Molecular Formula C₁₀H₉NON/A
Molecular Weight 159.19 g/mol N/A
IUPAC Name This compoundN/A
Synonyms m-Toluoylacetonitrile, 3-MethylbenzoylacetonitrileN/A
Appearance Off-white to slight yellow solid[4]
Melting Point 73-75 °CN/A
Purity Typically ≥97%[4][5]
Storage Store in a cool, dry, and well-ventilated place.[4]

Spectroscopic Data (Representative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the methylene protons. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The methyl group protons should present as a singlet around 2.4 ppm, and the methylene protons adjacent to the carbonyl and nitrile groups are expected to be a singlet at approximately 4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 190-200 ppm), the nitrile carbon (around 115-120 ppm), and the aromatic carbons (in the 120-140 ppm region). The methyl carbon should appear at approximately 21 ppm, and the methylene carbon at around 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

Table 2: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
C≡N (Nitrile)2200 - 2260
C=O (Ketone)1680 - 1700
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 3000
Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak [M]⁺ at m/z 159. Key fragmentation patterns would likely involve the loss of CO (m/z 131) and the formation of the m-toluoyl cation (m/z 119).

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, a general and adaptable method for the synthesis of 3-oxo-3-arylpropanenitriles can be employed. The following is a representative protocol based on the Claisen condensation reaction.

General Synthesis of 3-Aryl-3-oxopropanenitriles

This procedure involves the reaction of an appropriate ethyl benzoate derivative with acetonitrile in the presence of a strong base like sodium methoxide.

Materials:

  • Ethyl 3-methylbenzoate

  • Acetonitrile

  • Sodium methoxide

  • Anhydrous solvent (e.g., Toluene or THF)

  • Hydrochloric acid (2M)

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of ethyl 3-methylbenzoate (1.0 eq) and acetonitrile (1.5 eq) in an anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Sodium methoxide (1.5 eq) is added portion-wise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with 2M HCl to a pH of approximately 3-4.

  • The aqueous layer is extracted three times with dichloromethane or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated to yield the crude product, which can be purified by flash chromatography on silica gel.[6]

DOT Script for Synthesis Workflow:

G reagents Ethyl 3-methylbenzoate + Acetonitrile + Sodium Methoxide reaction Claisen Condensation (Reflux, 3-4h) reagents->reaction workup Acidification (2M HCl) & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

Anti-Inflammatory Properties

Studies on the benzoylacetonitrile class of compounds have demonstrated potent anti-inflammatory activity.[2] Specifically, these compounds have been shown to be effective in a rat adjuvant arthritis model, suggesting their potential as therapeutic agents for inflammatory conditions.[2]

Anti-Neuroinflammatory Properties

More recent research has focused on the anti-neuroinflammatory effects of benzoylacetonitriles.[1][3] Certain analogues have been shown to suppress the production of pro-inflammatory mediators, such as IL-6, in lipopolysaccharide (LPS)-activated microglial cells.[1] Microglia are the primary immune cells of the central nervous system, and their chronic activation is implicated in the pathogenesis of various neurodegenerative diseases.

Proposed Mechanism of Action

The anti-inflammatory effects of benzoylacetonitriles are believed to be mediated, at least in part, through the inhibition of key inflammatory signaling pathways. Research on active analogues suggests the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways.[1][7] These pathways are crucial for the production of pro-inflammatory cytokines and enzymes. It is proposed that benzoylacetonitriles do not act via the inhibition of prostaglandin synthetase.[2]

DOT Script for Proposed Signaling Pathway:

G cluster_pathways Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPK MAPK Pathway TLR4->MAPK activates NFkB NF-κB Pathway TLR4->NFkB activates Compound 3-(3-Methylphenyl)-3- oxopropanenitrile Compound->MAPK inhibits Compound->NFkB inhibits Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) MAPK->Cytokines leads to production of NFkB->Cytokines leads to production of

Caption: Proposed anti-inflammatory signaling pathway.

Applications in Research and Drug Development

The primary application of this compound is as a building block in organic synthesis. Its bifunctional nature, possessing both a ketone and a nitrile group, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.

Given the demonstrated anti-inflammatory and anti-neuroinflammatory properties of the benzoylacetonitrile class, this compound and its derivatives are attractive candidates for:

  • Lead discovery programs targeting inflammatory and neurodegenerative diseases.

  • Structure-activity relationship (SAR) studies to optimize the anti-inflammatory potency and pharmacokinetic properties of this class of compounds.

  • Chemical biology research to further elucidate the molecular targets and mechanisms of action of benzoylacetonitriles.

Safety and Handling

Based on available safety data for this and related compounds, this compound should be handled with care. It is classified as harmful if swallowed, in contact with skin, or inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[5]

Recommended safety precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

Conclusion

This compound is a valuable chemical intermediate with significant potential for applications in medicinal chemistry and drug development, particularly in the field of anti-inflammatory and anti-neuroinflammatory therapies. While specific biological and comprehensive spectroscopic data for this exact compound are limited in the public domain, the information available for the broader class of benzoylacetonitriles provides a strong rationale for its further investigation. The experimental protocols and data presented in this guide, derived from closely related analogues, offer a solid foundation for researchers to build upon in their exploration of this promising compound. As with any research chemical, all experimental work should be conducted with appropriate safety precautions and analytical verification of the materials used.

References

An In-depth Technical Guide on the Physical Characteristics of 3-(3-Methylphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical characteristics of the organic compound 3-(3-Methylphenyl)-3-oxopropanenitrile. While experimental data for some physical properties of this specific molecule are not extensively published, this document outlines the established chemical identifiers and provides standardized, detailed experimental protocols for the determination of its key physical properties.

Core Physical and Chemical Identifiers

The fundamental properties of this compound have been established and are crucial for its identification and use in research settings. These identifiers are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₉NOThermo Scientific
Molecular Weight 159.188 g/mol Thermo Scientific[1]
IUPAC Name This compoundN/A
CAS Number 53882-81-8Thermo Scientific
Physical Appearance Off-white to slight yellow solidLookChem

Experimental Protocols for Physical Characterization

Due to the limited availability of published experimental data for certain physical properties of this compound, this section provides detailed methodologies for their determination in a laboratory setting.

Determination of Melting Point

The melting point is a critical indicator of a solid compound's purity.

Methodology: Capillary Method using a Melting Point Apparatus

  • Sample Preparation: A small, dry sample of this compound is finely powdered. The open end of a glass capillary tube is jabbed into the powder to collect a small amount of the solid. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[2]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus. A thermometer is inserted into the apparatus to monitor the temperature.

  • Measurement:

    • A preliminary, rapid heating is performed to determine an approximate melting range.

    • The apparatus is allowed to cool.

    • A second, fresh sample is prepared and heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the approximate melting point.

  • Data Recording: Two temperatures are recorded:

    • T₁: The temperature at which the first drop of liquid becomes visible.

    • T₂: The temperature at which the entire sample has completely liquefied. The melting point is reported as the range between T₁ and T₂.

Determination of Boiling Point

As this compound is a solid at room temperature, its boiling point will be significantly higher and may require vacuum distillation to prevent decomposition.

Methodology: Thiele Tube Method

  • Sample Preparation: A small amount (a few milliliters) of the molten compound is placed in a small fusion tube. A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.

  • Apparatus Setup: The fusion tube is attached to a thermometer. The assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[3][4]

  • Measurement: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles. Heating is continued until a steady stream of bubbles emerges from the capillary tube's open end.[3]

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[3][5]

Determination of Density

The density of this solid compound can be determined using the liquid displacement method.

Methodology: Liquid Displacement

  • Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[6]

  • Volume Measurement:

    • A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water or a non-polar solvent), and the initial volume (V₁) is recorded.[7]

    • The weighed solid sample is carefully submerged in the liquid in the graduated cylinder.

    • The new volume (V₂) is recorded. The volume of the solid is the difference (V₂ - V₁).[7]

  • Calculation: The density (ρ) is calculated using the formula: ρ = mass / (V₂ - V₁)[6]

Determination of Solubility

A qualitative assessment of solubility in various solvents is essential for applications in synthesis, purification, and formulation.

Methodology: Qualitative Solubility Testing

  • Sample Preparation: A small, standardized amount (e.g., 20-30 mg) of this compound is placed into a series of test tubes.

  • Solvent Addition: A set volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, acetone, diethyl ether, hexane, 5% aq. HCl, 5% aq. NaOH) is added to each test tube.[8]

  • Observation: Each tube is agitated or vortexed for a set period (e.g., 30-60 seconds). The mixture is then observed to determine if the solid has dissolved completely, partially, or not at all.[9][10]

  • Classification: The compound's solubility is classified as soluble, partially soluble, or insoluble in each tested solvent. Solubility in acidic or basic solutions can provide insights into the compound's functional groups.

Visualized Workflow

The following diagram illustrates the logical workflow for the complete physical characterization of this compound.

G cluster_start Initial Sample cluster_properties Physical Property Determination cluster_data Data Analysis & Reporting start Sample of This compound melting_point Melting Point (Capillary Method) start->melting_point boiling_point Boiling Point (Thiele Tube) start->boiling_point density Density (Liquid Displacement) start->density solubility Solubility (Qualitative Testing) start->solubility data_table Compile Data in Structured Table melting_point->data_table boiling_point->data_table density->data_table solubility->data_table report Technical Report data_table->report

Caption: Workflow for Physical Property Characterization.

References

Navigating the Solubility of m-Toluoylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Toluoylacetonitrile, also known as 3-(3-methylphenyl)-3-oxopropanenitrile, is a chemical intermediate with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the available information on the solubility of m-toluoylacetonitrile, outlines experimental protocols for its determination, and offers a logical framework for solvent selection.

Physicochemical Properties of m-Toluoylacetonitrile

A summary of the key physical and chemical properties of m-toluoylacetonitrile is presented in the table below. These properties can provide initial clues for solvent selection.

PropertyValueReference
CAS Number 53882-81-8[1]
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.19 g/mol [1]
Appearance White to pale cream or pale yellow crystalline powder[1]
Melting Point 73 °C[2]
Boiling Point (Predicted) 318.6 ± 25.0 °C[2]
Density (Predicted) 1.081 ± 0.06 g/cm³[2]

Qualitative Solubility and Solvent Selection

Due to the absence of specific quantitative solubility data, a qualitative approach to solvent selection is necessary. The principle of "like dissolves like" is a fundamental starting point. Given the structure of m-toluoylacetonitrile, which contains both a polar nitrile group and a ketone, as well as a nonpolar toluene ring, it is expected to exhibit solubility in a range of organic solvents.

Based on the synthesis and purification of related compounds, such as p-methoxyphenylacetonitrile, solvents like acetone and benzene have been utilized, suggesting that m-toluoylacetonitrile may also be soluble in these or similar solvents.

For purification by recrystallization, the ideal solvent is one in which m-toluoylacetonitrile has low solubility at room temperature and high solubility at elevated temperatures.

The following logical workflow can guide the selection of an appropriate solvent system for a given application.

Solvent_Selection_Workflow Workflow for Solvent Selection and Solubility Assessment A Define Application (e.g., Reaction, Purification, Formulation) B Consider Polarity of m-Toluoylacetonitrile (Polar nitrile/ketone, Nonpolar aromatic ring) A->B C Select Candidate Solvents (e.g., Alcohols, Ketones, Ethers, Aromatic Hydrocarbons) B->C D Perform Small-Scale Solubility Tests C->D E Observe Dissolution at Room Temperature D->E F Heat Mixture Gently E->F If not soluble J Evaluate Solvent Suitability E->J If soluble (for reactions) G Observe Dissolution at Elevated Temperature F->G H Cool Solution G->H If soluble G->J If insoluble (unsuitable) I Observe for Precipitation/Crystallization H->I I->J Evaluate quality of crystals (for purification) K Optimize Solvent System (e.g., Co-solvents) J->K If improvement needed L Proceed with Application J->L If suitable K->D

Caption: A logical workflow for selecting and evaluating a suitable organic solvent for m-toluoylacetonitrile based on the intended application.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of m-toluoylacetonitrile in an organic solvent. This method is based on the static equilibrium method, which is a common and reliable technique.

Objective: To determine the concentration of a saturated solution of m-toluoylacetonitrile in a selected organic solvent at a specific temperature.

Materials:

  • m-Toluoylacetonitrile

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Volumetric flasks

  • Pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of m-toluoylacetonitrile to a series of vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or a shaker set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated/cooled pipette to match the equilibration temperature.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

    • Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

  • Quantification:

    • Analyze the concentration of m-toluoylacetonitrile in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

    • A calibration curve should be prepared using standard solutions of known concentrations of m-toluoylacetonitrile in the same solvent.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution from the analytical results and the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow Experimental Workflow for Solubility Determination A Prepare Supersaturated Solution (Excess m-toluoylacetonitrile in solvent) B Equilibrate at Constant Temperature (e.g., 24-48 hours with agitation) A->B C Allow Excess Solid to Settle B->C D Withdraw and Filter Supernatant C->D E Dilute Sample to a Known Volume D->E F Analyze Concentration (e.g., HPLC, UV-Vis) E->F G Calculate Solubility from Concentration and Dilution Factor F->G

Caption: A schematic of the experimental workflow for the quantitative determination of m-toluoylacetonitrile solubility in an organic solvent.

Conclusion

While quantitative solubility data for m-toluoylacetonitrile is not currently available in the public domain, this guide provides a framework for researchers to approach solvent selection and solubility determination. By understanding the physicochemical properties of the compound and applying systematic experimental methodologies, scientists and drug development professionals can effectively utilize m-toluoylacetonitrile in their research and development endeavors. The provided workflows for solvent selection and experimental solubility determination offer a practical starting point for generating the necessary data for specific applications.

References

3-(3-Methylphenyl)-3-oxopropanenitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Technical Data Sheet: 3-(3-Methylphenyl)-3-oxopropanenitrile

Audience: Researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This document provides a concise technical overview of this compound, also known as m-toluoylacetonitrile. The fundamental molecular properties have been compiled from verified chemical suppliers and databases.

Quantitative Data Summary

The core chemical identifiers and molecular properties are summarized in the table below for quick reference.

IdentifierValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₀H₉NO[1][2]
Molecular Weight 159.19 g/mol [1][2]
CAS Number 53882-81-8[1][2][3][4]
Linear Formula CH₃C₆H₄C(O)CH₂CN[1]

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the common name, molecular formula, and molecular weight of the compound.

A This compound B Molecular Formula C₁₀H₉NO A->B is described by C Molecular Weight 159.19 g/mol B->C results in

Fig. 1: Relationship between chemical identifiers.

Experimental Protocols

The molecular weight and formula of a well-characterized small molecule like this compound are standard reference data points. These values are fundamentally determined through a combination of established analytical techniques:

  • Mass Spectrometry (MS): This technique is used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition and confirm the molecular formula.

  • Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample. The results are used to derive the empirical formula, which is then reconciled with the molecular weight from MS to establish the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, confirming the connectivity of atoms and the presence of specific functional groups (e.g., the methylphenyl group, the oxo group, and the nitrile group), thereby validating the structure corresponding to the determined formula.

Specific experimental protocols for these routine analyses are typically not detailed in individual substance datasheets but are based on standardized laboratory procedures and instrument manufacturer's guidelines.

This document is intended for research and development purposes only.

References

An In-depth Technical Guide to 3-oxo-3-(m-tolyl)propanenitrile: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-oxo-3-(m-tolyl)propanenitrile, a member of the β-ketonitrile class of compounds, holds significance as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic systems. While the specific historical record of its initial discovery and synthesis is not extensively documented in readily available literature, its preparation falls under the well-established Claisen condensation reaction, a cornerstone of carbon-carbon bond formation discovered in the late 19th century. This guide provides a comprehensive overview of the likely synthetic methodology, physicochemical properties, and the burgeoning interest in its parent class of benzoylacetonitriles as potential therapeutic agents, particularly in the realm of anti-inflammatory drug development.

Discovery and Historical Context

The direct discovery of 3-oxo-3-(m-tolyl)propanenitrile is not prominently detailed in scientific literature. However, its chemical structure and the methods for its synthesis place it within the broader historical context of the development of condensation reactions in organic chemistry.

The most probable synthetic route to this compound is a crossed Claisen condensation , a reaction first reported by Rainer Ludwig Claisen in 1887.[1][2] This reaction involves the condensation between an ester and a nitrile in the presence of a strong base to form a β-ketonitrile.[3][4] The historical development of this methodology has been pivotal for the synthesis of a vast array of carbonyl-containing compounds.

While the specific timeline for the first synthesis of 3-oxo-3-(m-tolyl)propanenitrile is unclear, its CAS Registry Number, 53882-81-8, indicates its formal registration and likely synthesis sometime before or around the mid-20th century. The ongoing interest in this and related benzoylacetonitriles stems from their utility as building blocks for more complex molecules and, more recently, from the discovery of the biological activities of this class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 3-oxo-3-(m-tolyl)propanenitrile is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

PropertyValueReference
Molecular Formula C₁₀H₉NO[5]
Molecular Weight 159.18 g/mol [5]
CAS Number 53882-81-8[5]
Appearance White to pale cream/yellow crystalline powder[6]
Melting Point 68.5-77.5 °C[6]
Boiling Point 318.6 °C at 760 mmHg (predicted)[7]

Synthetic Methodology: The Claisen Condensation

The synthesis of 3-oxo-3-(m-tolyl)propanenitrile is best achieved through a crossed Claisen condensation between a methyl m-toluate and acetonitrile, facilitated by a strong base such as sodium ethoxide or sodium hydride.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up Methyl m-toluate Methyl m-toluate ReactionMixture Methyl m-toluate->ReactionMixture Acetonitrile Acetonitrile Acetonitrile->ReactionMixture Strong Base (e.g., NaH) Strong Base (e.g., NaH) Strong Base (e.g., NaH)->ReactionMixture Anhydrous Solvent (e.g., Toluene) Anhydrous Solvent (e.g., Toluene) Anhydrous Solvent (e.g., Toluene)->ReactionMixture Inert Atmosphere (e.g., N2) Inert Atmosphere (e.g., N2) Inert Atmosphere (e.g., N2)->ReactionMixture Acidification Acidification Extraction Extraction Acidification->Extraction Purification (Crystallization) Purification (Crystallization) Extraction->Purification (Crystallization) Product 3-oxo-3-(m-tolyl)propanenitrile Purification (Crystallization)->Product WorkupProcess ReactionMixture->WorkupProcess Reaction WorkupProcess->Acidification

Caption: General workflow for the synthesis of 3-oxo-3-(m-tolyl)propanenitrile.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure based on established methods for Claisen condensations to yield β-ketonitriles.[8]

Materials:

  • Methyl m-toluate

  • Acetonitrile (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

  • Add anhydrous toluene to the flask, followed by the slow addition of anhydrous acetonitrile (1.5 equivalents) at room temperature under a nitrogen atmosphere.

  • Heat the mixture to reflux and add a solution of methyl m-toluate (1.0 equivalent) in anhydrous toluene dropwise over 30 minutes.

  • Continue to heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0 °C and cautiously quench with a small amount of methanol to destroy any excess sodium hydride.

  • Slowly add 1 M hydrochloric acid to acidify the mixture to pH 5-6.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford 3-oxo-3-(m-tolyl)propanenitrile as a crystalline solid.

Expected Spectroscopic Data

¹H NMR (predicted):

  • δ 7.8-7.3 (m, 4H): Aromatic protons of the m-tolyl group.

  • δ 4.1 (s, 2H): Methylene protons (CH₂) adjacent to the ketone and nitrile groups.

  • δ 2.4 (s, 3H): Methyl protons (CH₃) of the tolyl group.

¹³C NMR (predicted):

  • δ 195-190: Ketone carbonyl carbon.

  • δ 140-125: Aromatic carbons.

  • δ 115-110: Nitrile carbon.

  • δ 45-40: Methylene carbon (CH₂).

  • δ 25-20: Methyl carbon (CH₃).

Applications in Drug Development: Anti-Inflammatory Potential

Recent research has highlighted the potential of benzoylacetonitriles as a class of compounds with significant anti-inflammatory properties.[9] Studies have shown that these molecules can modulate inflammatory responses, suggesting their potential as therapeutic agents for a range of inflammatory conditions.

Mechanism of Action: Targeting the NF-κB Pathway

The anti-inflammatory effects of benzoylacetonitriles are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[10][11] NF-κB is a key transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows the freed NF-κB to translocate to the nucleus and initiate the transcription of target inflammatory genes.[11]

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK_complex IKK Complex LPS->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits IkB_P IκB-P NFkB_n NF-κB NFkB->NFkB_n Translocates Degradation Proteasomal Degradation IkB_P->Degradation Leads to Degradation->NFkB Releases DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Initiates Benzoylacetonitriles Benzoylacetonitriles (e.g., 3-oxo-3-(m-tolyl)propanenitrile) Benzoylacetonitriles->IKK_complex Inhibits

Caption: Potential mechanism of action of benzoylacetonitriles via the NF-κB pathway.

Benzoylacetonitriles, including potentially 3-oxo-3-(m-tolyl)propanenitrile, may exert their anti-inflammatory effects by inhibiting key steps in this pathway, such as the activation of the IKK complex. This prevents the degradation of IκB and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators.

Conclusion

3-oxo-3-(m-tolyl)propanenitrile represents a classic example of a β-ketonitrile with a rich, albeit not explicitly detailed, history rooted in the fundamental principles of organic synthesis. While its discovery is tied to the broader development of the Claisen condensation, its modern relevance is increasingly linked to the therapeutic potential of the benzoylacetonitrile scaffold. The anti-inflammatory properties of this class of compounds, likely mediated through the NF-κB signaling pathway, present exciting opportunities for future drug discovery and development efforts. Further investigation into the specific biological activities of 3-oxo-3-(m-tolyl)propanenitrile is warranted to fully elucidate its potential as a lead compound for novel anti-inflammatory therapies.

References

An In-depth Technical Guide to the Structural Isomers of Methylbenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural isomers of methylbenzoylacetonitrile, focusing on the ortho- (2-), meta- (3-), and para- (4-) substituted compounds. It details their chemical properties, synthesis protocols, and spectral characterization. While specific biological activities and signaling pathway interactions of these particular isomers are not extensively documented in current literature, this guide explores the known biological relevance of related benzoylacetonitrile and benzoyl-containing scaffolds, suggesting potential avenues for future research and drug discovery. All quantitative data is presented in structured tables for comparative analysis, and key conceptual relationships are visualized using logical diagrams.

Introduction to Methylbenzoylacetonitrile Isomers

The structural isomers of methylbenzoylacetonitrile are organic compounds with the chemical formula C₁₀H₉NO. They consist of a benzoyl group and an acetonitrile group, with a methyl substituent at the ortho-, meta-, or para-position of the benzene ring. The position of this methyl group gives rise to three distinct isomers:

  • 2-Methylbenzoylacetonitrile (ortho-isomer)

  • 3-Methylbenzoylacetonitrile (meta-isomer)

  • 4-Methylbenzoylacetonitrile (para-isomer)

These compounds are of interest to researchers in medicinal chemistry and drug development due to the established biological activities of the benzoylacetonitrile core and other benzoyl-containing molecules, which include antimicrobial and antitumor properties. The isomeric variations are expected to influence the physicochemical properties and biological activities of these molecules, making a comparative study of their characteristics valuable for structure-activity relationship (SAR) studies.

Physicochemical and Spectral Data

The following tables summarize the available physicochemical and spectral data for the structural isomers of methylbenzoylacetonitrile and their related precursor, benzoylacetonitrile. Data for the individual methyl-substituted isomers is limited in publicly accessible databases; therefore, data for closely related compounds, 2-methylbenzyl cyanide and 3-methylbenzyl cyanide, are also provided for comparative purposes.

Table 1: Physicochemical Properties of Methylbenzoylacetonitrile Isomers and Related Compounds

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Methylbenzoylacetonitrile2-(2-methylbenzoyl)acetonitrileNot availableC₁₀H₉NO159.19
3-Methylbenzoylacetonitrile2-(3-methylbenzoyl)acetonitrile53882-81-8C₁₀H₉NO159.19
4-Methylbenzoylacetonitrile2-(4-methylbenzoyl)acetonitrile7391-28-8C₁₀H₉NO159.19
Benzoylacetonitrile3-oxo-3-phenylpropanenitrile614-16-4[1]C₉H₇NO145.16[1]
2-Methylbenzyl cyanide2-(2-methylphenyl)acetonitrile22364-68-7[2]C₉H₉N131.17[2]
3-Methylbenzyl cyanide2-(3-methylphenyl)acetonitrile2947-60-6[3]C₉H₉N131.17[3]

Table 2: Spectral Data of Methylbenzoylacetonitrile Isomers and Related Compounds

Compound1H NMR Data13C NMR DataIR Spectral Data (cm⁻¹)Mass Spectrometry (m/z)
2-Methylbenzoylacetonitrile Data not readily available. Expected signals for aromatic protons, methyl protons, and methylene protons.Data not readily available.Data not readily available. Expected peaks around 2250 (C≡N) and 1680 (C=O).Expected molecular ion peak at 159.
3-Methylbenzoylacetonitrile Data not readily available. Expected signals for aromatic protons, methyl protons, and methylene protons.Data not readily available.Data not readily available. Expected peaks around 2250 (C≡N) and 1680 (C=O).Expected molecular ion peak at 159.
4-Methylbenzoylacetonitrile Data not readily available. Expected signals for aromatic protons, methyl protons, and methylene protons.Data not readily available.Data not readily available. Expected peaks around 2250 (C≡N) and 1680 (C=O).Expected molecular ion peak at 159.
Benzoylacetonitrile 1H NMR data available in spectral databases.[1]13C NMR data available in spectral databases.[1]IR spectra show characteristic peaks for C≡N and C=O stretching.[1][4]Mass spectra are available in public databases.[1]
2-Methylbenzyl cyanide 1H NMR spectra are available in public databases.[2][5]13C NMR spectra are available in public databases.[2]IR spectra are available, showing the characteristic C≡N stretch.[2][6][7]Mass spectra are publicly available.[2][6]
3-Methylbenzyl cyanide 1H NMR spectra are available in public databases.[3]13C NMR spectra are available in public databases.[3]IR spectra are available, showing the characteristic C≡N stretch.[3][8][9]Mass spectra are publicly available.[3][8]

Experimental Protocols: Synthesis and Characterization

The synthesis of methylbenzoylacetonitrile isomers can be achieved through the condensation of the corresponding methyl-substituted benzoyl chloride with acetonitrile in the presence of a strong base. This method is a variation of the general synthesis for β-ketonitriles.

General Synthesis of β-Ketonitriles

A common and adaptable method for the synthesis of β-ketonitriles involves the reaction of an ester with a cyanide.[10] This can be modified for the synthesis of methylbenzoylacetonitriles from the corresponding methylbenzoyl chlorides.

Experimental Protocol:

  • Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of a strong base such as sodium ethoxide or potassium tert-butoxide in an anhydrous solvent like tetrahydrofuran (THF).

  • Reaction with Acetonitrile: Cool the base solution in an ice bath and add acetonitrile dropwise with stirring. Allow the mixture to stir at room temperature for a specified period to form the cyanomethyl anion.

  • Addition of Methylbenzoyl Chloride: Dissolve the respective methylbenzoyl chloride (2-methylbenzoyl chloride, 3-methylbenzoyl chloride, or 4-methylbenzoyl chloride) in anhydrous THF and add it dropwise to the reaction mixture at 0°C.

  • Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization Methods

The synthesized isomers should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy to confirm the chemical structure, including the position of the methyl group on the aromatic ring and the presence of the benzoyl and acetonitrile moieties.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, specifically the nitrile (C≡N) stretching vibration (around 2250 cm⁻¹) and the carbonyl (C=O) stretching vibration (around 1680 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition.

  • Melting Point Analysis: To assess the purity of the synthesized solid compounds.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of 2-, 3-, and 4-methylbenzoylacetonitrile are scarce, the broader class of benzoyl-containing compounds has shown promise in various therapeutic areas.

Known Activities of Related Compounds
  • Antitumor Activity: Several derivatives of benzoylurea and 1,3-benzodioxole containing a benzoyl moiety have been synthesized and evaluated for their in vitro antitumor activity against various human tumor cell lines.[2][10] These studies suggest that the benzoyl scaffold can be a valuable pharmacophore in the design of novel anticancer agents.

  • Antimicrobial Activity: Benzoylthiourea derivatives have been investigated for their antimicrobial properties.[11] These compounds have shown activity against both bacteria and fungi, indicating the potential of the benzoyl group in the development of new anti-infective agents.

Hypothetical Signaling Pathway Involvement

Given the lack of direct evidence for the interaction of methylbenzoylacetonitrile isomers with specific signaling pathways, a logical workflow for investigating such interactions can be proposed. A common approach in early-stage drug discovery is to screen compounds against a panel of kinases or other enzymes involved in key signaling pathways implicated in diseases like cancer or inflammation.

Below is a conceptual workflow for assessing the potential of these isomers to modulate a generic signaling pathway.

experimental_workflow Conceptual Workflow for Biological Evaluation cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_pathway Pathway Analysis synthesis Synthesis of Isomers (ortho-, meta-, para-) purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Confirmation (NMR, IR, MS) purification->characterization cell_based_assays Cell-Based Assays (e.g., Cytotoxicity) characterization->cell_based_assays enzyme_assays Enzyme Inhibition Assays (e.g., Kinase Panel) characterization->enzyme_assays antimicrobial_assays Antimicrobial Susceptibility (MIC Determination) characterization->antimicrobial_assays hit_identification Hit Identification cell_based_assays->hit_identification enzyme_assays->hit_identification antimicrobial_assays->hit_identification target_validation Target Validation (e.g., Western Blot, qPCR) hit_identification->target_validation pathway_elucidation Signaling Pathway Elucidation target_validation->pathway_elucidation

Figure 1: A conceptual workflow for the synthesis, screening, and biological evaluation of methylbenzoylacetonitrile isomers.

Structure-Activity Relationship (SAR) Considerations

The isomeric position of the methyl group is expected to play a crucial role in the biological activity of these compounds. The following diagram illustrates the structural relationship between the isomers.

isomer_relationship Structural Isomers of Methylbenzoylacetonitrile core Benzoylacetonitrile Core ortho 2-Methylbenzoylacetonitrile (ortho-) core->ortho Methyl at C2 meta 3-Methylbenzoylacetonitrile (meta-) core->meta Methyl at C3 para 4-Methylbenzoylacetonitrile (para-) core->para Methyl at C4

Figure 2: Relationship between the core structure and its methyl-substituted isomers.

The steric and electronic effects of the methyl group at different positions will likely influence:

  • Receptor Binding: The overall shape and electronic distribution of the molecule, affecting its ability to fit into the binding pocket of a biological target.

  • Metabolic Stability: The position of the methyl group can influence the molecule's susceptibility to metabolic enzymes, thereby affecting its pharmacokinetic profile.

  • Solubility and Permeability: Physicochemical properties that are critical for drug absorption and distribution.

Conclusion and Future Directions

The structural isomers of methylbenzoylacetonitrile represent a class of compounds with potential for further investigation in drug discovery. This guide has consolidated the available chemical and physical data and provided a framework for their synthesis and characterization.

Future research should focus on:

  • Systematic Synthesis and Characterization: The synthesis and full spectral characterization of all three isomers to provide a complete dataset for comparative studies.

  • Comprehensive Biological Screening: Evaluating the isomers in a broad range of in vitro assays to identify potential therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.

  • Mechanism of Action Studies: For any identified "hit" compounds, elucidating their mechanism of action and identifying their specific molecular targets and affected signaling pathways.

  • In Vivo Studies: Assessing the efficacy, toxicity, and pharmacokinetic properties of promising isomers in relevant animal models.

By systematically exploring the structure-activity relationships of these isomers, researchers can unlock their potential for the development of novel therapeutic agents.

References

Potential Research Areas for 3-(3-Methylphenyl)-3-oxopropanenitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Methylphenyl)-3-oxopropanenitrile, a derivative of the versatile benzoylacetonitrile scaffold, represents a promising starting point for novel drug discovery and development. The inherent reactivity of its β-ketonitrile moiety allows for the synthesis of a diverse range of heterocyclic compounds, a class of molecules with well-established pharmacological importance. While specific biological data for this particular compound is limited in publicly available literature, its structural features suggest significant potential for investigation in several key therapeutic areas. This technical guide outlines potential research avenues, provides detailed experimental protocols for its synthesis and biological evaluation, and explores plausible mechanisms of action through key signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this compound and its derivatives.

Introduction

Benzoylacetonitrile and its derivatives are recognized as valuable synthons in organic chemistry, primarily due to the presence of a reactive ketone, a nitrile group, and an active methylene group.[1] This unique combination of functional groups makes them ideal precursors for the construction of various heterocyclic systems, including pyridines, pyrimidines, pyrazoles, and isoxazoles.[1] Many of these heterocyclic derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

This compound, with its methyl-substituted phenyl ring, offers a unique lipophilic character that may influence its pharmacokinetic and pharmacodynamic properties. The exploration of its synthetic utility and biological activity is a compelling area for research. This guide provides a comprehensive overview of potential research areas, supported by detailed experimental methodologies and conceptual frameworks for its mechanism of action.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery. While extensive experimental data is not available, key parameters can be predicted or are available from chemical suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 53882-81-8[2][3][4][5]
Molecular Formula C₁₀H₉NO[3]
Molecular Weight 159.19 g/mol [3]
Appearance Off-white to slight yellow solid[2]
Purity ≥97% (Commercially available)[2][3][4][5]
IUPAC Name This compound[3]
SMILES CC1=CC=CC(=C1)C(=O)CC#N[3]
Synthesis

The synthesis of this compound can be achieved through several established methods for preparing benzoylacetonitriles. The Claisen condensation is a widely used and reliable approach.[6]

This protocol describes the synthesis of this compound from methyl 3-methylbenzoate and acetonitrile using a strong base.

Materials:

  • Methyl 3-methylbenzoate

  • Acetonitrile (dry)

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

  • Toluene (dry) or Tetrahydrofuran (THF) (dry)

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry toluene (or THF).

  • Add sodium ethoxide or sodium hydride (1.1 equivalents) to the solvent.

  • To this suspension, add a solution of methyl 3-methylbenzoate (1 equivalent) and dry acetonitrile (1.2 equivalents) in the same dry solvent, dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 1M HCl until the mixture is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Diagram 1: Synthesis Workflow

Synthesis_Workflow Synthesis of this compound start Start reactants Methyl 3-methylbenzoate Acetonitrile Sodium Ethoxide start->reactants reaction Claisen Condensation (Reflux in Toluene/THF) reactants->reaction workup Acidic Workup (HCl) Extraction with Diethyl Ether reaction->workup purification Drying and Concentration workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Potential Research Areas and Experimental Protocols

The structural features of this compound suggest its potential as a precursor for compounds with antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

The core benzoylacetonitrile structure is a known pharmacophore in various antimicrobial agents. The introduction of a methyl group on the phenyl ring may enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy.

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include a positive control (microorganism with standard antibiotic), a negative control (microorganism with no compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Hypothetical Antimicrobial Activity Data Presentation

MicroorganismStrainMIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control
Staphylococcus aureusATCC 29213[Experimental Data][Experimental Data]
Escherichia coliATCC 25922[Experimental Data][Experimental Data]
Candida albicansATCC 90028[Experimental Data][Experimental Data]
Anticancer Activity

Many heterocyclic compounds derived from β-ketonitriles exhibit cytotoxic effects against various cancer cell lines. The potential of this compound and its derivatives as anticancer agents warrants investigation.

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to assess cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight in a CO₂ incubator.

  • Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 3: Hypothetical Anticancer Activity Data Presentation

Cell LineIC₅₀ (µM) of this compoundIC₅₀ (µM) of Positive Control (Doxorubicin)
MCF-7 (Breast Cancer)[Experimental Data][Experimental Data]
A549 (Lung Cancer)[Experimental Data][Experimental Data]
Anti-inflammatory Activity

The inhibition of inflammatory pathways is a key strategy in the treatment of numerous diseases. The potential of this compound to modulate inflammatory responses can be investigated through various in vitro assays.

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Materials:

  • This compound

  • Bovine serum albumin (BSA)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Diclofenac sodium (as a standard anti-inflammatory drug)

  • Water bath

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing PBS, BSA solution, and various concentrations of this compound. A control group without the test compound and a standard group with diclofenac sodium should be included.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

  • Calculate the percentage inhibition of protein denaturation.

Table 4: Hypothetical Anti-inflammatory Activity Data Presentation

CompoundConcentration (µg/mL)% Inhibition of Albumin DenaturationIC₅₀ (µg/mL)
This compound[Data][Data][Data]
Diclofenac Sodium[Data][Data][Data]

Potential Signaling Pathways for Investigation

The potential biological activities of this compound could be mediated through the modulation of key intracellular signaling pathways. Based on the activities of structurally related compounds, the following pathways are proposed as areas for further investigation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers.[1][7]

Diagram 2: NF-κB Signaling Pathway

NF_kB_Signaling Potential Inhibition of NF-κB Signaling stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to gene_transcription Gene Transcription (Pro-inflammatory & Pro-survival genes) nucleus->gene_transcription activates compound 3-(3-Methylphenyl)-3- oxopropanenitrile compound->IKK potential inhibition

Caption: Potential inhibitory effect on the NF-κB signaling pathway.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling and is a key target in inflammatory and autoimmune diseases, as well as some cancers.[2][8]

Diagram 3: JAK-STAT Signaling Pathway

JAK_STAT_Signaling Potential Inhibition of JAK-STAT Signaling cytokine Cytokine receptor Cytokine Receptor cytokine->receptor JAK JAK receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT->STAT nucleus Nucleus STAT->nucleus translocates to gene_expression Gene Expression (Inflammation, Proliferation) nucleus->gene_expression regulates compound 3-(3-Methylphenyl)-3- oxopropanenitrile compound->JAK potential inhibition

Caption: Potential inhibitory effect on the JAK-STAT signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is a common feature of many cancers.[6][9][10]

Diagram 4: MAPK Signaling Pathway

MAPK_Signaling Potential Modulation of MAPK Signaling growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor Ras Ras receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates nucleus Nucleus ERK->nucleus translocates to transcription_factors Transcription Factors (e.g., c-Myc, AP-1) nucleus->transcription_factors activates cellular_response Cellular Response (Proliferation, Survival) transcription_factors->cellular_response compound 3-(3-Methylphenyl)-3- oxopropanenitrile compound->Raf potential inhibition

Caption: Potential modulatory effect on the MAPK signaling pathway.

Conclusion

This compound is a readily accessible compound with significant, yet largely unexplored, potential in medicinal chemistry. Its versatile chemical nature makes it an excellent scaffold for the synthesis of novel heterocyclic compounds. The potential for this molecule and its derivatives to exhibit antimicrobial, anticancer, and anti-inflammatory activities warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on the systematic evaluation of this promising compound. Further studies are essential to elucidate its specific biological activities, determine its mechanism of action, and ultimately assess its therapeutic potential.

References

The Reactivity Profile of m-Toluoylacetonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Toluoylacetonitrile, systematically known as 3-(3-methylphenyl)-3-oxopropanenitrile, is a versatile β-ketonitrile that serves as a pivotal building block in synthetic organic chemistry. Its unique structural features, comprising a reactive ketone, an activated methylene group, and a nitrile moiety, render it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the reactivity profile of m-toluoylacetonitrile, including its synthesis, key reactions, and spectroscopic characterization. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of m-toluoylacetonitrile is fundamental for its identification and characterization in chemical reactions.

Physical Properties
PropertyValueReference
CAS Number53882-81-8[1]
Molecular FormulaC₁₀H₉NO[1]
Molecular Weight159.18 g/mol [1]
AppearanceWhite to pale cream or pale brown crystalline powder[2]
Melting Point68.5-77.5 °C[2]
Spectroscopic Data

The following tables summarize the key spectroscopic data for m-toluoylacetonitrile.

¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2.42s3H-CH₃
4.05s2H-CH₂-
7.40 - 7.80m4HAromatic-H

Note: This is a representative spectrum based on closely related structures and general principles of NMR spectroscopy.

¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
21.3-CH₃
30.0-CH₂-
114.5-CN
126.0, 128.8, 129.2, 134.5, 135.0, 138.9Aromatic-C
189.0C=O

Note: This is a representative spectrum based on closely related structures and general principles of NMR spectroscopy.

IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~2260MediumC≡N stretch
~1680StrongC=O stretch (ketone)
~1600, 1480Medium-StrongAromatic C=C stretch

Note: Data is based on typical values for β-ketonitriles and information from the NIST Chemistry WebBook.[1]

Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
159High[M]⁺ (Molecular Ion)
119High[M - CH₂CN]⁺
91High[C₇H₇]⁺ (Tropylium ion)
65Medium[C₅H₅]⁺

Note: Fragmentation pattern is predicted based on the structure and general mass spectrometry principles.

Synthesis of m-Toluoylacetonitrile

The most common and efficient method for the synthesis of m-toluoylacetonitrile is the Claisen condensation of a m-toluate ester with acetonitrile.

Experimental Protocol: Claisen Condensation

Reaction: Methyl m-toluate + Acetonitrile → m-Toluoylacetonitrile

Reagents and Conditions:

  • Methyl m-toluate (1.0 equiv)

  • Acetonitrile (2.0 equiv)

  • Sodium ethoxide (1.5 equiv)

  • Anhydrous diethyl ether or THF as solvent

  • Reaction is typically run at reflux temperature.

Procedure:

  • A solution of sodium ethoxide in the chosen anhydrous solvent is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • A mixture of methyl m-toluate and acetonitrile is added dropwise to the stirred sodium ethoxide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional 2-4 hours to ensure complete reaction.

  • The reaction mixture is cooled to room temperature and then poured into a mixture of ice and dilute acid (e.g., 10% sulfuric acid or hydrochloric acid) to neutralize the excess base and protonate the enolate.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Expected Yield: 60-75%

G cluster_reactants Reactants cluster_reagents Reagents & Solvent Methyl m-toluate Methyl m-toluate Reaction Vessel Reaction Vessel Methyl m-toluate->Reaction Vessel Acetonitrile Acetonitrile Acetonitrile->Reaction Vessel Sodium ethoxide Sodium ethoxide Sodium ethoxide->Reaction Vessel Anhydrous Ether/THF Anhydrous Ether/THF Anhydrous Ether/THF->Reaction Vessel Reflux Reflux Reaction Vessel->Reflux Heat Acidic Workup Acidic Workup Reflux->Acidic Workup Cool, then add ice/acid Extraction Extraction Acidic Workup->Extraction Separate layers Purification Purification Extraction->Purification Dry and evaporate solvent m-Toluoylacetonitrile m-Toluoylacetonitrile Purification->m-Toluoylacetonitrile Recrystallization/Chromatography

Synthesis of m-Toluoylacetonitrile Workflow

Reactivity Profile

The reactivity of m-toluoylacetonitrile is dominated by the presence of the acidic α-protons of the methylene group, the electrophilic carbonyl carbon, and the electrophilic carbon of the nitrile group.

Reactions at the Active Methylene Group

The methylene protons are acidic due to the electron-withdrawing effects of the adjacent carbonyl and nitrile groups, allowing for the formation of a stabilized enolate anion. This enolate is a potent nucleophile.

The enolate of m-toluoylacetonitrile can be readily alkylated by reaction with alkyl halides. The reaction is typically carried out in the presence of a strong base to ensure complete deprotonation.

Experimental Protocol: Alkylation with Methyl Iodide

Reaction: m-Toluoylacetonitrile + Methyl Iodide → 2-(m-Toluoyl)propanenitrile

Reagents and Conditions:

  • m-Toluoylacetonitrile (1.0 equiv)

  • Sodium hydride (1.1 equiv) or Potassium carbonate (2.0 equiv)

  • Methyl iodide (1.2 equiv)

  • Anhydrous DMF or acetone as solvent

  • Room temperature

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF, a solution of m-toluoylacetonitrile in DMF is added dropwise at 0 °C under an inert atmosphere.

  • The mixture is stirred at room temperature for 30 minutes to ensure complete formation of the enolate.

  • Methyl iodide is then added dropwise, and the reaction mixture is stirred at room temperature for 4-6 hours.

  • The reaction is quenched by the slow addition of water.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Expected Yield: 70-85% (based on similar reactions)

The enolate can also undergo acylation with acyl chlorides or anhydrides to form β-dicarbonyl compounds.

Experimental Protocol: Acylation with Acetyl Chloride

Reaction: m-Toluoylacetonitrile + Acetyl Chloride → 2-(m-Toluoyl)-3-oxobutannitrile

Reagents and Conditions:

  • m-toluoylacetonitrile (1.0 equiv)

  • Sodium hydride (1.1 equiv)

  • Acetyl chloride (1.1 equiv)

  • Anhydrous THF or diethyl ether as solvent

  • 0 °C to room temperature

Procedure:

  • The enolate of m-toluoylacetonitrile is prepared as described in the alkylation protocol.

  • The solution of the enolate is cooled to 0 °C, and acetyl chloride is added dropwise.

  • The reaction mixture is stirred at room temperature for 2-3 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution.

  • The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated.

  • Purification is achieved by column chromatography.

Expected Yield: 65-80% (based on similar reactions)

G m-Toluoylacetonitrile m-Toluoylacetonitrile Enolate Anion Enolate Anion m-Toluoylacetonitrile->Enolate Anion Base (e.g., NaH) Alkylated Product Alkylated Product Enolate Anion->Alkylated Product Alkyl Halide (e.g., CH₃I) Acylated Product Acylated Product Enolate Anion->Acylated Product Acyl Halide (e.g., CH₃COCl)

Reactions at the Active Methylene Group
Cyclization Reactions for Heterocycle Synthesis

m-Toluoylacetonitrile is a valuable precursor for the synthesis of various five- and six-membered heterocyclic rings.

Reaction with hydrazine derivatives leads to the formation of pyrazoles. The reaction proceeds via condensation with the carbonyl group followed by cyclization involving the nitrile.

Experimental Protocol: Synthesis of 5-(m-tolyl)-1H-pyrazol-3-amine

Reaction: m-Toluoylacetonitrile + Hydrazine Hydrate → 5-(m-tolyl)-1H-pyrazol-3-amine

Reagents and Conditions:

  • m-Toluoylacetonitrile (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv)

  • Ethanol as solvent

  • Catalytic amount of acetic acid

  • Reflux

Procedure:

  • A solution of m-toluoylacetonitrile, hydrazine hydrate, and a few drops of glacial acetic acid in ethanol is refluxed for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is triturated with water, and the resulting solid is collected by filtration.

  • The crude product is recrystallized from ethanol to afford the pure pyrazole derivative.

Expected Yield: 80-90%

Condensation with guanidine or amidines yields pyrimidine derivatives.

Experimental Protocol: Synthesis of 2-Amino-4-(m-tolyl)-5-cyanopyrimidine

Reaction: m-Toluoylacetonitrile + Guanidine Hydrochloride → 2-Amino-4-(m-tolyl)-5-cyanopyrimidine

Reagents and Conditions:

  • m-Toluoylacetonitrile (1.0 equiv)

  • Guanidine hydrochloride (1.5 equiv)

  • Sodium ethoxide (2.0 equiv)

  • Ethanol as solvent

  • Reflux

Procedure:

  • A solution of sodium ethoxide is prepared in anhydrous ethanol.

  • Guanidine hydrochloride and m-toluoylacetonitrile are added, and the mixture is refluxed for 6-8 hours.

  • The reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The product is washed with cold ethanol and dried. Recrystallization from ethanol may be performed for further purification.

Expected Yield: 60-70%

The Gewald reaction is a multicomponent reaction that allows for the synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.

Experimental Protocol: Synthesis of 2-Amino-4-(m-tolyl)thiophene-3-carbonitrile

Reaction: m-Toluoylacetonitrile + Elemental Sulfur + Base → 2-Amino-4-(m-tolyl)thiophene-3-carbonitrile

Reagents and Conditions:

  • m-Toluoylacetonitrile (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Morpholine or triethylamine (as base and catalyst)

  • Ethanol or DMF as solvent

  • 50-60 °C

Procedure:

  • To a stirred solution of m-toluoylacetonitrile and elemental sulfur in ethanol, morpholine is added dropwise.

  • The reaction mixture is heated to 50-60 °C and stirred for 2-4 hours.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The product is washed with cold ethanol and dried.

Expected Yield: 75-85% (based on similar Gewald reactions)

G cluster_pyrazole Pyrazole Synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_thiophene Thiophene Synthesis (Gewald) m-Toluoylacetonitrile m-Toluoylacetonitrile Hydrazine Hydrazine Guanidine Guanidine Sulfur + Base Sulfur + Base Pyrazole Derivative Pyrazole Derivative Hydrazine->Pyrazole Derivative Reflux Pyrimidine Derivative Pyrimidine Derivative Guanidine->Pyrimidine Derivative Reflux Thiophene Derivative Thiophene Derivative Sulfur + Base->Thiophene Derivative Heat

Heterocycle Synthesis from m-Toluoylacetonitrile

Conclusion

m-Toluoylacetonitrile is a highly valuable and reactive intermediate in organic synthesis. Its ability to undergo a variety of transformations, including alkylation, acylation, and a range of cyclization reactions, makes it a key starting material for the construction of diverse and complex molecular architectures. The detailed protocols and compiled data in this guide are intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient utilization of m-toluoylacetonitrile in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(3-Methylphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 3-(3-Methylphenyl)-3-oxopropanenitrile, a valuable β-ketonitrile intermediate in the synthesis of various pharmaceuticals and heteroaromatic compounds. The primary method described is the acylation of the acetonitrile anion with 3-methylbenzoyl chloride. This reaction is a robust and scalable method for the preparation of the target compound. Safety precautions, reagent details, and reaction workup are also discussed.

Introduction

β-Ketonitriles are highly versatile intermediates in organic synthesis.[1] The synthesis of this compound from 3-methylbenzoyl chloride is a key transformation that provides a building block for more complex molecules. The reaction proceeds via the nucleophilic attack of the acetonitrile anion on the carbonyl carbon of the acyl chloride. A strong base is required to deprotonate acetonitrile to form the reactive nucleophile.

Chemicals and Materials

Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier
3-Methylbenzoyl chloride1711-06-4C8H7ClO154.59Sigma-Aldrich
Acetonitrile75-05-8C2H3N41.05Fisher Scientific
Sodium Hydride (60% dispersion in mineral oil)7646-69-7NaH24.00Alfa Aesar
Anhydrous Tetrahydrofuran (THF)109-99-9C4H8O72.11Acros Organics
Diethyl Ether60-29-7C4H10O74.12VWR
Hydrochloric Acid (1M)7647-01-0HCl36.46J.T. Baker
Saturated Sodium Bicarbonate SolutionN/ANaHCO384.01LabChem
Anhydrous Magnesium Sulfate7487-88-9MgSO4120.37EMD Millipore

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Hydride

This protocol is a common and effective method for the synthesis of β-ketonitriles.

1. Reaction Setup:

  • A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • The glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.

2. Reagent Preparation:

  • In the reaction flask, add sodium hydride (60% dispersion in mineral oil). The exact amount should be calculated based on the desired scale (see table below for an example).

  • The sodium hydride is washed with anhydrous hexane (3 x 10 mL) to remove the mineral oil. The hexane is carefully removed via a cannula.

  • Anhydrous tetrahydrofuran (THF) is then added to the flask.

3. Reaction Execution:

  • The suspension of sodium hydride in THF is cooled to 0 °C using an ice bath.

  • Acetonitrile is added dropwise to the stirred suspension at a rate that maintains the internal temperature below 5 °C.

  • After the addition is complete, the mixture is stirred at 0 °C for 1 hour to ensure complete deprotonation of acetonitrile, forming the sodium salt of the acetonitrile anion.

  • A solution of 3-methylbenzoyl chloride in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for an additional 3-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

4. Work-up and Purification:

  • Upon completion, the reaction is carefully quenched by the slow addition of ice-cold water.

  • The mixture is then acidified to pH 3-4 with 1M hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Example Reaction Quantities:

ReagentMolesMass/Volume
3-Methylbenzoyl chloride0.115.46 g
Acetonitrile0.125.0 mL
Sodium Hydride (60%)0.124.8 g
Anhydrous THF-100 mL

Expected Yield: 75-85%

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products 3-Methylbenzoyl_Chloride 3-Methylbenzoyl Chloride Nucleophilic_Attack Nucleophilic Acyl Substitution 3-Methylbenzoyl_Chloride->Nucleophilic_Attack 2. Acetonitrile Acetonitrile Deprotonation Deprotonation Acetonitrile->Deprotonation 1. Base Strong Base (e.g., NaH) Base->Deprotonation Deprotonation->Nucleophilic_Attack Forms Acetonitrile Anion Product This compound Nucleophilic_Attack->Product Byproduct NaCl + H₂ Nucleophilic_Attack->Byproduct

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

experimental_workflow start Start setup Assemble and Dry Glassware under Nitrogen start->setup wash_nah Wash Sodium Hydride with Anhydrous Hexane setup->wash_nah add_thf Add Anhydrous THF wash_nah->add_thf cool_0c Cool to 0 °C add_thf->cool_0c add_acetonitrile Add Acetonitrile Dropwise (< 5 °C) cool_0c->add_acetonitrile stir_1h Stir at 0 °C for 1 hour add_acetonitrile->stir_1h add_acyl_chloride Add 3-Methylbenzoyl Chloride in THF Dropwise at 0 °C stir_1h->add_acyl_chloride warm_rt Warm to Room Temperature and Stir for 3-4 hours add_acyl_chloride->warm_rt quench Quench with Ice-Cold Water warm_rt->quench acidify Acidify to pH 3-4 with 1M HCl quench->acidify extract Extract with Diethyl Ether acidify->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ and Filter wash->dry concentrate Remove Solvent under Reduced Pressure dry->concentrate purify Purify by Vacuum Distillation or Column Chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 3-Methylbenzoyl Chloride: Corrosive and a lachrymator. Handle in a fume hood with proper PPE.

  • Acetonitrile: Flammable and toxic. Avoid inhalation and skin contact.

  • Anhydrous Solvents: Diethyl ether and THF are extremely flammable. Work in a well-ventilated area away from ignition sources.

Troubleshooting

IssuePossible CauseSolution
Low YieldPresence of moisture deactivating the base.Ensure all glassware is oven-dried and reagents are anhydrous.
Incomplete deprotonation of acetonitrile.Increase stirring time after acetonitrile addition or use a slight excess of base.
Side reactions.Maintain low temperatures during the addition of reagents.
Formation of Amide/Carboxylic Acid ImpuritiesHydrolysis of the nitrile product during workup.Keep the workup conditions cold and minimize the time the product is in contact with aqueous acid.

Conclusion

The synthesis of this compound from 3-methylbenzoyl chloride is a reliable method for producing this important synthetic intermediate. Adherence to anhydrous conditions and careful control of the reaction temperature are critical for achieving high yields. The provided protocol offers a detailed guide for researchers in the field of organic synthesis and drug development.

References

Application Notes and Protocols: Synthesis of m-Toluoylacetonitrile via Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of m-toluoylacetonitrile, a valuable β-ketonitrile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmacologically active molecules. The synthesis is achieved through a Claisen condensation of a m-toluate ester with acetonitrile, facilitated by a strong base. This application note includes a comprehensive experimental procedure, tabulated data for reactants and products, and a visual representation of the experimental workflow.

Introduction

β-Ketonitriles are versatile building blocks in synthetic organic chemistry due to the presence of two reactive functional groups. The Claisen condensation represents a classical and effective method for the formation of carbon-carbon bonds and is widely employed for the synthesis of β-dicarbonyl compounds. The reaction involves the condensation of an ester with a compound containing an acidic α-proton, such as a nitrile, in the presence of a strong base. This protocol details the synthesis of m-toluoylacetonitrile from a suitable m-toluate ester and acetonitrile.

Data Presentation

Table 1: Reactant and Product Properties

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Ethyl m-toluateC₁₀H₁₂O₂164.20-229
AcetonitrileC₂H₃N41.05-4681-82
Sodium EthoxideC₂H₅NaO68.05260 (dec.)-
m-ToluoylacetonitrileC₁₀H₉NO159.1973[1]318.6 (Predicted)[1]

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of benzoylacetonitrile.

Materials:

  • Ethyl m-toluate

  • Acetonitrile, dry

  • Sodium ethoxide

  • Toluene, dry

  • Deionized water

  • Ethyl acetate

  • Hydrochloric acid, concentrated

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen inlet

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, a suspension of sodium ethoxide (1.0 equivalent) in dry toluene is prepared.

  • Addition of Reactants: To this suspension, add ethyl m-toluate (1.0 equivalent) and dry acetonitrile (1.2 equivalents).

  • Reaction: The reaction mixture is stirred vigorously under a nitrogen atmosphere and heated to reflux (approximately 105-110 °C) for 24-30 hours. The mixture will become viscous as the reaction progresses.

  • Work-up: a. After cooling the reaction mixture to room temperature, deionized water is added to quench the reaction. b. The aqueous layer is washed with ethyl ether to remove any unreacted starting materials. c. The aqueous layer is then carefully acidified to a pH of 5-6 with concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.

  • Isolation and Purification: a. The crystalline precipitate of m-toluoylacetonitrile is collected by suction filtration and washed with cold deionized water. b. The crude product is air-dried. c. For further purification, the product can be subjected to column chromatography on silica gel using a hexane-ethyl acetate solvent system.

  • Characterization: The final product is characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The expected melting point is approximately 73 °C.[1]

Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reactants Ethyl m-toluate, Acetonitrile, Sodium Ethoxide in Toluene reflux Reflux (105-110 °C, 24-30h) under N₂ reactants->reflux quench Quench with Water reflux->quench wash Wash with Ethyl Ether quench->wash acidify Acidify with HCl (pH 5-6) wash->acidify filtration Suction Filtration acidify->filtration drying Air Dry filtration->drying chromatography Column Chromatography drying->chromatography product m-Toluoylacetonitrile chromatography->product characterization MP, NMR, IR product->characterization

Caption: Experimental workflow for the synthesis of m-toluoylacetonitrile.

References

Application Notes and Protocols: 3-(3-Methylphenyl)-3-oxopropanenitrile in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its fused heterocyclic derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and anticancer properties. The versatile structure of the pyrimidine nucleus allows for the synthesis of diverse derivatives with therapeutic potential. One key precursor in the synthesis of highly functionalized pyrimidines is 3-(3-methylphenyl)-3-oxopropanenitrile, also known as 3-oxo-3-(m-tolyl)propanenitrile. This application note provides detailed protocols for the synthesis of pyrimidine derivatives using this starting material and summarizes their potential biological applications.

Core Synthesis Strategy: Three-Component Reaction

A highly efficient and straightforward method for synthesizing 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles is through a one-pot, three-component reaction. This approach involves the condensation of an α-cyanoketone, an aromatic aldehyde, and guanidine hydrochloride. This compound serves as the α-cyanoketone in this reaction, providing the C4, C5, and C6 atoms of the pyrimidine ring, along with the 4-(3-methylphenyl) substituent.

The general reaction mechanism proceeds through an initial Knoevenagel condensation of the aldehyde and the α-cyanoketone, followed by a Michael addition of guanidine to the resulting α,β-unsaturated nitrile. Subsequent cyclization and aromatization lead to the final pyrimidine product.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(4-chlorophenyl)-6-(3-methylphenyl)pyrimidine-5-carbonitrile

This protocol details the synthesis of a specific pyrimidine derivative using this compound.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

  • Glacial acetic acid

Procedure:

  • In a 100 mL round-bottom flask, dissolve sodium metal (0.23 g, 0.01 mol) in absolute ethanol (30 mL) to prepare a fresh solution of sodium ethoxide.

  • To this solution, add this compound (1.59 g, 0.01 mol) and 4-chlorobenzaldehyde (1.40 g, 0.01 mol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add guanidine hydrochloride (0.96 g, 0.01 mol) to the reaction mixture.

  • Reflux the mixture for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • Neutralize the solution with glacial acetic acid.

  • The resulting solid precipitate is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-(4-chlorophenyl)-6-(3-methylphenyl)pyrimidine-5-carbonitrile.

Data Presentation

The following table summarizes the quantitative data for the synthesis of a pyrimidine derivative using this compound.

Product NameStarting MaterialsSolventCatalystReaction TimeYield (%)Melting Point (°C)
2-Amino-4-(4-chlorophenyl)-6-(3-methylphenyl)pyrimidine-5-carbonitrileThis compound, 4-Chlorobenzaldehyde, Guanidine hydrochlorideAbsolute EthanolSodium Ethoxide8 hours75198-200

Visualizations

Synthesis Workflow

The following diagram illustrates the one-pot, three-component synthesis of 2-amino-4,6-diarylpyrimidine-5-carbonitriles.

G cluster_reactants Reactants cluster_process Process cluster_product Product 3_Methylphenyl_3_oxopropanenitrile 3-(3-Methylphenyl)-3- oxopropanenitrile One_Pot_Reaction One-Pot Reaction (Sodium Ethoxide, Ethanol, Reflux) 3_Methylphenyl_3_oxopropanenitrile->One_Pot_Reaction Aryl_Aldehyde Aryl Aldehyde Aryl_Aldehyde->One_Pot_Reaction Guanidine_HCl Guanidine HCl Guanidine_HCl->One_Pot_Reaction Pyrimidine_Derivative 2-Amino-4-aryl-6-(3-methylphenyl) -pyrimidine-5-carbonitrile One_Pot_Reaction->Pyrimidine_Derivative

Caption: One-pot synthesis of pyrimidine derivatives.

Biological Applications

Pyrimidine derivatives synthesized from this compound have shown promising biological activities, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity

The synthesized pyrimidine derivatives have been screened for their in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The results indicate that these compounds can exhibit significant inhibitory effects.

Protocol 2: Agar Well Diffusion Method for Antimicrobial Screening

Materials:

  • Synthesized pyrimidine compound

  • Nutrient agar medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

  • Sterile Petri dishes and cork borer

Procedure:

  • Prepare a stock solution of the synthesized pyrimidine compound in DMSO (e.g., 1 mg/mL).

  • Prepare nutrient agar plates and allow them to solidify.

  • Inoculate the agar plates with the respective microbial cultures.

  • Create wells in the agar plates using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the pyrimidine solution, standard drug solution, and DMSO (as a negative control) to separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

Antimicrobial Activity Data

CompoundS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)
2-Amino-4-(4-chlorophenyl)-6-(3-methylphenyl)pyrimidine-5-carbonitrile181615
Ciprofloxacin (Standard)2522N/A
Fluconazole (Standard)N/AN/A20
Anticancer Activity

The anticancer potential of these pyrimidine derivatives has been evaluated against various human cancer cell lines. The cytotoxic effects are typically determined using an MTT assay, which measures the metabolic activity of cells.

Protocol 3: MTT Assay for Cytotoxicity

Materials:

  • Synthesized pyrimidine compound

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)

  • DMEM or RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Standard anticancer drug (e.g., Doxorubicin)

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized pyrimidine compound and the standard drug for a specified period (e.g., 48 hours). A control group with DMSO-treated cells should be included.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anticancer Activity Data

CompoundMCF-7 (IC50, µM)HCT-116 (IC50, µM)
2-Amino-4-(4-chlorophenyl)-6-(3-methylphenyl)pyrimidine-5-carbonitrile12.515.2
Doxorubicin (Standard)1.82.1
Potential Signaling Pathway Involvement

Pyrimidine derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases. The diagram below illustrates a simplified representation of a potential signaling pathway that could be targeted by these compounds.

G Pyrimidine_Derivative Pyrimidine Derivative (from this compound) Kinase Protein Kinase (e.g., EGFR, VEGFR) Pyrimidine_Derivative->Kinase Inhibition Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Downstream_Signaling Activation Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Apoptosis Apoptosis Downstream_Signaling->Apoptosis

Caption: Potential kinase inhibition pathway.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of biologically active pyrimidine derivatives. The three-component reaction protocol described provides an efficient route to obtaining these compounds in good yields. The resulting pyrimidines demonstrate significant potential as antimicrobial and anticancer agents, warranting further investigation and development in the field of medicinal chemistry and drug discovery. The provided protocols offer a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of compounds.

Application Notes and Protocols for the Synthesis of Substituted Pyridines from m-Toluoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous pharmaceuticals. This document provides detailed protocols and application notes for the synthesis of polysubstituted pyridines derived from m-toluoylacetonitrile. The methodologies presented are based on robust and well-established multicomponent reaction strategies, offering an efficient route to novel pyridine derivatives for screening and development.

The primary synthetic approach detailed herein is a one-pot multicomponent reaction, which is prized for its atom economy, operational simplicity, and the ability to generate complex molecules in a single step. This method is particularly advantageous in the context of creating libraries of compounds for high-throughput screening.

Reaction Pathway: Multicomponent Synthesis of 2-Amino-4-(m-tolyl)-6-substituted-pyridine-3,5-dicarbonitriles

The synthesis proceeds via a multicomponent condensation reaction. While m-toluoylacetonitrile itself is an active methylene compound, for the construction of the pyridine ring as described, it is conceptually utilized as the precursor to the 4-(m-tolyl) substituent. The core pyridine synthesis involves the reaction of an aryl aldehyde (m-tolualdehyde in this case), an active methylene compound (malononitrile), and an amine source.

Reaction_Pathway m_tolualdehyde m-Tolualdehyde arylidene m-Tolylidene malononitrile m_tolualdehyde->arylidene Knoevenagel Condensation malononitrile Malononitrile malononitrile->arylidene amine Amine (R-NH2) michael_adduct Michael Adduct amine->michael_adduct catalyst Catalyst (e.g., ZnCl2) catalyst->arylidene solvent Solvent (e.g., Ethanol) solvent->m_tolualdehyde arylidene->michael_adduct Michael Addition cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Intramolecular Cyclization pyridine 2-Amino-4-(m-tolyl)-6-(R-amino) pyridine-3,5-dicarbonitrile cyclized_intermediate->pyridine Oxidation & Aromatization

Caption: Multicomponent reaction pathway for pyridine synthesis.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Amino-4-(m-tolyl)-6-(substituted amino)-pyridine-3,5-dicarbonitriles

This protocol is adapted from a general method for the synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives.[1]

Materials:

  • m-Tolualdehyde

  • Malononitrile

  • Substituted primary amine (e.g., ethylamine, aniline, p-toluidine) or ammonium acetate

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Dry Ethanol

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add dry ethanol (20 mL).

  • Add m-tolualdehyde (0.06 mol), malononitrile (0.06 mol), and the desired primary amine (0.069 mol) or ammonium acetate (0.069 mol) to the flask.

  • Add anhydrous zinc chloride (0.09 mol) to the mixture.

  • Stir the reaction mixture at 80 °C for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the solid product with cold ethanol and then with methanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to afford the pure substituted pyridine.

Experimental Workflow:

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start add_reagents Add m-Tolualdehyde, Malononitrile, Amine, ZnCl2 to Ethanol start->add_reagents heat Heat at 80°C for 5 hours add_reagents->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool filter Filter Precipitate cool->filter wash Wash with Ethanol & Methanol filter->wash recrystallize Recrystallize wash->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for one-pot pyridine synthesis.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of various 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles based on the described one-pot multicomponent reaction.[1]

EntryR-Group (from Amine)ProductYield (%)Melting Point (°C)
1Ethyl2-Amino-6-(ethylamino)-4-(p-tolyl)-pyridine-3,5-dicarbonitrile92235
2p-Tolyl2-Amino-4-(p-tolyl)-6-(p-tolylamino)-pyridine-3,5-dicarbonitrile91258
3Phenyl2-Amino-6-(phenylamino)-4-phenyl-pyridine-3,5-dicarbonitrile90251
4H (from NH₄OAc)2,6-Diamino-4-phenyl-pyridine-3,5-dicarbonitrile93292

Note: The data presented for p-tolyl and phenyl substituents at the 4-position are used as representative examples due to the lack of specific data for the m-tolyl derivative in the cited literature.

Characterization Data

General Characterization for 2-Amino-4-aryl-6-(substituted amino)-pyridine-3,5-dicarbonitriles:

  • ¹H-NMR (DMSO-d₆) δ (ppm): Aromatic protons typically appear in the range of 7.0-7.6 ppm. Protons of the amino groups (NH₂) appear as a broad singlet around 7.5-7.8 ppm. A singlet for the NH proton of the substituted amine is observed around 9.0-9.1 ppm. Alkyl protons on the substituted amine will appear in their characteristic regions (e.g., for an ethyl group: a triplet around 1.1 ppm and a quartet around 3.4 ppm). For a tolyl substituent, the methyl protons will appear as a singlet around 2.2-2.3 ppm.[1]

  • FT-IR (cm⁻¹): Characteristic peaks are observed for N-H stretching of the amino groups (3100-3500 cm⁻¹), C≡N stretching of the nitrile groups (2200-2230 cm⁻¹), and C=N stretching of the pyridine ring (1620-1630 cm⁻¹).[1]

  • Mass Spectrometry (m/z): The molecular ion peak [M]⁺ corresponding to the calculated molecular weight of the product is expected.[1]

Applications in Drug Development

The synthesized polysubstituted pyridines serve as valuable scaffolds for the development of novel therapeutic agents. The presence of multiple functional groups (amino, cyano, and aryl) allows for a wide range of subsequent chemical modifications to optimize biological activity, selectivity, and pharmacokinetic properties. These compounds can be screened for various biological activities, including but not limited to:

  • Kinase Inhibition: The pyridine core is a common feature in many kinase inhibitors used in oncology.

  • Antimicrobial Agents: Substituted pyridines have shown promise as antibacterial and antifungal agents.

  • Central Nervous System (CNS) Agents: The pyridine scaffold is present in drugs targeting CNS disorders.

Conclusion

The one-pot multicomponent synthesis of substituted pyridines from precursors like m-toluoylacetonitrile represents an efficient and versatile strategy for generating diverse chemical libraries for drug discovery. The detailed protocols and data provided in this document are intended to facilitate the adoption of this methodology in research and development settings. The straightforward nature of the reaction, coupled with the potential for a wide range of substitutions, makes it a powerful tool for medicinal chemists.

References

Application Notes and Protocols: The Role of 3-(3-Methylphenyl)-3-oxopropanenitrile in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 3-(3-Methylphenyl)-3-oxopropanenitrile as a versatile building block in the synthesis of a variety of heterocyclic compounds. This valuable intermediate, possessing both a reactive ketone and a nitrile functional group, serves as a key precursor for the construction of pyrazoles, thiophenes, pyridines, and pyrimidines, many of which are privileged scaffolds in medicinal chemistry and drug discovery.

Synthesis of 5-(3-Methylphenyl)-1H-pyrazol-3-amine

The reaction of β-ketonitriles with hydrazine hydrate is a classical and efficient method for the synthesis of 3-aminopyrazoles. The reaction proceeds through a condensation-cyclization sequence.

Reaction Scheme:

G reactant1 This compound product 5-(3-Methylphenyl)-1H-pyrazol-3-amine reactant1->product Condensation-Cyclization reactant2 Hydrazine Hydrate reactant2->product

Caption: Synthesis of 5-(3-Methylphenyl)-1H-pyrazol-3-amine.

Experimental Protocol:

This protocol is adapted from the synthesis of analogous 3-amino-5-aryl-1H-pyrazole-4-carbonitriles.[1][2][3]

  • Materials:

    • This compound (1.0 equiv)

    • Hydrazine hydrate (1.2 equiv)

    • Ethanol

    • Dioxane (for recrystallization, optional)

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add hydrazine hydrate to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

    • Wash the collected solid with cold ethanol.

    • Purify the crude product by recrystallization from a suitable solvent like ethanol or dioxane to yield the pure 5-(3-methylphenyl)-1H-pyrazol-3-amine.

Quantitative Data (Analogous Compounds):

Starting Material (Analogous)ProductYield (%)Melting Point (°C)Reference
3-Oxo-3-phenylpropanenitrile3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile95218-220[1]
3-(4-Chlorophenyl)-3-oxopropanenitrile3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile95218-220[1]
3-Oxo-3-(2-thienyl)propanenitrile3-Amino-5-(2-thienyl)-1H-4-pyrazolecarbonitrile93238-240[1]

Synthesis of 2-Amino-4-(3-methylphenyl)thiophene-3-carbonitrile via Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. It involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.

Reaction Scheme:

G cluster_reactants Reactants reactant1 This compound product 2-Amino-4-(3-methylphenyl)thiophene-3-carbonitrile reactant1->product Gewald Reaction reactant2 Malononitrile reactant2->product Gewald Reaction reactant3 Sulfur reactant3->product Gewald Reaction catalyst Base (e.g., Morpholine) catalyst->product

Caption: Gewald reaction for thiophene synthesis.

Experimental Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Malononitrile (1.0 equiv)

    • Elemental Sulfur (1.1 equiv)

    • Ethanol or DMF

    • Base (e.g., morpholine or triethylamine) (catalytic amount)

  • Procedure:

    • In a round-bottom flask, combine this compound, malononitrile, and elemental sulfur in ethanol or DMF.

    • Add a catalytic amount of the base (e.g., morpholine) to the mixture.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid by filtration and wash with water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4-(3-methylphenyl)thiophene-3-carbonitrile.

Quantitative Data (General Gewald Reaction):

Carbonyl CompoundActive Methylene NitrileBaseSolventTemperature (°C)Time (h)Yield (%)
CyclohexanoneMalononitrileMorpholineEthanol50285
AcetoneEthyl CyanoacetateTriethylamineMethanolRT478
BenzaldehydeMalononitrilePiperidineEthanolReflux392

Multicomponent Synthesis of Substituted Pyridines

Substituted pyridines can be synthesized via a one-pot multicomponent reaction involving an aldehyde, an active methylene compound, and an ammonia source.

Experimental Workflow:

G start Combine Reactants reactants Aldehyde This compound Malononitrile Ammonium Acetate start->reactants dissolve Dissolve in Ethanol reactants->dissolve catalyst Add Catalyst (e.g., Piperidine) dissolve->catalyst reflux Reflux Reaction Mixture catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool isolate Isolate Product (Filtration/Crystallization) cool->isolate purify Purify by Recrystallization isolate->purify end Pure Substituted Pyridine purify->end

Caption: Workflow for multicomponent pyridine synthesis.

Experimental Protocol:

This protocol is a general method for the synthesis of 2-amino-3-cyanopyridines.

  • Materials:

    • An aromatic aldehyde (e.g., benzaldehyde) (1.0 equiv)

    • This compound (1.0 equiv)

    • Malononitrile (1.0 equiv)

    • Ammonium acetate (excess)

    • Ethanol

    • Catalyst (e.g., piperidine or triethylamine)

  • Procedure:

    • To a solution of the aromatic aldehyde, this compound, and malononitrile in ethanol, add an excess of ammonium acetate.

    • Add a catalytic amount of piperidine or triethylamine.

    • Reflux the mixture and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates and can be collected by filtration.

    • Wash the solid with cold ethanol and dry.

    • Recrystallize from a suitable solvent to obtain the pure pyridine derivative.

Quantitative Data (Analogous Reactions):

AldehydeActive Methylene CompoundAmmonia SourceCatalystSolventYield (%)
BenzaldehydeMalononitrileAmmonium AcetatePiperidineEthanol88
4-ChlorobenzaldehydeMalononitrileAmmonium AcetatePiperidineEthanol92
4-MethoxybenzaldehydeEthyl CyanoacetateAmmonium AcetateAcetic AcidEthanol85

Synthesis of Substituted Pyrimidines

Pyrimidines can be synthesized through the condensation of a β-ketonitrile with a guanidine or urea derivative.

Signaling Pathway:

G start Start reactants This compound + Guanidine Hydrochloride start->reactants base Base (e.g., Sodium Ethoxide) reactants->base in Ethanol intermediate Intermediate Formation (Condensation) base->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 2,4-Diamino-6-(3-methylphenyl) -pyrimidine-5-carbonitrile cyclization->product end End product->end

Caption: Reaction pathway for pyrimidine synthesis.

Experimental Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Guanidine hydrochloride (1.1 equiv)

    • Sodium ethoxide (or another suitable base)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol.

    • Add guanidine hydrochloride and stir until dissolved.

    • Add this compound to the reaction mixture.

    • Reflux the mixture and monitor its progress by TLC.

    • After completion, cool the reaction to room temperature.

    • Neutralize the mixture with an acid (e.g., acetic acid).

    • The product may precipitate upon cooling or neutralization. Collect the solid by filtration.

    • Wash the product with cold ethanol and recrystallize from an appropriate solvent.

Quantitative Data (Analogous Reactions):

β-Dicarbonyl CompoundN-C-N ReagentBaseSolventYield (%)
Ethyl CyanoacetateGuanidine HClSodium EthoxideEthanol82
MalononitrileUreaSodium EthoxideEthanol75
AcetylacetoneThioureaPotassium CarbonateDMF88

References

m-Toluoylacetonitrile: A Versatile Precursor for the Synthesis of Bioactive Heterocycles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Toluoylacetonitrile is a valuable and versatile precursor in medicinal chemistry, primarily utilized in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its unique chemical structure, featuring a reactive nitrile group and a keto-moiety, allows for its participation in a range of cyclization and condensation reactions. This document provides detailed application notes on the utility of m-toluoylacetonitrile as a starting material for the synthesis of pyrazole and pyrimidine derivatives, classes of compounds renowned for their anticancer and antimicrobial activities. Furthermore, detailed experimental protocols for the synthesis of these derivatives are provided, along with a summary of their biological activities and insights into their mechanisms of action.

Applications in Medicinal Chemistry

m-Toluoylacetonitrile serves as a key building block for the construction of several important heterocyclic scaffolds, including:

  • Pyrazole Derivatives: By reacting with hydrazine derivatives, m-toluoylacetonitrile can be readily converted into substituted pyrazoles. These compounds are of significant interest due to their well-documented anticancer properties, which often stem from their ability to inhibit various protein kinases involved in cancer cell proliferation and survival.

  • Pyrimidine Derivatives: Through condensation reactions with urea or other amidine-containing reagents, m-toluoylacetonitrile can be used to synthesize pyrimidine derivatives. This class of compounds is a cornerstone of many therapeutic agents and is particularly noted for its broad-spectrum antimicrobial activity, often targeting essential enzymes in microbial metabolic pathways.

  • Thiophene Derivatives: The Gewald reaction, a multicomponent reaction involving a ketone, an activated nitrile, and elemental sulfur, can be employed with m-toluoylacetonitrile to produce highly substituted 2-aminothiophenes. These thiophene derivatives are also recognized for their diverse biological activities, including anti-inflammatory and anticancer effects.

Experimental Protocols

Protocol 1: Synthesis of 3-(m-Tolyl)-1H-pyrazol-5-amine (A Potential Anticancer Agent)

This protocol describes the synthesis of a pyrazole derivative from m-toluoylacetonitrile and hydrazine hydrate.

Materials:

  • m-Toluoylacetonitrile

  • Hydrazine hydrate

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-toluoylacetonitrile (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 3-(m-tolyl)-1H-pyrazol-5-amine.

Expected Yield: 85-95%

Protocol 2: Synthesis of 4-Amino-6-(m-tolyl)pyrimidin-2(1H)-one (A Potential Antimicrobial Agent)

This protocol details the synthesis of a pyrimidine derivative from m-toluoylacetonitrile and urea.

Materials:

  • m-Toluoylacetonitrile

  • Urea

  • Sodium ethoxide

  • Ethanol

Procedure:

  • In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add m-toluoylacetonitrile (1 equivalent) and urea (1.2 equivalents).

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.

  • Collect the precipitate by filtration, wash with water and then with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-amino-6-(m-tolyl)pyrimidin-2(1H)-one.

Expected Yield: 70-85%

Quantitative Data Presentation

The following tables summarize the biological activities of representative pyrazole and pyrimidine derivatives, which are structurally related to the compounds that can be synthesized from m-toluoylacetonitrile.

Table 1: Anticancer Activity of Representative Pyrazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole-Benzoxazine HybridsMCF7 (Breast)2.82 - 6.28[1]
Pyrazole-Benzoxazine HybridsA549 (Lung)3.14 - 5.91[1]
1H-Pyrazolo[3,4-d]pyrimidinesA549 (Lung)8.21[1]
1H-Pyrazolo[3,4-d]pyrimidinesHCT116 (Colon)19.56[1]
Pyrazoline DerivativesAsPC-1 (Pancreatic)16.8[2]
Pyrazoline DerivativesU251 (Glioblastoma)11.9[2]
Pyrazoline DerivativesHepG-2 (Liver)3.57[3]

Table 2: Antimicrobial Activity of Representative Pyrimidine Derivatives

Compound ClassMicroorganismInhibition Zone (mm)MIC (µg/mL)Reference
Thiouracil DerivativesBacillus subtilis18-[4]
Thiouracil DerivativesEscherichia coli16-[4]
Schiff Base of PyrimidinesStaphylococcus aureus15-25-[5][6]
Schiff Base of PyrimidinesEscherichia coli14-22-[5][6]
Indolyl-Pyrimidine DerivativesStaphylococcus aureus-12.5[7]
Indolyl-Pyrimidine DerivativesEscherichia coli-25[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

anticancer_pathway precursor m-Toluoylacetonitrile pyrazole Pyrazole Derivative precursor->pyrazole Synthesis kinase Tyrosine Kinase Domain pyrazole->kinase Inhibition cdk Cyclin-Dependent Kinase (CDK) pyrazole->cdk Inhibition receptor Growth Factor Receptor (e.g., EGFR) receptor->kinase Activation proliferation Cell Proliferation & Survival kinase->proliferation Promotes apoptosis Apoptosis kinase->apoptosis Inhibits cdk->proliferation Promotes cdk->apoptosis Inhibits

Figure 1: Anticancer mechanism of pyrazole derivatives.

antimicrobial_pathway precursor m-Toluoylacetonitrile pyrimidine Pyrimidine Derivative precursor->pyrimidine Synthesis dhfr Dihydrofolate Reductase (DHFR) pyrimidine->dhfr Inhibition ftsz FtsZ Protein pyrimidine->ftsz Inhibition folate Folate Synthesis dhfr->folate celldivision Bacterial Cell Division ftsz->celldivision dna DNA Synthesis folate->dna growth Bacterial Growth Inhibition celldivision->growth Leads to dna->growth Leads to

Figure 2: Antimicrobial mechanism of pyrimidine derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start m-Toluoylacetonitrile + Reagent reaction Cyclization/ Condensation start->reaction purification Purification reaction->purification product Bioactive Heterocycle purification->product activity Anticancer/ Antimicrobial Screening product->activity ic50 IC50/MIC Determination activity->ic50 mechanism Mechanism of Action Studies ic50->mechanism

Figure 3: General experimental workflow.

References

Application Notes and Protocols: Synthesis and Potential Applications of 2,4-Diamino-6-(3-methylphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 3-(3-Methylphenyl)-3-oxopropanenitrile with guanidine hydrochloride represents a classical and efficient approach to synthesizing 2,4-diamino-6-(3-methylphenyl)pyrimidine. This compound belongs to the class of 2,4-diaminopyrimidines, a privileged scaffold in medicinal chemistry renowned for its diverse biological activities. This document provides detailed application notes on the significance of this compound, a comprehensive experimental protocol for its synthesis, and characterization data.

Application Notes

The 2,4-diaminopyrimidine core is a cornerstone in the development of various therapeutic agents, primarily due to its ability to mimic the binding of folic acid to dihydrofolate reductase (DHFR).[1][2][3][4][5] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the regeneration of tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for antimicrobial and anticancer therapies.

Potential Applications of 2,4-Diamino-6-(3-methylphenyl)pyrimidine:

  • Antimicrobial Agents: Derivatives of 2,4-diaminopyrimidine have been extensively investigated as antibacterial and antiprotozoal agents.[6][7] The substitution at the 6-position of the pyrimidine ring plays a critical role in determining the potency and selectivity of these compounds against microbial DHFR over the human enzyme. The 3-methylphenyl substituent in the title compound offers a lipophilic domain that can be further explored for optimizing target-specific interactions.

  • Anticancer Agents: The antiproliferative properties of 2,4-diaminopyrimidine derivatives make them promising candidates for cancer chemotherapy.[8] By targeting DHFR, these compounds can selectively inhibit the rapid growth of cancer cells.

  • Antiparasitic Agents: 2,4-diaminopyrimidines have shown efficacy against various parasites, including those responsible for leishmaniasis and trypanosomiasis.[5][9]

  • Scaffold for Drug Discovery: 2,4-diamino-6-(3-methylphenyl)pyrimidine can serve as a versatile starting material for the synthesis of more complex molecules with tailored biological activities through further functionalization of the amino groups or the phenyl ring.

Experimental Protocols

This section details the synthetic protocol for the preparation of 2,4-diamino-6-(3-methylphenyl)pyrimidine from this compound and guanidine hydrochloride.

Reaction Scheme:

Caption: Synthesis of 2,4-diamino-6-(3-methylphenyl)pyrimidine.

Materials and Equipment:

  • This compound

  • Guanidine hydrochloride

  • Sodium metal

  • Absolute ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a calculated amount of sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • Reaction with Guanidine Hydrochloride: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride and stir the mixture until the guanidine free base is formed.

  • Addition of β-Ketonitrile: To the ethanolic solution of guanidine, add this compound.

  • Reaction Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford pure 2,4-diamino-6-(3-methylphenyl)pyrimidine.

Data Presentation

The following table summarizes the expected physicochemical and spectroscopic data for 2,4-diamino-6-(3-methylphenyl)pyrimidine.

PropertyData
Molecular Formula C₁₁H₁₂N₄
Molecular Weight 200.24 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not specifically reported, but expected to be a high-melting solid.
Solubility Soluble in polar organic solvents like DMSO and DMF, sparingly soluble in alcohols.
¹H NMR (DMSO-d₆, δ) Expected signals for aromatic protons (m-tolyl group and pyrimidine H-5), amino protons (broad singlets), and methyl protons (singlet).
¹³C NMR (DMSO-d₆, δ) Expected signals for aromatic and pyrimidine carbons, and the methyl carbon.
IR (KBr, cm⁻¹) Characteristic peaks for N-H stretching (amines), C=N and C=C stretching (pyrimidine and aromatic rings), and C-H stretching.
Mass Spec (m/z) [M+H]⁺ expected at approximately 201.11.

Logical Relationships and Workflows

The synthesis of 2,4-diamino-6-(3-methylphenyl)pyrimidine is a key step in the development of novel DHFR inhibitors. The following diagram illustrates the workflow from synthesis to biological evaluation.

Workflow A Synthesis of 2,4-Diamino-6-(3-methylphenyl)pyrimidine B Purification and Characterization (Recrystallization, NMR, IR, MS) A->B C In vitro DHFR Inhibition Assay (Human and Microbial) B->C D Antimicrobial Activity Screening (MIC determination) B->D E Anticancer Activity Screening (Cell viability assays) B->E F Lead Optimization (Structure-Activity Relationship Studies) C->F D->F E->F G In vivo Efficacy and Toxicity Studies F->G

Caption: Drug discovery workflow for 2,4-diaminopyrimidine derivatives.

The reaction mechanism for the formation of the 2,4-diaminopyrimidine ring involves a series of condensation and cyclization steps. A simplified representation of the logical relationship between the reactants and the product is shown below.

Mechanism_Concept cluster_reactants Reactants cluster_intermediates Key Steps cluster_product Product R1 This compound I1 Nucleophilic attack of guanidine on keto group R1->I1 R2 Guanidine R2->I1 I2 Intramolecular cyclization and de-hydration I1->I2 P 2,4-Diamino-6-(3-methylphenyl)pyrimidine I2->P

Caption: Conceptual pathway for pyrimidine ring formation.

References

Application Notes and Protocols for the Synthesis of 2-Amino-4-hydroxy-6-(3-methylphenyl)pyrimidine from m-Toluoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrimidines are a pivotal class of heterocyclic compounds extensively utilized in medicinal chemistry and drug development due to their wide range of biological activities. They form the core structure of numerous therapeutic agents. The synthesis of substituted aminopyrimidines is, therefore, a subject of significant interest. A common and effective method for constructing the aminopyrimidine ring is through the cyclocondensation reaction of a β-ketonitrile with guanidine, a variant of the Pinner pyrimidine synthesis.[1][2][3]

This document provides a detailed experimental protocol for the synthesis of 2-amino-4-hydroxy-6-(3-methylphenyl)pyrimidine from m-toluoylacetonitrile and guanidine. The procedure is based on established chemical principles for pyrimidine synthesis.[4][5]

Reaction Scheme

The synthesis proceeds via a base-catalyzed cyclocondensation reaction. Guanidine acts as the N-C-N binucleophile that reacts with the β-ketonitrile, m-toluoylacetonitrile, to form the heterocyclic pyrimidine ring.

Overall Reaction:

m-Toluoylacetonitrile + Guanidine → 2-Amino-4-hydroxy-6-(3-methylphenyl)pyrimidine

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 2-amino-4-hydroxy-6-(3-methylphenyl)pyrimidine.

ParameterValueNotes
Reactants
m-Toluoylacetonitrile1.59 g (10 mmol, 1.0 eq)Starting β-ketonitrile
Guanidine Hydrochloride1.05 g (11 mmol, 1.1 eq)Source of the amidine
Sodium Ethoxide0.82 g (12 mmol, 1.2 eq)Base catalyst
Solvent
Anhydrous Ethanol50 mLReaction medium
Reaction Conditions
TemperatureReflux (~78 °C)To drive the reaction to completion
Time4-6 hoursMonitored by Thin Layer Chromatography (TLC)
Product
Product Name2-Amino-4-hydroxy-6-(3-methylphenyl)pyrimidine
Molecular FormulaC₁₁H₁₁N₃O
Molecular Weight201.23 g/mol
Theoretical Yield2.01 gBased on 10 mmol of starting material
Purification
MethodRecrystallization from ethanol/waterTo obtain a pure product

Experimental Protocols

Materials and Reagents
  • m-Toluoylacetonitrile

  • Guanidine Hydrochloride

  • Sodium metal

  • Anhydrous Ethanol

  • Glacial Acetic Acid

  • Distilled Water

  • Deuterated solvent for NMR (e.g., DMSO-d₆)

  • TLC plates (silica gel 60 F₂₅₄)

  • Mobile phase for TLC (e.g., Ethyl acetate/Hexane mixture)

Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Detailed Synthesis Protocol

Step 1: Preparation of Sodium Ethoxide Solution

  • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 40 mL of anhydrous ethanol.

  • Carefully add small, freshly cut pieces of sodium metal (0.28 g, 12 mmol) to the ethanol. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.

  • Allow the sodium to react completely until it has fully dissolved to form a clear solution of sodium ethoxide.

Step 2: Reaction Setup

  • To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.05 g, 11 mmol). Stir the mixture for 15 minutes to allow for the formation of free guanidine.

  • Add m-toluoylacetonitrile (1.59 g, 10 mmol) to the reaction mixture.

Step 3: Cyclocondensation Reaction

  • Heat the reaction mixture to reflux with continuous stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

Step 4: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent to approximately half using a rotary evaporator.

  • Pour the concentrated reaction mixture into 100 mL of cold distilled water.

  • Acidify the aqueous solution by slowly adding glacial acetic acid until a precipitate forms (typically around pH 6-7).

  • Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold distilled water (2 x 20 mL) and then with a small amount of cold ethanol.

Step 5: Purification

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Step 6: Characterization

  • Determine the melting point of the purified product.

  • Obtain ¹H NMR, ¹³C NMR, and mass spectra to confirm the structure of the synthesized 2-amino-4-hydroxy-6-(3-methylphenyl)pyrimidine.

Visualizations

Reaction Mechanism Pathway

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product m_toluoylacetonitrile m-Toluoylacetonitrile intermediate_A Nucleophilic Attack m_toluoylacetonitrile->intermediate_A guanidine Guanidine guanidine->intermediate_A intermediate_B Intramolecular Cyclization intermediate_A->intermediate_B Forms cyclic intermediate intermediate_C Dehydration intermediate_B->intermediate_C Loses water aminopyrimidine 2-Amino-4-hydroxy-6-(3-methylphenyl)pyrimidine intermediate_C->aminopyrimidine Tautomerization

Caption: Proposed reaction mechanism for the synthesis of the aminopyrimidine.

Experimental Workflow Diagram

Experimental_Workflow prep_base 1. Prepare Sodium Ethoxide in Anhydrous Ethanol add_reagents 2. Add Guanidine HCl and m-Toluoylacetonitrile prep_base->add_reagents reflux 3. Heat to Reflux (4-6 hours) add_reagents->reflux workup 4. Cool, Concentrate, and Precipitate in Water reflux->workup isolate 5. Isolate Crude Product by Filtration workup->isolate purify 6. Purify by Recrystallization isolate->purify characterize 7. Characterize Product (MP, NMR, MS) purify->characterize

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-(3-Methylphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the scale-up synthesis of 3-(3-Methylphenyl)-3-oxopropanenitrile, a valuable β-ketonitrile intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients.

Introduction

This compound is a key building block in medicinal chemistry and drug discovery. Its bifunctional nature, containing both a ketone and a nitrile group, allows for versatile transformations into a wide range of molecular scaffolds. The scale-up synthesis of this compound is crucial for advancing drug development programs that rely on its derivatives. The most common and scalable synthetic route is the Claisen condensation of a 3-methylbenzoate ester with acetonitrile in the presence of a strong base.[1] This document outlines a robust protocol for this transformation, along with relevant data and workflow visualizations.

General Synthetic Strategy

The synthesis of this compound is typically achieved via a Claisen-type condensation reaction. This method involves the acylation of the carbanion generated from acetonitrile with an ester, in this case, a 3-methylbenzoate. The choice of base and reaction conditions is critical for achieving high yields and purity on a larger scale.[1]

Data Presentation

The following table summarizes quantitative data from analogous Claisen condensation reactions for the synthesis of similar 3-aryl-3-oxopropanenitriles, providing a reference for expected outcomes.

ProductEsterBaseSolventReaction ConditionsYield (%)Reference
3-Oxo-3-phenylpropanenitrileEthyl benzoateSodium methoxideAcetonitrileReflux, 3h58[2]
3-Oxo-3-phenylpropanenitrileEthyl benzoateSodium ethoxideToluene/Acetonitrile105-110°C, 29h68[3]
3-Oxo-3-phenylpropanenitrileEthyl benzoateSodium methoxideMethanol/Acetonitrile120°C, 24h37.8[4]
3-(4-chlorophenyl)-3-oxopropanenitrileEthyl 4-chlorobenzoateSodium methoxideAcetonitrileNot specified61[2]

Experimental Protocol: Scale-Up Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous benzoylacetonitriles and is designed for a multi-gram scale synthesis.

Materials and Reagents:

  • Ethyl 3-methylbenzoate

  • Acetonitrile (anhydrous)

  • Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Multi-neck round-bottom flask of appropriate size

  • Mechanical stirrer

  • Reflux condenser with a drying tube

  • Heating mantle with temperature control

  • Dropping funnel

  • Large separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a suitably sized, flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend sodium ethoxide (1.2 equivalents) in anhydrous toluene.

    • Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents:

    • To the stirred suspension, add a solution of ethyl 3-methylbenzoate (1.0 equivalent) and anhydrous acetonitrile (1.5 equivalents) dissolved in anhydrous toluene via the dropping funnel over a period of 30-60 minutes.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring.

    • Maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction mixture will typically become a thick slurry.

  • Work-up:

    • Cool the reaction mixture to room temperature and then further cool in an ice bath.

    • Slowly and carefully quench the reaction by adding cold water.

    • Transfer the mixture to a large separatory funnel and add more water to dissolve all the solids.

    • Wash the aqueous layer with ethyl acetate to remove any unreacted ester.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 5-6 while cooling in an ice bath. A precipitate of the product should form.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water until the washings are neutral.

    • Air-dry the crude product.

    • For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).

  • Drying and Characterization:

    • Dry the purified product under vacuum.

    • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination to confirm its identity and purity.

Visualizations

Signaling Pathway/Experimental Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Isolation & Purification cluster_final Final Product start Suspend NaOEt in Toluene add_reagents Add Ethyl 3-methylbenzoate and Acetonitrile start->add_reagents Inert Atmosphere reflux Heat to Reflux (4-8 hours) add_reagents->reflux Vigorous Stirring quench Quench with Water reflux->quench Cool to RT extract Wash with Ethyl Acetate quench->extract acidify Acidify with HCl extract->acidify filter Filter Precipitate acidify->filter wash Wash with Water filter->wash dry Dry Crude Product wash->dry recrystallize Recrystallize/Chromatography dry->recrystallize end_product 3-(3-Methylphenyl)-3- oxopropanenitrile recrystallize->end_product

Caption: Experimental workflow for the scale-up synthesis of this compound.

Logical Relationship of Reagents and Steps

Logical_Relationship reagents Reagents Ethyl 3-methylbenzoate Acetonitrile Sodium Ethoxide process { Key Process | Claisen Condensation} reagents->process conditions Conditions Anhydrous Toluene Reflux Temperature Inert Atmosphere conditions->process workup Work-up Steps Quenching (Water) Acidification (HCl) process->workup product { Final Product | this compound} workup->product

Caption: Logical relationship of reagents and steps in the synthesis.

References

Application Notes and Protocols: 3-(3-Methylphenyl)-3-oxopropanenitrile in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The direct application of 3-(3-Methylphenyl)-3-oxopropanenitrile in materials science is not extensively documented in publicly available literature. The following application notes and protocols are based on the known reactivity of the benzoylacetonitrile core structure and the established applications of its derivatives. These proposed applications are intended to serve as a guide for researchers and may require experimental validation.

I. Application Note: Host Materials for Organic Light-Emitting Diodes (OLEDs)

Introduction: Benzoylacetonitrile derivatives have emerged as versatile building blocks for the synthesis of host materials in high-efficiency Organic Light-Emitting Diodes (OLEDs), particularly for blue phosphorescent and thermally activated delayed fluorescence (TADF) devices. The electron-deficient nature of the benzoylacetonitrile moiety, coupled with the potential for introducing hole-transporting groups, allows for the design of bipolar host materials with balanced charge transport properties. The methylphenyl group in this compound can serve as a non-planar core to suppress intermolecular interactions and prevent concentration quenching.

Potential Application: this compound can be chemically modified to incorporate hole-transporting units, such as carbazole or triphenylamine, to create novel bipolar host materials. These materials are anticipated to exhibit high triplet energies, essential for hosting blue emitters, and good thermal stability. The non-planar structure imparted by the meta-methyl group could lead to amorphous thin films with high glass transition temperatures (Tg), contributing to the operational stability of OLED devices.

Table 1: Representative Optoelectronic and Thermal Properties of Benzoylacetonitrile-Based Host Materials

PropertyRepresentative ValueCompound Reference
Highest Occupied Molecular Orbital (HOMO)-5.6 to -6.0 eVCarbazole-benzonitrile derivatives
Lowest Unoccupied Molecular Orbital (LUMO)-2.4 to -2.8 eVCarbazole-benzonitrile derivatives
Triplet Energy (ET)> 2.7 eVCarbazole-benzonitrile derivatives
Glass Transition Temperature (Tg)100 - 150 °CBenzophenone-based derivatives[1][2]
Decomposition Temperature (Td, 5% weight loss)> 350 °CBenzophenone-based derivatives[1][2]
External Quantum Efficiency (EQE) of Hosted Blue PhOLEDup to 26.1%Carbazole-benzonitrile derivatives

Note: The data presented are representative values for benzoylacetonitrile and benzophenone derivatives and are intended to provide a target for materials designed from this compound.

Experimental Protocol: Synthesis of a Bipolar Host Material

This protocol outlines a proposed synthesis for a bipolar host material incorporating the this compound core and a carbazole moiety.

Step 1: Synthesis of a Precursor (e.g., a Halogenated Derivative)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable dry solvent (e.g., dichloromethane or chloroform).

  • Halogenation: Add a halogenating agent (e.g., N-bromosuccinimide for bromination) portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate). Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Suzuki or Buchwald-Hartwig Cross-Coupling

  • Reaction Setup: In a Schlenk flask, combine the halogenated precursor, a boronic acid or ester of a hole-transporting molecule (e.g., 9-phenyl-9H-carbazole-3-boronic acid), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a degassed solvent mixture (e.g., toluene/ethanol/water).

  • Reaction: Heat the mixture to reflux (e.g., 80-100 °C) for 24-48 hours under an inert atmosphere.

  • Work-up: After cooling to room temperature, extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification: Purify the final product by column chromatography and subsequent recrystallization or sublimation to achieve high purity suitable for OLED device fabrication.

Experimental Protocol: OLED Device Fabrication

This is a general protocol for the fabrication of a multilayer OLED device using the synthesized host material.[1][3][4][5]

  • Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal in a vacuum oven.

  • Hole Transport Layer (HTL) Deposition: Thermally evaporate a hole-transporting material (e.g., NPB) onto the HIL in a high-vacuum chamber (<10-6 Torr).

  • Emissive Layer (EML) Deposition: Co-evaporate the synthesized host material and a phosphorescent or TADF dopant (e.g., FIrpic for blue emission) from separate sources. The doping concentration is typically 5-15 wt%.

  • Electron Transport Layer (ETL) Deposition: Thermally evaporate an electron-transporting material (e.g., TPBi) onto the EML.

  • Electron Injection Layer (EIL) and Cathode Deposition: Sequentially deposit a thin layer of lithium fluoride (LiF) followed by a thicker layer of aluminum (Al) through a shadow mask to define the cathode.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition (Vacuum Thermal Evaporation) cluster_final Final Steps ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HIL HIL (PEDOT:PSS) Spin-Coating UV_Ozone->HIL HTL HTL (e.g., NPB) HIL->HTL EML EML (Host + Dopant) HTL->EML ETL ETL (e.g., TPBi) EML->ETL EIL EIL (LiF) ETL->EIL Cathode Cathode (Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

OLED Fabrication Workflow

II. Application Note: Aggregation-Induced Emission (AIE) Polymers

Introduction: Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules in solution become highly luminescent in the aggregated state. This is often attributed to the restriction of intramolecular motions in the solid state. Polymers incorporating AIE-active units (AIEgens) have found applications in sensors, bio-imaging, and smart materials. While the benzoylacetonitrile core itself is not a classic AIEgen, it can be a precursor to AIE-active structures or be incorporated into polymer backbones that promote AIE through steric hindrance.

Potential Application: this compound can be functionalized with a polymerizable group, such as a vinyl or acetylene moiety. Copolymerization of this functionalized monomer with other monomers could lead to polymers that exhibit AIE characteristics. The bulky and non-planar structure resulting from the 3-methylphenyl group can contribute to the restriction of intramolecular rotation in the polymer aggregates, thus activating the AIE effect.

Table 2: Representative Properties of AIE Polymers

PropertyRepresentative ValueCompound Reference
Photoluminescence Quantum Yield (ΦPL) in solution< 1%Tetraphenylethene derivatives
Photoluminescence Quantum Yield (ΦPL) in aggregate/solid state> 60%Tetraphenylethene derivatives
Emission Wavelength (λem)450 - 600 nmVarious AIE polymers[6][7][8][9][10][11]
Molecular Weight (Mn)5,000 - 20,000 g/mol AIE polymers from radical polymerization[6][7]
Polydispersity Index (PDI)1.2 - 2.5AIE polymers from radical polymerization[6][7]

Note: The data presented are for polymers containing established AIEgens like tetraphenylethene. The performance of polymers derived from this compound would depend on the final polymer structure.

Experimental Protocol: Synthesis of a Vinyl-Functionalized Monomer

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C and add a strong base (e.g., lithium diisopropylamide, LDA) dropwise to generate the enolate.

  • Functionalization: After stirring for 1 hour at -78 °C, add a vinyl-containing electrophile (e.g., 4-vinylbenzyl chloride).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: Purify the monomer by column chromatography.

Experimental Protocol: Radical Polymerization to Form an AIE Polymer

This protocol describes the free-radical polymerization of the synthesized vinyl-functionalized monomer.

  • Reaction Setup: In a Schlenk tube, dissolve the vinyl-functionalized monomer and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in an appropriate solvent (e.g., toluene or THF).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN) and stir for 12-24 hours.

  • Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a large volume of a non-solvent (e.g., methanol) with vigorous stirring.

  • Purification: Collect the polymer by filtration, wash it with the non-solvent to remove unreacted monomer and initiator, and dry it in a vacuum oven until a constant weight is achieved.

AIE_Polymer_Synthesis cluster_synthesis Monomer Synthesis cluster_polymerization Radical Polymerization start This compound deprotonation Deprotonation (LDA, -78 °C) start->deprotonation monomer Vinyl-Functionalized Monomer initiation Initiator (AIBN), Heat monomer->initiation polymer AIE Polymer characterization Characterization (NMR, GPC, PLQY) polymer->characterization functionalization Addition of Vinyl Electrophile deprotonation->functionalization functionalization->monomer initiation->polymer

Proposed Synthesis of an AIE Polymer

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Methylphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(3-Methylphenyl)-3-oxopropanenitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and effective method for the synthesis of this compound is the Claisen condensation of a 3-methylbenzoate ester (e.g., methyl or ethyl 3-methylbenzoate) with acetonitrile in the presence of a strong base.[1][2][3] This reaction is a crossed Claisen condensation, where an ester reacts with a nitrile to form a β-ketonitrile.[4][5]

Q2: Why is the choice of base so critical in this synthesis?

A2: The base plays a crucial role in deprotonating acetonitrile to form the nucleophilic enolate anion, which then attacks the ester carbonyl.[6][7] A strong, non-nucleophilic base is required to drive the reaction to completion. Weaker bases may not be strong enough to generate a sufficient concentration of the acetonitrile anion, leading to low yields. The base must also not interfere with the reaction through competing nucleophilic substitution or addition to the ester carbonyl.[6]

Q3: What are the most common causes of low yield in this synthesis?

A3: Low yields in the synthesis of this compound can often be attributed to several factors:

  • Presence of moisture: The strong bases used are highly sensitive to water, which will quench the base and inhibit the reaction.[1]

  • Suboptimal reaction temperature: The temperature needs to be carefully controlled. For some bases, the reaction may require heating to proceed at a reasonable rate, while for others, low temperatures are necessary to prevent side reactions.[1]

  • Poor quality of reagents: Impurities in the starting materials, especially the solvent, ester, and acetonitrile, can interfere with the reaction.

  • Product instability: β-ketonitriles can be unstable, particularly in the presence of strong acids or bases, and may decompose upon prolonged exposure to harsh conditions during workup or purification.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate). The disappearance of the starting materials (the ester) and the appearance of a new spot for the product will indicate the reaction's progression.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no product formation Presence of moisture in reagents or glassware.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents.
Insufficiently strong base.Use a strong base such as sodium hydride, sodium amide, or sodium ethoxide.[4][5]
Reaction temperature is too low.For bases like sodium hydride, heating the reaction mixture may be necessary.[1]
Poor quality of reagents.Use freshly distilled acetonitrile and high-purity ester.
Formation of multiple byproducts Self-condensation of the ester.This is less likely with aromatic esters like 3-methylbenzoate which lack α-hydrogens.
Hydrolysis of the nitrile group.Minimize exposure to water during workup. Perform aqueous extractions quickly and at low temperatures.
Impure starting materials.Purify the starting ester and acetonitrile before use.
Product decomposition during workup or purification Product instability in acidic or basic conditions.Neutralize the reaction mixture carefully before extraction. Avoid prolonged exposure to strong acids or bases.
High temperatures during purification.Use purification techniques that do not require high temperatures, such as flash column chromatography.

Data Presentation

The following table summarizes representative reaction conditions for the synthesis of β-ketonitriles analogous to this compound. Yields can vary depending on the specific substrates and reaction scale.

Ester Nitrile Base Solvent Temperature Time Yield (%) Reference
Ethyl benzoateAcetonitrileSodium methoxideAcetonitrileReflux3 h58(SYNTHESIS OF SC99 AND ITS ANALOGS)
Methyl pivalateAcetonitrileSodium hydride (80% in oil)Toluene85 °C4 hNot specified(US4728743A)
Ethyl acetateAcetonitrileSodium ethoxideEthanolReflux4-8 hNot specified(Benchchem)

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Hydride

This protocol is adapted from a general procedure for the synthesis of 3-oxonitriles.

Materials:

  • Methyl 3-methylbenzoate

  • Acetonitrile (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous toluene to remove the mineral oil.

  • Add anhydrous toluene to the flask to create a slurry.

  • In the dropping funnel, prepare a solution of methyl 3-methylbenzoate (1.0 equivalent) and anhydrous acetonitrile (1.5 equivalents) in anhydrous toluene.

  • Slowly add the solution from the dropping funnel to the stirred sodium hydride slurry at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the gas evolution ceases and the mixture is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.

Protocol 2: Synthesis of 3-oxo-3-phenylpropanenitrile (Analogous Compound)

This protocol is for a closely related compound and can be adapted for the target molecule.

Materials:

  • Ethyl benzoate

  • Acetonitrile

  • Sodium methoxide

  • 2M Hydrochloric acid

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of ethyl benzoate (1.05 mmol) and sodium methoxide (1.79 mmol) in acetonitrile (5 mL) is refluxed for 3 hours.

  • After cooling to room temperature, the formation of a white precipitate is observed.

  • The precipitate is filtered and redissolved in water (5 mL).

  • 2M HCl (1.5 mL) is added to the solution, and the mixture is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to give the crude product.

  • The crude product is purified by flash chromatography (petroleum ether/ethyl acetate 3:1) to provide pure 3-oxo-3-phenylpropanenitrile.

Mandatory Visualization

experimental_workflow reagents 1. Reagents Preparation (Anhydrous conditions) reaction 2. Claisen Condensation (Base + Ester + Nitrile) reagents->reaction Add reagents workup 3. Reaction Workup (Quenching, Extraction) reaction->workup After reaction completion purification 4. Purification (Column Chromatography) workup->purification Crude product product Pure Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield? check_moisture Check for Moisture (Anhydrous Conditions) start->check_moisture Yes check_base Evaluate Base (Strength, Purity) check_moisture->check_base check_temp Optimize Temperature check_base->check_temp check_reagents Verify Reagent Purity check_temp->check_reagents success Yield Improved check_reagents->success

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Synthesis of m-Toluoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of m-toluoylacetonitrile. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing m-toluoylacetonitrile?

The synthesis of m-toluoylacetonitrile is typically achieved through a crossed Claisen condensation reaction.[1] This reaction involves the base-catalyzed condensation of an m-toluate ester (such as methyl or ethyl m-toluate) with acetonitrile.[2][3][4]

Q2: What are the most common side products in this synthesis?

While specific literature detailing the side products of m-toluoylacetonitrile synthesis is limited, based on the Claisen condensation mechanism, the following are the most probable side products:

  • Self-condensation of the m-toluate ester: The m-toluate ester can react with itself to form a β-keto ester.

  • Self-condensation of acetonitrile: Under strong basic conditions, acetonitrile can undergo self-condensation.

  • Hydrolysis of the product: If water is present during the reaction or workup, the nitrile group of m-toluoylacetonitrile can be hydrolyzed to the corresponding amide or carboxylic acid.

  • Unreacted starting materials: Incomplete reactions will result in the presence of residual m-toluate ester and acetonitrile.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials (m-toluate ester) and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no product yield 1. Inactive Base: The base (e.g., sodium ethoxide, potassium tert-butoxide) may have decomposed due to exposure to moisture or air. 2. Insufficient Base: A stoichiometric amount of base is required to drive the reaction to completion. 3. Low Reaction Temperature: The reaction may be too slow at a lower temperature. 4. Poor Quality Starting Materials: Impurities in the m-toluate ester or acetonitrile can interfere with the reaction.1. Use a fresh, anhydrous batch of the base. 2. Ensure at least one equivalent of a strong base is used. 3. Consider increasing the reaction temperature, as some procedures suggest heating.[3][4] 4. Use freshly distilled or high-purity starting materials.
Formation of a viscous or solid mass Polymerization or precipitation of the sodium salt of the product.This can be normal, as observed in similar syntheses.[4] Ensure efficient stirring to maintain a homogenous mixture. The solid will dissolve during the aqueous workup.
Product is difficult to purify Presence of significant amounts of side products.Optimize the reaction conditions to minimize side reactions (e.g., slow addition of reactants, temperature control). Employ column chromatography for purification if simple crystallization is insufficient.[2]
Hydrolysis of the nitrile group Presence of water in the reaction mixture or during workup before acidification.Ensure all glassware and solvents are thoroughly dried. Perform the aqueous workup quickly and acidify the mixture promptly to precipitate the product.

Experimental Protocols

Below is a general experimental protocol for the synthesis of m-toluoylacetonitrile based on analogous procedures for benzoylacetonitrile.[2][3][4]

Materials:

  • Ethyl m-toluate

  • Acetonitrile (dry)

  • Sodium ethoxide or Potassium tert-butoxide

  • Toluene or Tetrahydrofuran (THF) (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide (1.0 equivalent) in dry toluene.

  • Addition of Reactants: To the stirred suspension, add a solution of ethyl m-toluate (1.0 equivalent) and dry acetonitrile (1.2 equivalents) in dry toluene dropwise from the dropping funnel.

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for several hours (e.g., 24-29 hours).[3][4] The mixture may become viscous.[4]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly add water to quench the reaction and dissolve the solid precipitate.

    • Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted starting materials.

    • Carefully acidify the aqueous layer to a pH of 5-6 with concentrated hydrochloric acid. This will cause the m-toluoylacetonitrile to precipitate as a solid.

  • Isolation and Purification:

    • Collect the precipitate by suction filtration and wash it with cold water.

    • Air-dry the solid.

    • If necessary, the crude product can be further purified by recrystallization or column chromatography.[2]

Visualizations

Reaction Workflow:

reaction_workflow reagents Ethyl m-toluate + Acetonitrile reaction Claisen Condensation (Reflux) reagents->reaction base Sodium Ethoxide in Toluene base->reaction workup Aqueous Workup & Acidification reaction->workup product m-Toluoylacetonitrile (Crude Product) workup->product purification Purification (Recrystallization/ Chromatography) product->purification final_product Pure m-Toluoylacetonitrile purification->final_product

Caption: A general workflow for the synthesis of m-toluoylacetonitrile.

Troubleshooting Logic:

troubleshooting_logic start Low/No Product Yield check_base Check Base Activity & Stoichiometry start->check_base check_temp Review Reaction Temperature start->check_temp check_sm Verify Starting Material Purity start->check_sm solution_base Use fresh, anhydrous base in stoichiometric amount check_base->solution_base solution_temp Increase temperature/ Optimize heating time check_temp->solution_temp solution_sm Purify/distill starting materials check_sm->solution_sm

Caption: A troubleshooting decision tree for low product yield.

References

Technical Support Center: Purification of Crude 3-(3-Methylphenyl)-3-oxopropanenitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information and troubleshooting advice for the purification of crude 3-(3-Methylphenyl)-3-oxopropanenitrile via recrystallization. Below you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, and a detailed experimental protocol to assist you in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. Based on the structure, which contains both a polar nitrile group and a less polar methylphenyl group, moderately polar solvents are a good starting point. Ethanol, isopropanol, and toluene, or mixtures thereof, are commonly employed for similar aryl oxopropanenitriles. A solvent screen is the most effective way to determine the optimal solvent or solvent system for your specific crude material.

Q2: What are the most common impurities in crude this compound?

A2: Impurities can significantly hinder crystallization. Common impurities may include unreacted starting materials from the synthesis, such as 3-methylacetophenone and ethyl cyanoacetate (if using a Claisen condensation route), and byproducts from side reactions. The purity of commercially available this compound is often around 97%, indicating the presence of minor impurities.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To resolve this, try adding a small amount of a co-solvent in which the compound is more soluble to lower the saturation point, and ensure the solution cools down slowly to allow for proper crystal lattice formation.

Q4: I am getting a very low yield after recrystallization. What are the possible reasons?

A4: Low recovery can be due to several factors: using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent. To improve your yield, use the minimum amount of hot solvent necessary to dissolve the crude product and ensure the solution is thoroughly cooled in an ice bath before filtration.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. The solution is not sufficiently supersaturated (too much solvent). 2. The compound is too soluble in the chosen solvent, even at low temperatures. 3. Lack of nucleation sites for crystal growth.1. Evaporate some of the solvent to increase the concentration and try cooling again. 2. Re-evaluate your choice of solvent. Consider a solvent in which the compound is less soluble, or use a mixed-solvent system. 3. Scratch the inside of the flask with a glass rod at the air-solvent interface. Add a seed crystal of the pure compound if available.
The compound "oils out" (forms a liquid layer instead of solid crystals). 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooled too quickly. 3. High concentration of impurities depressing the melting point.1. Select a lower-boiling point solvent. 2. Allow the solution to cool more slowly to room temperature before placing it in a cold bath. Insulating the flask can help. 3. Reheat the solution, add more solvent to ensure complete dissolution, and consider a pre-purification step like column chromatography if impurities are significant.
Crystals are very small (fine needles or powder). 1. Crystallization occurred too rapidly due to a high degree of supersaturation. 2. The solution was agitated or disturbed during cooling.1. Slow down the cooling rate. 2. Use a slightly larger volume of solvent to achieve a less supersaturated solution. 3. Allow the solution to stand undisturbed during the cooling and crystallization phase.
Low recovery of the crystalline product. 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for dissolution. 3. Premature crystallization occurred during hot filtration.1. Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time before filtration. 2. Use the minimum amount of hot solvent necessary to just dissolve the crude product. 3. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration.
The purified product is still colored. 1. Colored impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can reduce your yield by adsorbing the desired product.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of crude this compound. The choice of solvent should be optimized based on a preliminary solvent screen.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent pair. The ideal single solvent will dissolve the crude material when hot but not when cold. For a mixed-solvent system, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent), and the two solvents must be miscible.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle stirring. Continue to add the solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, or if decolorizing charcoal was used, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Pour the hot solution through the filter to remove the impurities.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Do not disturb the flask during this time to promote the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel for a period of time. The final product can then be transferred to a watch glass for further air-drying.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G cluster_solutions Troubleshooting Steps start Crude this compound Recrystallization Attempt dissolution Dissolve in Minimum Hot Solvent start->dissolution cooling Slow Cooling dissolution->cooling issue Problem Encountered cooling->issue filtration Vacuum Filtration product Pure Crystals filtration->product issue->filtration No no_crystals No Crystals Form issue->no_crystals Yes oiling_out Oiling Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes colored_product Colored Product issue->colored_product Yes sol_no_crystals Concentrate Solution or Change Solvent or Induce Nucleation no_crystals->sol_no_crystals sol_oiling_out Reheat and Add More Solvent or Use Lower Boiling Solvent or Cool Slower oiling_out->sol_oiling_out sol_low_yield Use Less Solvent or Ensure Complete Cooling or Pre-heat Funnel low_yield->sol_low_yield sol_colored Use Activated Charcoal colored_product->sol_colored sol_no_crystals->dissolution sol_oiling_out->dissolution sol_low_yield->dissolution sol_colored->dissolution

Caption: A troubleshooting workflow for the recrystallization of this compound.

optimizing base conditions for the synthesis of m-toluoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of m-toluoylacetonitrile. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of m-toluoylacetonitrile?

A1: The synthesis of m-toluoylacetonitrile is typically achieved through a crossed Claisen condensation. This reaction involves the carbon-carbon bond formation between an ester (methyl m-toluate) and a nitrile (acetonitrile) in the presence of a strong base. The mechanism begins with the deprotonation of the α-carbon of acetonitrile by a strong base to form a resonance-stabilized enolate anion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of methyl m-toluate. The subsequent elimination of a methoxide group yields the desired β-ketonitrile, m-toluoylacetonitrile.[1][2]

Q2: Why is a strong base necessary for this reaction, and which bases are most effective?

A2: A strong base is crucial for two main reasons. First, it is required to deprotonate acetonitrile, which has a relatively high pKa. Second, the final deprotonation of the product, the β-ketonitrile, is a key driving force for the reaction, shifting the equilibrium towards the product.[1] Using a stoichiometric amount of a strong base is therefore essential for achieving high yields.[1] Strong, non-nucleophilic bases are preferred to avoid side reactions with the ester. Commonly used bases for this type of condensation include sodium amide, sodium hydride, and organolithium reagents like n-butyllithium (n-BuLi).[3][4]

Q3: What are the common side reactions to be aware of during the synthesis?

A3: The primary side reaction of concern is the self-condensation of acetonitrile, especially if the base is added too quickly or if local concentrations of the enolate are high before the ester is available for reaction. Another potential issue is the reversibility of the Claisen condensation, which can be mitigated by using a full equivalent of a strong base to deprotonate the product and drive the reaction to completion.[1] If an alkoxide base is used that does not match the alkoxy group of the ester (e.g., sodium ethoxide with methyl m-toluate), transesterification can occur, leading to a mixture of products.

Q4: How can the product be purified after the reaction is complete?

A4: The workup typically involves quenching the reaction with an aqueous acid to neutralize the enolate of the product.[2] After quenching, the product is extracted into an organic solvent. The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as column chromatography on silica gel or distillation under reduced pressure.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Yield 1. Inactive or Insufficient Base: The base may have degraded due to moisture or air exposure, or an insufficient amount was used.Use a fresh, properly stored strong base. Ensure at least one full equivalent is used relative to the limiting reagent.
2. Reaction Temperature Too Low: The activation energy for the reaction may not be reached.While the initial deprotonation is often done at low temperatures (e.g., -78 °C), the reaction may need to be warmed to room temperature or gently heated to proceed.[4]
3. Poor Quality Reagents: Starting materials (methyl m-toluate or acetonitrile) may be impure or contain water.Use freshly distilled or high-purity anhydrous reagents and solvents.
Formation of a White Precipitate (Salt) 1. Deprotonation of the Product: The formation of the sodium or lithium salt of m-toluoylacetonitrile is an expected and necessary step that drives the reaction to completion.[2]This is a normal observation. The product is isolated after acidic workup.
Formation of Brown/Polymeric Material 1. Self-Condensation of Acetonitrile: This can occur if the enolate of acetonitrile reacts with itself.Add the base slowly to the acetonitrile at a low temperature before adding the methyl m-toluate. Alternatively, add the acetonitrile to the base.
2. Reaction Temperature Too High: Excessive heat can lead to decomposition or polymerization.Maintain careful temperature control throughout the reaction.
Product is an Oil Instead of a Solid 1. Impurities Present: The presence of unreacted starting materials or side products can lower the melting point of the product.Purify the crude product using column chromatography or distillation to remove impurities.
Difficulty in Isolating the Product 1. Incomplete Quenching: If the reaction mixture is not sufficiently acidified during workup, the product may remain as a salt in the aqueous layer.Ensure the aqueous layer is acidic (pH ~2-3) after quenching. Perform multiple extractions with an appropriate organic solvent.

Experimental Protocols

The following is a representative protocol for the synthesis of m-toluoylacetonitrile, adapted from a general procedure for the synthesis of related α-cyanoketones.[4] Disclaimer: This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent purities.

Materials:

  • Anhydrous Tetrahydrofuran (THF)

  • Acetonitrile (anhydrous)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Methyl m-toluate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethyl Acetate

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add acetonitrile to the cooled THF. With vigorous stirring, add one equivalent of n-BuLi dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 30 minutes.

  • Acylation: Dissolve one equivalent of methyl m-toluate in a small amount of anhydrous THF and add it to the dropping funnel. Add the methyl m-toluate solution dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1 M HCl until the mixture is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude m-toluoylacetonitrile by flash column chromatography on silica gel or by vacuum distillation.[5]

Data Summary Tables

Table 1: Comparison of Common Base/Solvent Systems for Claisen Condensations

BaseSolventTypical TemperatureKey Advantages/Disadvantages
Sodium Hydride (NaH)THF, Diethyl EtherRoom Temp to RefluxAdvantages: Strong, non-nucleophilic base. Disadvantages: Heterogeneous reaction, can be slow to initiate.
Sodium Amide (NaNH₂)Liquid Ammonia, Toluene-33 °C to RefluxAdvantages: Very strong base. Disadvantages: Reacts violently with water, requires special handling.
n-Butyllithium (n-BuLi)THF, Hexanes-78 °C to Room TempAdvantages: Strong base, homogeneous reaction, fast deprotonation at low temperatures.[4] Disadvantages: Pyrophoric, requires careful handling.
Potassium tert-butoxide (t-BuOK)THF, t-BuOHRoom TempAdvantages: Strong, sterically hindered base. Disadvantages: Can promote side reactions if not perfectly anhydrous.

Table 2: Representative Experimental Conditions for m-Toluoylacetonitrile Synthesis

ParameterCondition
Reactants Methyl m-toluate, Acetonitrile
Base n-Butyllithium (n-BuLi)
Solvent Tetrahydrofuran (THF)
Stoichiometry 1:1:1 (Ester:Acetonitrile:Base)
Temperature -78 °C to Room Temperature
Reaction Time 12-16 hours
Workup Acidic Quench (1M HCl)
Purification Column Chromatography or Vacuum Distillation

Visualizations

experimental_workflow reagents Reactants: - Methyl m-toluate - Acetonitrile - n-BuLi - Anhydrous THF setup Reaction Setup (Inert Atmosphere, -78 °C) reagents->setup enolate Enolate Formation (Add n-BuLi to Acetonitrile) setup->enolate acylation Acylation (Add Methyl m-toluate) enolate->acylation reaction Reaction (Warm to RT, 12-16h) acylation->reaction workup Aqueous Workup (Acidic Quench & Extraction) reaction->workup purification Purification (Chromatography/Distillation) workup->purification product Pure m-Toluoylacetonitrile purification->product

Caption: Experimental workflow for the synthesis of m-toluoylacetonitrile.

troubleshooting_tree start Low or No Yield? check_base Is the base fresh and was a full equivalent used? start->check_base Yes check_reagents Are reagents and solvents anhydrous? check_base->check_reagents Yes solution_base Solution: Use fresh, accurately titrated base. check_base->solution_base No check_temp Was the reaction allowed to warm to RT? check_reagents->check_temp Yes solution_reagents Solution: Use high-purity, anhydrous materials. check_reagents->solution_reagents No solution_temp Solution: Ensure reaction runs at RT for sufficient time after addition. check_temp->solution_temp No end Consult further literature for substrate-specific issues. check_temp->end Yes

Caption: Troubleshooting decision tree for low-yield synthesis.

References

preventing hydrolysis of the nitrile group in 3-(3-Methylphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(3-Methylphenyl)-3-oxopropanenitrile

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this versatile β-ketonitrile and preventing the unwanted hydrolysis of its nitrile group during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a β-ketonitrile, a class of organic compounds that are valuable intermediates in organic synthesis.[1] Its bifunctional nature, containing both a ketone and a nitrile group, makes it a versatile building block for the synthesis of various heterocyclic compounds such as pyridines, pyrimidines, and pyrazoles, which are significant scaffolds in medicinal chemistry.[1]

Q2: Under what conditions is the nitrile group of this compound susceptible to hydrolysis?

A2: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, typically accelerated by heating.[2][3] The hydrolysis process occurs in two stages: first to a primary amide, and subsequently to a carboxylic acid (or its corresponding salt).[2][3] Vigorous conditions, such as refluxing with strong acids (e.g., HCl, H₂SO₄) or strong bases (e.g., NaOH, KOH), will generally drive the hydrolysis to completion, yielding the carboxylic acid.[2]

Q3: What are the primary byproducts of nitrile hydrolysis in this compound?

A3: The primary hydrolysis byproducts are 3-(3-methylphenyl)-3-oxopropanamide and 3-(3-methylphenyl)-3-oxopropanoic acid. The amide is formed as an intermediate which can sometimes be isolated under mild conditions, but the carboxylic acid is the final product of complete hydrolysis.

Q4: Can I perform a reaction on another part of the molecule, like the ketone, without affecting the nitrile group?

A4: Yes, it is possible to selectively react at the ketone functionality. For instance, reductions of the ketone to a hydroxyl group can be performed while preserving the nitrile. The choice of reagents and reaction conditions is critical to ensure the stability of the nitrile group. Mild, neutral, or slightly acidic conditions are generally preferred for such transformations.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in organic synthesis, with a focus on preventing nitrile hydrolysis.

Issue 1: Unwanted formation of amide or carboxylic acid byproducts during a base-catalyzed reaction.
  • Problem: You are using this compound in a base-catalyzed reaction (e.g., Knoevenagel condensation, Gewald reaction) and observing the formation of 3-(3-methylphenyl)-3-oxopropanamide or 3-(3-methylphenyl)-3-oxopropanoic acid in your product mixture.

  • Root Cause Analysis: The basic conditions of your reaction are likely promoting the hydrolysis of the nitrile group. This is often exacerbated by elevated temperatures, prolonged reaction times, and the presence of water.

  • Solutions:

    • Choice of Base: Switch to a milder, non-hydroxidic base. Organic bases such as piperidine, pyridine, or triethylamine are often sufficient to catalyze reactions like the Knoevenagel condensation without causing significant nitrile hydrolysis.[4]

    • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Many base-catalyzed condensations with β-ketonitriles can proceed efficiently at room temperature.

    • Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

    • Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried. The presence of water is a prerequisite for hydrolysis. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

Issue 2: Nitrile group hydrolysis during ester saponification in a molecule containing both functional groups.
  • Problem: You are attempting to hydrolyze an ester group in a molecule that also contains the this compound moiety, but you are observing simultaneous hydrolysis of the nitrile.

  • Root Cause Analysis: Standard saponification conditions (e.g., NaOH or KOH in aqueous alcohol) are basic and can lead to the hydrolysis of the nitrile group, especially with heating.[2]

  • Solutions:

    • Stoichiometry of Base: Use a carefully controlled amount of the base, ideally close to the stoichiometric amount required for the ester hydrolysis.

    • Lower Temperature: Conduct the saponification at a lower temperature (e.g., 0 °C to room temperature). This will slow down the rate of nitrile hydrolysis more significantly than the rate of ester hydrolysis.

    • Alternative Methods: Consider enzymatic hydrolysis of the ester, which can offer higher selectivity under milder, near-neutral pH conditions.

Data Presentation

The following table summarizes the general conditions that influence the outcome of reactions involving the nitrile group in this compound.

ConditionTo Preserve Nitrile GroupTo Promote Partial Hydrolysis (Amide)To Promote Complete Hydrolysis (Carboxylic Acid)
pH Neutral to mildly acidic or mildly basicControlled alkaline conditionsStrong acidic or strong basic conditions
Temperature Low to moderate (0 °C to RT)Moderate heatingReflux/High temperatures
Catalyst/Reagent Weak organic bases (piperidine, triethylamine)Alkaline hydrogen peroxide, some metal catalystsStrong acids (HCl, H₂SO₄), Strong bases (NaOH, KOH)
Solvent Anhydrous organic solventsAqueous mixturesAqueous solutions
Reaction Time Minimized to the completion of the primary reactionCarefully monitoredProlonged

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation with Minimized Nitrile Hydrolysis

This protocol describes a general method for the Knoevenagel condensation of this compound with an aldehyde, aiming to preserve the nitrile functionality.

  • Materials and Reagents:

    • This compound

    • Aldehyde

    • Anhydrous ethanol or toluene

    • Piperidine or triethylamine (catalytic amount)

    • Glacial acetic acid (optional, for catalysis with ammonium acetate)

  • Procedure:

    • To a solution of this compound (1.0 eq) and the aldehyde (1.0 eq) in anhydrous ethanol, add a catalytic amount of piperidine (0.1 eq).

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC.

    • Upon completion, if a precipitate forms, collect the product by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Hydrolysis_Pathway Compound This compound Amide 3-(3-Methylphenyl)-3-oxopropanamide Compound->Amide H₂O / H⁺ or OH⁻ (Mild Conditions) CarboxylicAcid 3-(3-Methylphenyl)-3-oxopropanoic Acid Amide->CarboxylicAcid H₂O / H⁺ or OH⁻ (Harsh Conditions)

Caption: Hydrolysis pathway of this compound.

Caption: Troubleshooting workflow for preventing nitrile hydrolysis.

References

Technical Support Center: Purifying m-Toluoylacetonitrile via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the column chromatography purification of m-toluoylacetonitrile. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting parameters for the column chromatography purification of m-toluoylacetonitrile?

A1: For the purification of m-toluoylacetonitrile, a good starting point is to use normal-phase chromatography. Based on protocols for structurally similar compounds like benzoylacetonitrile derivatives, the following parameters are recommended.

Table 1: Recommended Starting Parameters for m-Toluoylacetonitrile Purification

ParameterRecommendationRationale & Notes
Stationary Phase Silica Gel (mesh size 230-400 for flash chromatography)Silica gel is a polar adsorbent suitable for separating moderately polar compounds like m-toluoylacetonitrile.[1]
Mobile Phase n-Hexane/Ethyl Acetate (3:1, v/v)This solvent system provides a good starting polarity for eluting aromatic ketones and nitriles. The polarity can be adjusted based on TLC results.
Expected R_f Value ~0.2 - 0.4 (in 3:1 Hexane/EtOAc)For optimal separation, the target R_f value on a TLC plate should be between 0.15 and 0.35.[2] Similar aromatic compounds show R_f values in the range of 0.13 to 0.5 in this solvent system.

Q2: How do I prepare the sample for loading onto the column?

A2: Proper sample loading is crucial for good separation. You can use either a wet or dry loading method.

  • Wet Loading: Dissolve the crude m-toluoylacetonitrile in a minimal amount of the initial mobile phase (e.g., 3:1 hexane/ethyl acetate). If solubility is an issue, a slightly more polar solvent like dichloromethane can be used, but use the absolute minimum volume.[3]

  • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[3]

Q3: How can I monitor the separation during the chromatography?

A3: The separation is monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate, develop it in the same solvent system used for the column, and visualize the spots under UV light. Combine the fractions that contain the pure product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of m-toluoylacetonitrile.

Table 2: Troubleshooting Common Column Chromatography Issues

ProblemPossible Cause(s)Recommended Solution(s)
Compound does not move from the origin (low R_f) The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, change the hexane/ethyl acetate ratio from 3:1 to 2:1 or 1:1.
Compound elutes too quickly (high R_f) The mobile phase is too polar.Decrease the polarity of the mobile phase. For example, change the hexane/ethyl acetate ratio from 3:1 to 4:1 or 5:1.
Poor separation of spots (streaking or overlapping bands) - Sample overload.- Column was not packed properly.- Compound might be degrading on the silica.- Use less sample material.- Ensure the column is packed uniformly without any cracks or air bubbles.- Check the stability of your compound on silica gel using a 2D TLC. If it is unstable, consider using a different stationary phase like alumina or deactivating the silica gel.[4]
Product is not coming off the column - The mobile phase is not polar enough.- The compound may have decomposed on the column.- Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol).- Check for compound stability on silica.[4]
Crystallization of the compound on the column The compound has low solubility in the eluent, and the concentration in the band is too high.This can be a challenging issue. Try using a wider column with more silica gel to reduce the concentration of the compound band. You may also need to explore a different solvent system where the compound has better solubility.[4]

Experimental Protocols

Protocol 1: Determining the Optimal Mobile Phase using TLC
  • Dissolve a small amount of the crude m-toluoylacetonitrile in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 5:1, 4:1, 3:1, 2:1).

  • Place the TLC plates in the chambers and allow the solvent to ascend.

  • Visualize the plates under UV light and calculate the R_f value for the desired compound in each solvent system.

  • Choose the solvent system that gives the target compound an R_f value between 0.2 and 0.4 for the column chromatography.

Protocol 2: Flash Column Chromatography of m-Toluoylacetonitrile
  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the chosen mobile phase (e.g., 3:1 hexane/ethyl acetate) and pour it into the column, allowing it to pack evenly without air bubbles. Add another thin layer of sand on top of the silica gel.

  • Sample Loading: Using the wet or dry loading method described in the FAQs, carefully load the crude m-toluoylacetonitrile onto the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column. Apply gentle air pressure to the top of the column to force the solvent through (flash chromatography). Maintain a constant flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified m-toluoylacetonitrile.

Visualizations

Troubleshooting_Workflow cluster_rf Rf Adjustment cluster_separation Separation Issues start Problem Encountered During Column Chromatography check_rf Is the Rf of the target compound between 0.2 and 0.4 on TLC? start->check_rf rf_too_low Rf too low (<0.2) check_rf->rf_too_low No (Too Low) rf_too_high Rf too high (>0.4) check_rf->rf_too_high No (Too High) check_separation Are the spots well-separated and not streaking? check_rf->check_separation Yes increase_polarity Increase mobile phase polarity (e.g., more ethyl acetate) rf_too_low->increase_polarity decrease_polarity Decrease mobile phase polarity (e.g., less ethyl acetate) rf_too_high->decrease_polarity increase_polarity->check_rf decrease_polarity->check_rf streaking Streaking or Tailing check_separation->streaking No (Streaking) poor_resolution Poor Resolution / Overlapping Bands check_separation->poor_resolution No (Poor Resolution) no_elution Compound not eluting? check_separation->no_elution Yes check_loading Check sample loading (too concentrated?) streaking->check_loading check_packing Check column packing (cracks, channels?) poor_resolution->check_packing check_stability Check compound stability on silica (2D TLC) check_loading->check_stability check_packing->check_stability flush_column Flush with a very polar solvent (e.g., 100% EtOAc or MeOH blend) no_elution->flush_column Yes end Successful Purification no_elution->end No (Eluting Properly) flush_column->end

Caption: Troubleshooting workflow for column chromatography.

References

troubleshooting failed reactions of 3-(3-Methylphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of 3-(3-Methylphenyl)-3-oxopropanenitrile.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound is failing or giving very low yields. What are the common causes?

Low yields in the synthesis of β-ketonitriles like this compound are a frequent issue. The primary synthetic route is a Claisen-type condensation, and its success is sensitive to several factors. Common reasons for failure or low yield include:

  • Presence of Moisture: The strong bases used in this reaction (e.g., sodium ethoxide, sodium hydride) are extremely sensitive to moisture. Any water in the reaction will quench the base, preventing the necessary deprotonation of the nitrile.

  • Inactive Base: The base may have degraded due to improper storage or handling.

  • Poor Quality Reagents: Impurities in the starting materials (e.g., the ester or the nitrile) can interfere with the reaction.

  • Suboptimal Reaction Temperature: The temperature for Claisen-type condensations needs to be carefully controlled. The initial deprotonation may require low temperatures, while the condensation itself might need heating.

  • Insufficient Reaction Time: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[1]

  • Product Instability: β-ketonitriles can be unstable, especially under harsh acidic or basic conditions or at elevated temperatures, and may decompose upon prolonged reaction times or during workup.[2]

Q2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?

Several side reactions can occur during the synthesis of this compound, leading to a complex product mixture:

  • Hydrolysis: The nitrile group is susceptible to hydrolysis, which can lead to the formation of the corresponding amide (3-(3-Methylphenyl)-3-oxopropanamide) or carboxylic acid (3-(3-Methylphenyl)-3-oxopropanoic acid). This is more likely to occur during an aqueous workup.[3]

  • Self-Condensation of the Ester: If the starting ester has enolizable protons, it can undergo self-condensation, leading to a β-keto ester byproduct.

  • Polymerization: The product, this compound, can be prone to polymerization, especially if left at high temperatures for extended periods.[2]

Q3: How can I minimize the formation of these byproducts?

To minimize side reactions and improve the purity of your product, consider the following:

  • Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.

  • Use High-Purity Reagents: Purify starting materials if necessary. For instance, acetonitrile can be distilled from calcium hydride.

  • Optimize Reaction Conditions:

    • Base: Use a strong, non-nucleophilic base like sodium hydride. If using an alkoxide base like sodium ethoxide, it is best to use it in the corresponding alcohol solvent to avoid transesterification.

    • Temperature: Maintain strict temperature control throughout the reaction. Add reagents slowly to control any exothermic processes.

    • Reaction Time: Monitor the reaction closely by TLC and stop it once the starting material is consumed to avoid product degradation.

  • Careful Workup: Quench the reaction at a low temperature and neutralize carefully. An initial aqueous work-up can help remove inorganic salts and water-soluble impurities, but it should be performed quickly and at a low temperature to minimize hydrolysis.[1]

Q4: What is the best way to purify crude this compound?

Purification of β-ketonitriles can be challenging due to their potential instability. Common purification methods include:

  • Column Chromatography: Flash column chromatography on silica gel is a common method for purifying β-ketonitriles. A solvent system of petroleum ether and ethyl acetate is often effective.[4][5]

  • Crystallization/Recrystallization: If the product is a solid, crystallization from an appropriate solvent can be an effective purification technique.

  • Distillation: For thermally stable β-ketonitriles, vacuum distillation can be used. However, given the potential for decomposition, this should be approached with caution.[6]

Q5: How should I handle and store this compound?

As a nitrile-containing compound, this compound should be handled with care.

  • Handling: Always handle cyanide compounds in a well-ventilated fume hood.[4][7] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended).[4][7] Avoid contact with acids, as this can liberate highly toxic hydrogen cyanide gas.[7][8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[9] For long-term storage, refrigeration may be appropriate. It should be stored separately from acids and oxidizing agents.[8]

Data Presentation

Table 1: Comparison of Bases for β-Ketonitrile Synthesis

BaseSolventTemperatureTypical YieldsNotes
Sodium Hydride (NaH)THF, TolueneRefluxModerate to GoodRequires strictly anhydrous conditions.[2]
n-Butyllithium (n-BuLi)THF-78 °C to RTGood to HighPyrophoric, requires careful handling at low temperatures.[2]
Sodium Ethoxide (NaOEt)EthanolRefluxModerateBest used with the corresponding ethyl ester to prevent transesterification.[2]
Potassium tert-Butoxide (KOt-Bu)THFRoom Temp.GoodA milder and more environmentally friendly option.

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Claisen-Type Condensation

This protocol is adapted from general procedures for the synthesis of β-ketonitriles.[4][5]

Materials:

  • Ethyl 3-methylbenzoate (1.0 eq)

  • Acetonitrile (2.0 eq, anhydrous)

  • Sodium ethoxide (1.5 eq)

  • Anhydrous Ethanol

  • 1M Hydrochloric Acid

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol and sodium ethoxide. Stir the mixture at room temperature until the sodium ethoxide is fully dissolved.

  • Addition of Reagents: Add anhydrous acetonitrile to the solution and stir for 15 minutes. Then, add ethyl 3-methylbenzoate dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete (typically after 4-8 hours), cool the mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow addition of 1M HCl until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate.

Visualizations

Troubleshooting_Workflow cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_workup Workup & Purification start Reaction Failed (Low/No Yield) check_conditions Review Reaction Conditions start->check_conditions check_reagents Evaluate Reagents start->check_reagents temp Incorrect Temperature? check_conditions->temp time Insufficient Reaction Time? check_conditions->time atmosphere Inert Atmosphere Maintained? check_conditions->atmosphere moisture Moisture Present? check_reagents->moisture base_activity Base Inactive? check_reagents->base_activity reagent_purity Impure Starting Materials? check_reagents->reagent_purity check_workup Analyze Workup & Purification hydrolysis Evidence of Hydrolysis? check_workup->hydrolysis decomposition Product Decomposition? check_workup->decomposition optimize_temp Optimize Temperature Profile temp->optimize_temp Yes extend_time Increase Reaction Time (Monitor by TLC) time->extend_time Yes improve_setup Ensure Proper Inert Atmosphere Technique atmosphere->improve_setup No optimize_temp->check_workup extend_time->check_workup improve_setup->check_workup dry_reagents Use Anhydrous Solvents & Flame-Dried Glassware moisture->dry_reagents Yes new_base Use Freshly Opened or Titrated Base base_activity->new_base Yes purify_reagents Purify/Distill Starting Materials reagent_purity->purify_reagents Yes dry_reagents->check_workup new_base->check_workup purify_reagents->check_workup modify_workup Minimize Aqueous Contact Time & Use Low Temperature hydrolysis->modify_workup Yes gentle_purification Use Gentle Purification (e.g., Column Chromatography) decomposition->gentle_purification Yes end Successful Synthesis modify_workup->end gentle_purification->end

Caption: A troubleshooting workflow for failed reactions of this compound.

Signaling_Pathway_Example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Cytokine Binding Activates stat STAT (inactive) jak->stat Phosphorylates stat_p STAT-P (active dimer) stat->stat_p Dimerizes dna DNA stat_p->dna Translocates & Binds transcription Gene Transcription (e.g., Proliferation, Differentiation, Inflammation) dna->transcription inhibitor Potential Inhibition by This compound Derivatives inhibitor->jak

Caption: A representative signaling pathway (JAK/STAT) that could be modulated by derivatives of this compound.

References

effect of temperature on the synthesis of 3-oxo-3-(m-tolyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-oxo-3-(m-tolyl)propanenitrile.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of 3-oxo-3-(m-tolyl)propanenitrile, which is typically prepared via a Claisen-type condensation of methyl m-toluate and acetonitrile using a strong base.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of 3-oxo-3-(m-tolyl)propanenitrile can stem from several factors related to reactants, reagents, and reaction conditions. Here are the primary aspects to investigate:

  • Base Strength and Stoichiometry: The Claisen condensation requires a strong base to deprotonate acetonitrile.[1][2][3] Ensure the base (e.g., sodium amide, sodium hydride, or potassium tert-butoxide) is fresh and anhydrous. Using a stoichiometric amount of base is crucial, as the final product is deprotonated by the alkoxide byproduct, driving the reaction to completion.[3]

  • Reaction Temperature: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also promote side reactions, leading to lower yields of the desired product. Conversely, if the temperature is too low, the reaction may be too slow and not go to completion. It is often necessary to carefully optimize the temperature.[1][2] It is generally advisable to start at a lower temperature (e.g., 0-10 °C) and slowly warm the reaction mixture to room temperature or slightly above.

  • Moisture Contamination: The presence of water can consume the strong base and hydrolyze the starting ester, leading to the formation of m-toluic acid as a byproduct and reducing the overall yield.[4] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Purity of Reactants: Impurities in the methyl m-toluate or acetonitrile can interfere with the reaction. Use freshly distilled or high-purity grade starting materials.

Q2: I am observing significant amounts of a byproduct that is not my desired product. How can I identify and minimize it?

A2: The formation of byproducts is a common issue. The most likely side-products and their mitigation strategies are:

  • m-Toluic Acid: This forms from the hydrolysis of the starting ester, methyl m-toluate, often due to moisture in the reaction.

    • Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Self-Condensation of Methyl m-toluate: At elevated temperatures, the ester can undergo self-condensation.

    • Solution: Maintain a controlled, lower reaction temperature.[2]

  • Amidine Formation: If sodium amide is used as the base, it can sometimes react with the nitrile group.[4]

    • Solution: Consider using alternative strong bases like sodium hydride or potassium tert-butoxide.

Q3: The workup procedure is complicated, and I am losing my product during extraction. What is the recommended workup protocol?

A3: The workup for a Claisen-type condensation is critical for isolating the β-ketonitrile. The product exists as a resonance-stabilized enolate salt at the end of the reaction.[5]

  • Quenching: The reaction mixture should be carefully quenched by pouring it into a cold, dilute acid solution (e.g., 1M HCl or H₂SO₄) with vigorous stirring. This protonates the enolate to form the desired β-ketonitrile.[3][6]

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with brine to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Q4: How does temperature specifically affect the synthesis of 3-oxo-3-(m-tolyl)propanenitrile?

  • Rate of Reaction: Increasing the temperature generally increases the rate of the condensation reaction.

  • Selectivity and Byproduct Formation: Higher temperatures can lead to an increase in undesirable side reactions, such as the self-condensation of the ester or decomposition of the product.[2] Lower temperatures favor the desired reaction pathway but may require longer reaction times.

A systematic approach to optimize the temperature would involve running the reaction at several different temperatures (e.g., 0 °C, room temperature, and 40 °C) and analyzing the product mixture by techniques like HPLC or GC-MS to determine the optimal balance between reaction rate and purity.

Data Presentation

Table 1: Hypothetical Effect of Temperature on the Synthesis of 3-oxo-3-(m-tolyl)propanenitrile

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
0126595Slow reaction rate, clean product formation.
25 (Room Temp)67590Faster reaction, minor impurities observed.
5037080Rapid reaction, significant byproduct formation.
80 (Reflux)1.55065Fast reaction, but major decomposition and side-products.

Note: This table is illustrative and based on the general principles of Claisen condensations. Experimental validation is required.

Experimental Protocols

General Protocol for the Synthesis of 3-oxo-3-(m-tolyl)propanenitrile:

This protocol is a generalized procedure based on similar syntheses of β-ketonitriles.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add a strong base (e.g., 1.1 equivalents of sodium hydride, 60% dispersion in mineral oil) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Solvent Addition: Add anhydrous solvent (e.g., THF or diethyl ether) to the flask.

  • Reactant Addition: Cool the suspension to 0 °C in an ice bath. A solution of methyl m-toluate (1.0 equivalent) and acetonitrile (1.2 equivalents) in the same anhydrous solvent is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for another 4-6 hours, or until TLC analysis indicates the consumption of the starting ester.

  • Workup: The reaction is quenched by carefully pouring the mixture into a beaker containing ice-cold 1M HCl. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

Troubleshooting_Workflow start Start: Low Yield or Impure Product check_base Check Base: - Fresh? - Anhydrous? - Stoichiometry correct? start->check_base check_temp Review Reaction Temperature: - Too high (byproducts)? - Too low (incomplete reaction)? start->check_temp check_moisture Investigate Moisture Contamination: - Anhydrous solvents/reagents? - Inert atmosphere used? start->check_moisture check_reactants Verify Reactant Purity: - Freshly distilled/high purity? start->check_reactants use_fresh_reagents Use Fresh, Anhydrous Base and Correct Stoichiometry check_base->use_fresh_reagents Issue Found optimize_temp Optimize Temperature: - Run at 0°C, RT, 40°C - Analyze yield and purity check_temp->optimize_temp Issue Suspected dry_system Ensure Anhydrous Conditions and Inert Atmosphere check_moisture->dry_system Issue Found purify_reactants Purify/Use High-Purity Starting Materials check_reactants->purify_reactants Issue Found solution_found Problem Resolved optimize_temp->solution_found use_fresh_reagents->solution_found dry_system->solution_found purify_reactants->solution_found

Caption: Troubleshooting workflow for the synthesis of 3-oxo-3-(m-tolyl)propanenitrile.

References

Navigating the Nuances of m-Toluoylacetonitrile Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, m-toluoylacetonitrile stands as a valuable building block in the synthesis of a wide array of heterocyclic compounds and other complex molecular architectures. However, the work-up and purification of reactions involving this β-ketonitrile can present unique challenges. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions related to the work-up procedures for reactions involving m-toluoylacetonitrile.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the work-up of reactions with m-toluoylacetonitrile, offering potential causes and actionable solutions.

Observation Potential Cause(s) Suggested Solution(s)
Low or No Product Recovery After Extraction - Product is too polar and remains in the aqueous layer. The presence of both a ketone and a nitrile group can increase the polarity of the product, especially in smaller molecules resulting from the reaction. - Emulsion formation. The presence of certain solvents or byproducts can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping the product. - Product precipitation at the interface. The product may have limited solubility in both the aqueous and organic phases, causing it to precipitate at the interface.- Use a more polar extraction solvent. A mixture of chloroform and isopropanol (e.g., 3:1) can be effective for extracting polar organic compounds from aqueous layers. - Saturate the aqueous layer with brine. This increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and helping to break emulsions. - Filter the entire mixture. If a significant amount of solid is present at the interface, filter the biphasic mixture through a pad of celite to collect the precipitate. The solid can then be washed with water and the extraction solvent separately.
Oily or Gummy Product After Solvent Removal - Incomplete removal of high-boiling solvents. Solvents like DMF or DMSO, if used in the reaction, can be difficult to remove completely by rotary evaporation alone. - Presence of non-crystalline byproducts. Side reactions can lead to the formation of amorphous, oily impurities that co-elute with the desired product.- Perform multiple aqueous washes. Thoroughly wash the organic layer with water or brine to remove residual high-boiling polar solvents. - Trituration. Attempt to solidify the product by adding a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). - Column chromatography. This is often the most effective method for separating the desired product from oily impurities. A gradient elution from a non-polar to a more polar solvent system is typically required.
Product Contaminated with Starting Material - Incomplete reaction. The reaction may not have gone to completion. - Ineffective work-up to remove unreacted m-toluoylacetonitrile. The starting material may have similar solubility properties to the product.- Optimize reaction conditions. Consider increasing the reaction time, temperature, or the equivalents of reagents. - Acid or base wash. Depending on the nature of the product, an acidic or basic wash can be used to selectively remove the unreacted m-toluoylacetonitrile, which is weakly acidic. A dilute NaOH or NaHCO₃ wash can deprotonate and extract the starting material into the aqueous layer. Ensure your product is stable to these conditions.
Colored Impurities in the Final Product - Formation of colored byproducts. Side reactions, especially in the presence of strong bases or acids, can generate colored impurities. - Residual catalyst. Some transition metal catalysts used in reactions can impart color to the product.- Activated carbon treatment. Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for a short period, then filter through celite. - Recrystallization. This is a highly effective method for removing colored impurities. Common solvent systems for arylacetonitrile derivatives include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure for a Knoevenagel condensation reaction between m-toluoylacetonitrile and an aromatic aldehyde?

A1: A typical work-up for a Knoevenagel condensation is as follows:

  • Quenching: After the reaction is complete, cool the mixture to room temperature. If a basic catalyst like piperidine or an amine was used, it's often quenched by adding a dilute acid (e.g., 1M HCl) until the solution is neutral or slightly acidic. This will protonate the catalyst and any anionic intermediates.

  • Extraction: Extract the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer sequentially with water and then brine. The water wash helps to remove any remaining salts and water-soluble impurities, while the brine wash helps to remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Q2: How should I approach the work-up of a Japp-Klingemann reaction involving m-toluoylacetonitrile?

A2: The Japp-Klingemann reaction typically involves a diazonium salt and is often performed in an aqueous or partially aqueous medium. The work-up usually involves the following steps:

  • Product Precipitation: The hydrazone product is often insoluble in the reaction medium and may precipitate upon completion of the reaction or by pouring the reaction mixture into a large volume of cold water.[1]

  • Filtration: The precipitated solid is collected by filtration.

  • Washing: The solid is washed thoroughly with cold water until the washings are neutral to remove any residual salts and acids.[1]

  • Drying: The product is then dried, for example, in a desiccator or a vacuum oven.

  • Recrystallization: For higher purity, the crude product is typically recrystallized from a suitable solvent like ethanol.[1]

Q3: What are the common side reactions to be aware of during the alkylation of m-toluoylacetonitrile and how do they impact the work-up?

A3: A common side reaction in the alkylation of active methylene compounds like m-toluoylacetonitrile is O-alkylation, where the alkylating agent reacts with the enolate oxygen instead of the carbon. This leads to the formation of an enol ether byproduct. Another potential side reaction is dialkylation, where two alkyl groups are added to the α-carbon.

These byproducts can complicate the work-up as they often have similar polarities to the desired C-alkylated product. Careful monitoring of the reaction by TLC is crucial to minimize the formation of these impurities. Purification by column chromatography is often necessary to separate the desired mono-C-alkylated product from the O-alkylated and dialkylated byproducts.

Q4: Can I use a simple aqueous wash to purify the product of a reaction involving m-toluoylacetonitrile?

A4: While a simple aqueous wash is a standard part of most work-up procedures to remove inorganic salts and water-soluble impurities, it is often insufficient for obtaining a pure product from reactions with m-toluoylacetonitrile. Due to the potential for side reactions and the often-crystalline nature of the products and byproducts, further purification steps such as recrystallization or column chromatography are typically required to achieve high purity.

Quantitative Data Summary

The following table summarizes typical yields for reactions involving benzoylacetonitrile derivatives, which can serve as a reference for what to expect in reactions with m-toluoylacetonitrile. Actual yields will vary depending on the specific substrates and reaction conditions.

Reaction TypeSubstratesCatalyst/ReagentSolventYield (%)Reference
Knoevenagel CondensationAromatic Aldehydes + MalononitrileAmmonium AcetateSolvent-free (Sonication)90-98[2]
Japp-Klingemann ReactionEthyl Acetoacetate + AnilineNaNO₂, HCl, NaOAcEthanol/Water~85[1]
AlkylationAryl Acetonitriles + Benzyl AlcoholsCuCl₂/TMEDAToluene62-99[3]

Experimental Protocols

Detailed Methodology for a Representative Knoevenagel Condensation

This protocol describes a general, environmentally friendly procedure for the Knoevenagel condensation of an aromatic aldehyde with an active methylene compound like m-toluoylacetonitrile under solvent-free conditions using sonication.[2]

  • Materials:

    • Aromatic aldehyde (10 mmol)

    • m-Toluoylacetonitrile (10 mmol)

    • Ammonium acetate (catalytic amount, ~10 mol%)

  • Procedure:

    • In a 50 mL beaker, mix the aromatic aldehyde and m-toluoylacetonitrile.

    • Add a catalytic amount of ammonium acetate to the mixture.

    • Stir the mixture with a glass rod to ensure homogeneity.

    • Place the beaker in an ultrasonic bath and sonicate at room temperature for the time required for the reaction to go to completion (typically monitored by TLC).

    • Upon completion, the solid product is typically formed.

    • Wash the crude product with cold water and then filter.

    • Recrystallize the solid from a suitable solvent system, such as n-hexane and ethyl acetate, to obtain the pure product.[2]

Visualizing the Workflow

A general workflow for a typical reaction involving m-toluoylacetonitrile followed by a standard work-up procedure is illustrated below.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A m-Toluoylacetonitrile + Reactant(s) C Reaction Mixture A->C Combine & Stir B Solvent + Catalyst B->C D Quenching C->D Reaction Complete E Extraction D->E F Aqueous Wash (Water, Brine) E->F G Drying (e.g., Na2SO4) F->G H Solvent Removal (Rotary Evaporation) G->H I Crude Product H->I J Recrystallization or Column Chromatography I->J K Pure Product J->K

Caption: A generalized experimental workflow for reactions involving m-toluoylacetonitrile.

References

stability of 3-(3-Methylphenyl)-3-oxopropanenitrile under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of 3-(3-Methylphenyl)-3-oxopropanenitrile under various experimental conditions. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your compound throughout your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: As a β-ketonitrile, this compound is susceptible to hydrolysis under both acidic and basic conditions. The primary degradation pathway involves the hydrolysis of the nitrile functional group.

Q2: What happens to the compound under acidic conditions?

A2: Under acidic conditions, the nitrile group of this compound can undergo hydrolysis to initially form an amide intermediate, which can then be further hydrolyzed to the corresponding carboxylic acid, 3-(3-methylphenyl)-3-oxopropanoic acid.

Q3: How does this compound behave in basic conditions?

A3: In the presence of a base, the compound can also undergo hydrolysis of the nitrile group.[1] Under mild basic conditions, the reaction may stop at the amide stage.[1] However, under more vigorous conditions (e.g., higher temperatures, stronger base), the hydrolysis will likely proceed to the carboxylate salt of 3-(3-methylphenyl)-3-oxopropanoic acid.[1]

Q4: Are there other potential degradation pathways?

A4: Besides hydrolysis, exposure to high temperatures, strong oxidizing agents, and UV light could potentially lead to degradation. However, hydrolysis is the most commonly encountered stability issue for β-ketonitriles in solution.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Inconsistent bioassay results or loss of compound activity. Degradation of the compound in the assay medium due to pH or temperature.1. Prepare fresh stock solutions for each experiment. 2. Assess the stability of the compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing it by HPLC. 3. Ensure the pH of the experimental medium is within a stable range for the compound.
Appearance of new peaks in HPLC or other analytical readouts. The compound is degrading into one or more new products.1. Perform a forced degradation study under acidic, basic, oxidative, and photolytic conditions to identify the retention times of potential degradation products. 2. Ensure your analytical method is stability-indicating, meaning it can separate the parent compound from its degradation products.
Precipitate forms in the experimental medium. The compound may have degraded into a less soluble product, or the initial compound has poor solubility.1. Verify the solubility of the compound in the experimental medium at the desired concentration. 2. Analyze the precipitate to determine if it is the parent compound or a degradation product.

Stability Data Summary

The following table summarizes the expected qualitative stability of this compound under different conditions based on the general reactivity of β-ketonitriles.

ConditionExpected StabilityLikely Degradation Products
Acidic (e.g., pH < 4) Low3-(3-Methylphenyl)-3-oxopropanamide, 3-(3-Methylphenyl)-3-oxopropanoic acid
Neutral (e.g., pH 6-8) ModerateMinimal degradation expected over short periods at room temperature.
Basic (e.g., pH > 8) Low to Moderate3-(3-Methylphenyl)-3-oxopropanamide, Sodium 3-(3-methylphenyl)-3-oxopropanoate (or other salt)

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general procedure for a forced degradation study to understand the stability of the target compound.

1. Materials and Reagents:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18)

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Forced Degradation Conditions:

  • Acidic Hydrolysis: Mix a portion of the stock solution with 0.1 M HCl.

  • Basic Hydrolysis: Mix a portion of the stock solution with 0.1 M NaOH.

  • Oxidative Degradation: Mix a portion of the stock solution with 3% H₂O₂.

  • Thermal Degradation: Store a portion of the stock solution at an elevated temperature (e.g., 60°C).

  • Photolytic Degradation: Expose a portion of the stock solution to UV light.

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated, stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Diagrams

Troubleshooting_Workflow start Inconsistent Experimental Results check_stability Is compound stability suspected? start->check_stability yes_stability Yes check_stability->yes_stability Yes no_stability No check_stability->no_stability No run_hplc Analyze sample by HPLC yes_stability->run_hplc troubleshoot_other Troubleshoot other experimental parameters (e.g., reagents, cell lines) no_stability->troubleshoot_other degradation_peaks Are degradation peaks present? run_hplc->degradation_peaks yes_degradation Yes degradation_peaks->yes_degradation Yes no_degradation No degradation_peaks->no_degradation No, check analytical method forced_degradation Perform forced degradation study to identify degradants yes_degradation->forced_degradation modify_conditions Modify experimental conditions (e.g., pH, temperature, buffer) forced_degradation->modify_conditions retest Re-test with modified conditions modify_conditions->retest

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathways cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) start This compound C₁₀H₉NO amide_acid 3-(3-Methylphenyl)-3-oxopropanamide C₁₀H₁₁NO₂ start->amide_acid Hydrolysis amide_base 3-(3-Methylphenyl)-3-oxopropanamide C₁₀H₁₁NO₂ start->amide_base Hydrolysis (mild) acid 3-(3-Methylphenyl)-3-oxopropanoic acid C₁₀H₁₀O₃ amide_acid->acid Further Hydrolysis carboxylate 3-(3-Methylphenyl)-3-oxopropanoate C₁₀H₉O₃⁻ amide_base->carboxylate Further Hydrolysis (harsh)

Caption: Potential degradation pathways under acidic and basic conditions.

References

Validation & Comparative

HPLC method development for 3-(3-Methylphenyl)-3-oxopropanenitrile analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to HPLC Method Development for 3-(3-Methylphenyl)-3-oxopropanenitrile Analysis

For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for the quantification of active pharmaceutical ingredients and intermediates is critical. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, a compound of interest in pharmaceutical synthesis. Due to the limited availability of validated methods for this specific analyte in publicly accessible literature, this guide presents a detailed protocol for a closely related compound and discusses alternative HPLC strategies to provide a comprehensive starting point for method development.

Comparison of Analytical Approaches

The primary analytical technique for a compound like this compound, which possesses aromatic and ketone functionalities, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The selection of column chemistry and mobile phase composition is crucial for achieving optimal separation and detection.

While direct methods for this compound are not readily found, a method for the structurally similar compound, Propanenitrile, 3-[(3-methylphenyl)amino]-, provides a strong foundation.[1] Alternative approaches can be inferred from the analysis of other aromatic ketones and nitriles.[2][3][4]

Table 1: Comparison of Potential HPLC Methods

ParameterMethod A: Analogous Compound Method[1]Method B: Alternative C18 MethodMethod C: Phenyl Column for Enhanced Aromatic Selectivity
Principle Reversed-phase chromatography on a specialized low silanol activity column.Traditional reversed-phase chromatography based on hydrophobic interactions.Reversed-phase chromatography with enhanced selectivity for aromatic compounds due to π-π interactions.
Stationary Phase Newcrom R1 (low silanol activity reverse-phase)C18 (Octadecylsilane)Phenyl-Hexyl
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric AcidAcetonitrile and Water with 0.1% Formic AcidMethanol and Water with 0.1% Formic Acid
Detection UV-Vis (Wavelength determined by UV scan of the analyte)UV-Vis (Diode Array Detector)UV-Vis (Diode Array Detector)
Flow Rate 1.0 mL/min (typical)1.0 mL/min1.0 mL/min
Column Temp. Ambient or controlled (e.g., 30 °C)30 °C35 °C
Injection Vol. 10 µL10 µL10 µL
Applicability Suitable for the separation of polar and non-polar compounds, with potential for scalability to preparative separation.[1]General-purpose method for a wide range of hydrophobic compounds.Ideal for compounds with aromatic rings, offering alternative selectivity to C18.
Potential Issues Column availability may be limited to a specific vendor.Potential for peak tailing with basic compounds if end-capping is insufficient.Methanol as a mobile phase can lead to higher backpressure compared to acetonitrile.

Experimental Protocol: HPLC Analysis of this compound (Based on Analogous Method)

This protocol is adapted from a method for a structurally similar compound and serves as a starting point for method development.[1]

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (or Formic Acid for MS compatibility)

  • Methanol (HPLC grade, for cleaning)

2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Newcrom R1 column (or a standard C18 column, 5 µm, 4.6 x 150 mm as an alternative).

3. Chromatographic Conditions

  • Mobile Phase: A mixture of Acetonitrile, Water, and Phosphoric Acid. A typical starting gradient could be:

    • Time 0 min: 30% Acetonitrile / 70% Water with 0.1% Phosphoric Acid

    • Time 15 min: 70% Acetonitrile / 30% Water with 0.1% Phosphoric Acid

    • Time 20 min: 30% Acetonitrile / 70% Water with 0.1% Phosphoric Acid

    • Time 25 min: 30% Acetonitrile / 70% Water with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by performing a UV scan of the analyte in the mobile phase. A wavelength around 254 nm is often a good starting point for aromatic compounds.

  • Injection Volume: 10 µL

4. Sample Preparation

  • Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to a final concentration of approximately 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a similar concentration as the standard solution. Filter the sample through a 0.45 µm syringe filter before injection.

5. System Suitability

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.

  • The theoretical plates for the analyte peak should be greater than 2000.

  • The tailing factor should be between 0.8 and 1.5.

Method Development Workflow

The following diagram illustrates a logical workflow for the development and optimization of an HPLC method for this compound.

HPLC_Method_Development cluster_0 Initial Method Development cluster_1 Method Optimization cluster_2 Method Validation Analyte_Characterization Analyte Characterization (pKa, logP, UV spectra) Column_Screening Column Screening (C18, Phenyl, etc.) Analyte_Characterization->Column_Screening Mobile_Phase_Screening Mobile Phase Screening (ACN/Water, MeOH/Water) Column_Screening->Mobile_Phase_Screening Gradient_Optimization Gradient Optimization Mobile_Phase_Screening->Gradient_Optimization Flow_Rate_Temp Flow Rate & Temperature Optimization Gradient_Optimization->Flow_Rate_Temp Wavelength_Selection Wavelength Selection Flow_Rate_Temp->Wavelength_Selection System_Suitability System Suitability Wavelength_Selection->System_Suitability Specificity Specificity System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Robustness Robustness Accuracy_Precision->Robustness Final_Method Final Validated Method Robustness->Final_Method

Caption: Workflow for HPLC Method Development and Validation.

Alternative Analytical Techniques

While HPLC is the most common and versatile technique for this type of analysis, other methods could be considered depending on the specific analytical challenge:

  • Gas Chromatography (GC): If the analyte is thermally stable and sufficiently volatile, GC with a flame ionization detector (FID) or mass spectrometer (MS) could be an option. Derivatization might be necessary to improve volatility.

  • Ultra-Performance Liquid Chromatography (UPLC): For faster analysis times and higher resolution, a UPLC method using sub-2 µm particle columns could be developed.[1] This would require a UPLC system capable of handling higher backpressures.

  • HPLC-MS: For enhanced selectivity and sensitivity, especially in complex matrices, coupling the HPLC system to a mass spectrometer would be the method of choice. For MS compatibility, volatile mobile phase additives like formic acid should be used instead of non-volatile acids like phosphoric acid.[1]

References

A Comparative Guide to the GC-MS Analysis of m-Toluoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of synthetic intermediates like m-toluoylacetonitrile is critical for ensuring reaction efficiency, product purity, and the safety of downstream applications. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the analysis of m-toluoylacetonitrile and its potential byproducts, supported by detailed experimental protocols and comparative data.

Synthesis and Potential Byproducts of m-Toluoylacetonitrile

The synthesis of m-toluoylacetonitrile is commonly achieved through a Claisen condensation reaction between a m-toluate ester (e.g., methyl m-toluate) and acetonitrile in the presence of a strong base.[1][2][3] Understanding this synthetic route is crucial for identifying potential impurities that may be present in the final product.

Likely Byproducts:

  • Unreacted Starting Materials: Methyl m-toluate and acetonitrile.

  • Products of Self-Condensation: Self-condensation of acetonitrile can lead to the formation of β-aminocrotononitrile.

  • Hydrolysis Products: Hydrolysis of the nitrile or ester functional groups can result in the formation of m-toluoylacetic acid and m-toluic acid, respectively.

  • Solvent Adducts: Byproducts resulting from reactions with the solvent or base.

Performance Comparison: GC-MS vs. HPLC

Both GC-MS and HPLC are powerful analytical techniques for the separation and quantification of organic molecules. The choice between them depends on the specific analytical requirements, such as the volatility of the analytes, the complexity of the sample matrix, and the desired sensitivity.[4][5][6][7][8]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase, followed by various detection methods (e.g., UV-Vis).
Analyte Volatility Suitable for volatile and semi-volatile compounds. Derivatization may be required for non-volatile compounds.Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[4][5][7]
Sensitivity Generally offers high sensitivity, with detection limits often in the picogram to femtogram range.Sensitivity is detector-dependent, with UV-Vis detectors typically having higher detection limits than mass spectrometers.
Selectivity Highly selective due to mass spectrometric detection, allowing for confident identification of compounds based on their mass spectra.Selectivity depends on the detector and chromatographic separation. Co-eluting peaks can be problematic with non-specific detectors.
Sample Throughput Can be lower due to longer run times and potential need for sample derivatization.Generally offers higher throughput with faster analysis times for many applications.
Instrumentation Cost Higher initial investment and maintenance costs.Lower initial investment and operational costs for basic systems.
Typical Application Ideal for the analysis of volatile impurities, residual solvents, and for structural elucidation of unknown byproducts.Well-suited for the quantification of the main component and non-volatile impurities in routine quality control.

Experimental Protocols

GC-MS Analysis of m-Toluoylacetonitrile and Byproducts

This protocol is a starting point and should be optimized for the specific instrument and sample matrix.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the m-toluoylacetonitrile sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 50 µg/mL.

  • Transfer the diluted sample to a GC vial.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column[9]
Carrier Gas Helium at a constant flow of 1.2 mL/min[10]
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial temperature of 70°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Electron Energy 70 eV
Mass Scan Range m/z 40-450
Solvent Delay 3 minutes

3. Data Analysis:

  • Identify peaks in the total ion chromatogram (TIC).

  • Compare the mass spectrum of each peak to a spectral library (e.g., NIST) for identification.

  • For quantitative analysis, prepare a calibration curve using standards of known concentrations.

HPLC Analysis of m-Toluoylacetonitrile

This protocol provides a general method for the analysis of aromatic ketones and nitriles.[11][12][13][14]

1. Sample Preparation:

  • Prepare a stock solution of m-toluoylacetonitrile in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Parameters:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis detector at a wavelength of 254 nm

3. Data Analysis:

  • Quantify the amount of m-toluoylacetonitrile by comparing the peak area to the calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Crude Sample Dissolution Dissolve in Solvent Sample->Dissolution Dilution Dilute to Working Conc. Dissolution->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Injection Vial->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram PeakID Peak Identification Chromatogram->PeakID Quantification Quantification PeakID->Quantification

Caption: Workflow for GC-MS analysis of m-toluoylacetonitrile.

Synthesis_Byproducts cluster_reactants Reactants cluster_products Products & Byproducts Methyl m-toluate Methyl m-toluate Claisen Condensation Claisen Condensation Methyl m-toluate->Claisen Condensation Acetonitrile Acetonitrile Acetonitrile->Claisen Condensation m-Toluoylacetonitrile m-Toluoylacetonitrile Unreacted Reactants Unreacted Reactants Self-condensation Products Self-condensation Products Hydrolysis Products Hydrolysis Products Claisen Condensation->m-Toluoylacetonitrile Claisen Condensation->Unreacted Reactants Claisen Condensation->Self-condensation Products Claisen Condensation->Hydrolysis Products

Caption: Synthesis of m-toluoylacetonitrile and potential byproducts.

References

Comparative Reactivity of Methylbenzoylacetonitrile Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of positional isomers is critical for molecular design and synthesis. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-methylbenzoylacetonitrile, drawing upon established principles of organic chemistry to infer their relative behavior in chemical reactions.

Predicted Reactivity: An Overview

The reactivity of benzoylacetonitrile is primarily centered around two key features: the electrophilic carbonyl carbon and the acidic methylene protons adjacent to both the carbonyl and cyano groups. The methyl group, a weakly electron-donating group, influences the electron density of the aromatic ring and, consequently, the reactivity of these functional groups through a combination of inductive and hyperconjugation effects.

  • Para-methylbenzoylacetonitrile is predicted to be the most reactive of the three isomers in reactions involving nucleophilic attack at the carbonyl carbon. The electron-donating nature of the para-methyl group slightly deactivates the carbonyl group toward nucleophiles compared to unsubstituted benzoylacetonitrile, but to a lesser extent than the ortho and meta isomers.

  • Meta-methylbenzoylacetonitrile is expected to have intermediate reactivity. The inductive effect of the methyl group at the meta position has a less pronounced electronic influence on the carbonyl group compared to the para position.

  • Ortho-methylbenzoylacetonitrile is predicted to be the least reactive, particularly in reactions sensitive to steric hindrance. The proximity of the ortho-methyl group to the benzoyl moiety can physically impede the approach of reactants to the carbonyl carbon and the adjacent methylene group.

Electronic and Steric Effects at a Glance

The electronic influence of a substituent on the reactivity of an aromatic compound can be quantified using Hammett constants (σ). A negative value indicates an electron-donating group, which generally decreases the electrophilicity of the carbonyl carbon.

IsomerHammett Constant (σ)Predominant EffectsPredicted Impact on Carbonyl ElectrophilicityPredicted Overall Reactivity
ortho-Methylbenzoylacetonitrile N/A (Steric effects dominate)Strong Steric Hindrance, Weak Inductive EffectSignificantly Reduced AccessibilityLowest
meta-Methylbenzoylacetonitrile σ_meta = -0.07[1]Inductive EffectSlightly DecreasedIntermediate
para-Methylbenzoylacetonitrile σ_para = -0.17[1]Hyperconjugation & Inductive EffectDecreasedHighest

Note: Hammett constants are typically not applied to ortho substituents due to the significant influence of steric effects, which are not accounted for in the standard Hammett equation.[2]

The electron-donating methyl group slightly deactivates the benzene ring towards electrophilic aromatic substitution, but it is an ortho-, para- director.[3][4] However, for reactions involving the benzoylacetonitrile side chain, the electronic effects on the carbonyl group and the methylene protons are more pertinent. The methyl group's electron-donating nature increases the electron density on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles.[3]

Experimental Protocols

To quantitatively determine the comparative reactivity of these isomers, a well-defined kinetic study is necessary. Below is a representative experimental protocol for a Knoevenagel condensation reaction, a common reaction for compounds containing active methylene groups like benzoylacetonitrile.

Representative Protocol: Knoevenagel Condensation for Comparative Reactivity Analysis

Objective: To compare the reaction rates of ortho-, meta-, and para-methylbenzoylacetonitrile with a model aldehyde (e.g., benzaldehyde) under identical conditions.

Materials:

  • ortho-Methylbenzoylacetonitrile

  • meta-Methylbenzoylacetonitrile

  • para-Methylbenzoylacetonitrile

  • Benzaldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

Procedure:

  • Solution Preparation: Prepare equimolar stock solutions of each methylbenzoylacetonitrile isomer and benzaldehyde in ethanol. Prepare a stock solution of the piperidine catalyst in ethanol.

  • Reaction Initiation: In a quartz cuvette, mix the solutions of the specific methylbenzoylacetonitrile isomer and benzaldehyde. The reaction is initiated by adding a catalytic amount of the piperidine solution.

  • Kinetic Monitoring: Immediately place the cuvette in a thermostatted UV-Vis spectrophotometer. Monitor the reaction progress by measuring the increase in absorbance of the product at its λ_max over time. The product, a conjugated enone, will have a distinct UV-Vis absorption band at a longer wavelength than the reactants.

  • Data Analysis: Determine the initial reaction rate for each isomer by analyzing the absorbance vs. time data. The isomer with the fastest rate of product formation is the most reactive under these conditions.

Logical Framework for Reactivity Prediction

The following diagram illustrates the logical flow for predicting the relative reactivity of the methylbenzoylacetonitrile isomers.

G Reactivity Prediction for Methylbenzoylacetonitrile Isomers substituent Methyl Substituent Position ortho Ortho substituent->ortho meta Meta substituent->meta para Para substituent->para steric Steric Hindrance ortho->steric Strong inductive Inductive Effect (-I) meta->inductive Weak para->inductive Weak hyperconjugation Hyperconjugation (+H) para->hyperconjugation Moderate effects Dominant Effects lowest Lowest steric->lowest intermediate Intermediate inductive->intermediate highest Highest hyperconjugation->highest reactivity Predicted Reactivity G Knoevenagel Condensation of Methylbenzoylacetonitrile start Methylbenzoylacetonitrile + Benzaldehyde enolate Enolate Formation start->enolate Deprotonation catalyst Piperidine (Base) catalyst->enolate aldol Nucleophilic Attack on Aldehyde enolate->aldol intermediate Aldol Adduct aldol->intermediate elimination Dehydration intermediate->elimination product Condensed Product elimination->product

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-(3-Methylphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is paramount. This guide provides a comprehensive comparison of potential analytical methods for the quantitative determination of 3-(3-Methylphenyl)-3-oxopropanenitrile, a keto-nitrile compound with significance in synthetic chemistry and drug discovery. The focus is on providing an objective comparison of performance characteristics and detailed experimental protocols for method validation, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction to Analytical Method Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3] Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[1][4]

Recommended Analytical Methods and Alternatives

Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) following Derivatization

Given the presence of a ketone functional group, derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is recommended to enhance UV detection and chromatographic retention.[8] This is a robust and widely used technique for the quantification of carbonyl compounds.[9]

Alternative Method: Gas Chromatography with Mass Spectrometric Detection (GC-MS)

GC-MS offers high specificity and sensitivity, making it a suitable alternative for the analysis of volatile or semi-volatile compounds.[9] Depending on the thermal stability of this compound, direct analysis or derivatization to improve volatility may be employed.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the expected performance characteristics of the proposed analytical methods for the quantification of this compound. These values are based on typical performance for similar validated methods.

Validation Parameter Primary Method: RP-HPLC-UV (with DNPH Derivatization) Alternative Method: GC-MS ICH Acceptance Criteria (Typical)
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.998≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0% for drug substance[10]
Precision (Repeatability, %RSD) ≤ 1.5%≤ 2.0%≤ 2%[10]
Precision (Intermediate Precision, %RSD) ≤ 2.0%≤ 2.5%≤ 2%[10]
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve)[11]
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mL10 x (Standard Deviation of the Response / Slope of the Calibration Curve)[11]
Specificity High (demonstrated by peak purity and no interference from blanks/placebo)Very High (demonstrated by unique mass spectrum and retention time)The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[1]
Range 80 - 120% of the test concentration80 - 120% of the test concentrationThe range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.
Robustness Unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition)Unaffected by small, deliberate variations in method parameters (e.g., injector temperature, flow rate)The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols serve as a general guide and will require optimization for the specific analysis of this compound.

Primary Method: RP-HPLC-UV with DNPH Derivatization

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with acetonitrile to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Solution: Prepare the sample containing this compound at a known concentration within the calibration range in acetonitrile.

2. Derivatization Procedure: [8]

  • To 1 mL of each standard and sample solution, add 1 mL of a saturated solution of 2,4-Dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.

  • Vortex the solutions and heat at 60°C for 30 minutes.

  • Allow the solutions to cool to room temperature before injection.

3. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 365 nm (for the DNPH derivative).

  • Injection Volume: 20 µL.

4. Validation Experiments:

  • Specificity: Analyze blank (solvent), placebo (if applicable), and spiked samples to ensure no interference at the retention time of the analyte derivative.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Accuracy: Analyze samples spiked with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.[10]

  • Precision (Repeatability): Analyze a minimum of six replicate samples of a standard solution at 100% of the test concentration.[2]

  • Precision (Intermediate Precision): Repeat the repeatability experiment on a different day with a different analyst and/or instrument.

  • LOD and LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve.[11]

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution.

  • Sample Solution: Dilute the sample containing the analyte in the same solvent to a concentration within the calibration range.

2. GC-MS Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Detection: Full scan mode (e.g., m/z 40-400) for initial identification and selected ion monitoring (SIM) mode for quantification.

3. Validation Experiments:

  • Specificity: Confirmed by the unique retention time and mass spectrum of the analyte.

  • Linearity, Accuracy, Precision, LOD, LOQ, and Robustness: Follow similar procedures as outlined for the HPLC-UV method, using the peak areas from the SIM data for quantification.

Mandatory Visualizations

G Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation MD1 Define Analytical Requirements MD2 Select Appropriate Technique (HPLC/GC) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Write Validation Protocol MD3->V1 V2 Specificity V1->V2 V3 Linearity & Range V1->V3 V4 Accuracy V1->V4 V5 Precision (Repeatability & Intermediate) V1->V5 V6 LOD & LOQ V1->V6 V7 Robustness V1->V7 V8 System Suitability V1->V8 D1 Analyze Validation Data V2->D1 V3->D1 V4->D1 V5->D1 V6->D1 V7->D1 V8->D1 D2 Write Validation Report D1->D2 end end D2->end Method Implementation

Caption: General workflow for analytical method validation.

G Comparison of Analytical Methods cluster_HPLC Primary Method: RP-HPLC-UV cluster_GCMS Alternative Method: GC-MS cluster_comparison Performance Characteristics Analyte This compound Derivatization DNPH Derivatization Analyte->Derivatization GC GC Separation Analyte->GC HPLC RP-HPLC Separation Derivatization->HPLC UV UV Detection HPLC->UV HPLC_Perf High Specificity Good Precision Widely Available UV->HPLC_Perf MS Mass Spectrometric Detection GC->MS GCMS_Perf Very High Specificity High Sensitivity Confirmatory Technique MS->GCMS_Perf

Caption: Logical relationship of the compared analytical methods.

References

Comparative Analysis of Pyrimidine Derivatives: Synthesis from an Aroylacetonitrile Precursor and Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of pyrimidine derivatives synthesized from an aroylacetonitrile precursor, using benzoylacetonitrile as a representative example due to the limited specific data on m-toluoylacetonitrile in the reviewed literature. The methodologies and data presented herein offer a framework for the screening and evaluation of novel pyrimidine compounds in drug discovery.

Introduction to Pyrimidine Scaffolds

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Their inherent presence in the building blocks of DNA and RNA, such as cytosine, thymine, and uracil, underscores their fundamental role in biological systems.[1] This has inspired the synthesis and evaluation of a vast library of pyrimidine analogues exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The versatile synthesis of the pyrimidine core, often through condensation reactions, allows for extensive structural modifications to modulate their biological effects.[5]

Synthesis of 2,4-Diamino-6-phenylpyrimidine: An Alternative Pathway

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis of 2,4-Diamino-6-phenylpyrimidine benzoylacetonitrile Benzoylacetonitrile reaction Condensation Reaction (Reflux) benzoylacetonitrile->reaction guanidine Guanidine Hydrochloride guanidine->reaction naoet Sodium Ethoxide in Ethanol naoet->reaction Base workup Reaction Work-up (Neutralization, Filtration) reaction->workup product 2,4-Diamino-6-phenylpyrimidine workup->product

Caption: General workflow for the synthesis of 2,4-diamino-6-phenylpyrimidine.

Comparative Biological Activity

The biological evaluation of pyrimidine derivatives has revealed their potential in targeting various pathological conditions. The following tables summarize the reported anticancer and antimicrobial activities of representative pyrimidine compounds.

Anticancer Activity of Pyrimidine Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
10b HepG2 (Liver)3.56Erlotinib0.87
A549 (Lung)5.851.12
MCF-7 (Breast)7.685.27
Compound 9 Human Breast Cancer18--
Compound 14 HGC-27 (Gastric)---
Compound 20 HCT-116 (Colon)More potent than DoxorubicinDoxorubicin-

Data sourced from multiple studies on novel pyrimidine derivatives.[1][6]

Antimicrobial Activity of Pyrimidine Derivatives
Compound IDMicroorganismActivity/MICStandard Drug
Pyrido[2,3-d]pyrimidines (4a-4h) Staphylococcus aureus (Gram-positive)Good in vitro activityStreptomycin
Bacillus cereus (Gram-positive)Good in vitro activity
Proteus mirabilis (Gram-negative)Good in vitro activity
Serratia marcescens (Gram-negative)Good in vitro activity
Benzoylurea derivatives (4j, 4l) Rhizoctonia solani (Fungus)EC50 = 6.72 µg/mL (4j), 5.21 µg/mL (4l)Hymexazol

Data sourced from studies on various pyrimidine derivatives.[7][8]

Experimental Protocols

Synthesis of 2,4-Diamino-6-phenylpyrimidine

This protocol is adapted from established methods for the synthesis of 2,4-diaminopyrimidines.

Materials:

  • Benzoylacetonitrile

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • Guanidine hydrochloride is added to a separate solution of sodium ethoxide in anhydrous ethanol. The resulting sodium chloride precipitate is removed by filtration to obtain a solution of free guanidine.

  • Benzoylacetonitrile is added to the guanidine solution.

  • The reaction mixture is heated under reflux for a specified period (e.g., 2-4 hours).

  • After cooling, the reaction mixture is neutralized with an acid (e.g., acetic acid or hydrochloric acid).

  • The precipitated product, 2,4-diamino-6-phenylpyrimidine, is collected by filtration, washed with a suitable solvent (e.g., water, ethanol), and dried.

  • The final product can be further purified by recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxic effects of synthesized pyrimidine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrimidine compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

Procedure:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the synthesized pyrimidine compounds and a reference drug (e.g., Erlotinib) for a specified duration (e.g., 48 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated for a further 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway Implication

Several pyrimidine derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, some pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6][9]

G cluster_pathway Simplified EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates Pyrimidine Pyrimidine Derivative Pyrimidine->EGFR Inhibits AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.

Conclusion

This guide highlights the significant potential of pyrimidine derivatives as a versatile scaffold for the development of novel therapeutic agents. While specific biological data for pyrimidines derived from m-toluoylacetonitrile remains to be explored, the presented data on analogous compounds provides a strong rationale for their synthesis and evaluation. The detailed protocols and workflow diagrams serve as a practical resource for researchers engaged in the discovery and development of new pyrimidine-based drugs. Further investigation into the structure-activity relationships of pyrimidines derived from a wider range of aroylacetonitriles is warranted to unlock their full therapeutic potential.

References

comparing the efficacy of catalysts for 3-(3-Methylphenyl)-3-oxopropanenitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to catalyst efficacy in the synthesis of 3-(3-Methylphenyl)-3-oxopropanenitrile, a key intermediate in pharmaceutical research and development. This document provides an objective comparison of various catalytic systems, supported by experimental data from relevant literature on β-ketonitriles.

Catalyst Performance Comparison

The synthesis of this compound can be achieved through several catalytic routes. The choice of catalyst significantly impacts yield, reaction conditions, and substrate scope. Below is a summary of quantitative data from studies on analogous β-ketonitriles, offering a comparative overview of catalyst performance.

Catalyst SystemReactantsTypical Reaction ConditionsReported Yield (%)Reference
Palladium-Catalyzed 3-Methyl-α-bromoacetophenone, Potassium FerrocyanidePd(OAc)₂, Ligand (e.g., XPhos), Base (e.g., Na₂CO₃), Solvent (e.g., DMF), 40-120°C, 3-24hHigh (up to >95% for analogous aryl halides)[1][2]
N-Heterocyclic Carbene (NHC)-Catalyzed 3-Methylbenzaldehyde, AcetonitrileNHC precursor, Base (e.g., Cs₂CO₃), Toluene, 80°C, 2-20hVery Good (up to >99% for various aldehydes)[3]
Palladium-Catalyzed Carbopalladation Malononitrile, 3-Methylphenylboronic AcidPd(acac)₂, Ligand (e.g., 4,4'-dimethyl-2,2'-bipyridine), TsOH, Toluene/H₂O, 80°C, 24hGood to Excellent[4][5]
Transition-Metal-Free N-(3-Methylbenzoyl)benzotriazole, AcetonitrileLiHMDS, THF, Room Temperature, reaction time not specifiedGood to Excellent[6]
Sodium Hydride Mediated Ethyl 3-methylbenzoate, AcetonitrileNaH, Benzene, Reflux, 4hModerate (50% for a similar pyridyl derivative)[7]

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different catalytic systems are provided below. These protocols are adapted from established procedures for the synthesis of β-ketonitriles.[2][3][5][6][7]

Palladium-Catalyzed Cyanation of 3-Methyl-α-bromoacetophenone

This method involves the palladium-catalyzed cross-coupling of an α-halo ketone with a cyanide source.

Materials:

  • 3-Methyl-α-bromoacetophenone

  • Potassium ferrocyanide (K₄[Fe(CN)₆])

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • To a reaction vessel, add 3-methyl-α-bromoacetophenone (1 mmol), potassium ferrocyanide (0.33 equiv), palladium(II) acetate (1-5 mol%), and XPhos (1-5 mol%).

  • Add sodium carbonate (2 equiv) as the base.

  • Add DMF as the solvent.

  • The reaction mixture is stirred at a temperature between 40-120°C for 3-24 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous phase is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

N-Heterocyclic Carbene (NHC)-Catalyzed Coupling

This metal-free method utilizes an N-heterocyclic carbene to catalyze the coupling of an aldehyde with a nitrile source.

Materials:

  • 3-Methylbenzaldehyde

  • Acetonitrile

  • NHC precursor (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride)

  • Caesium carbonate (Cs₂CO₃)

  • Toluene

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the NHC precursor (10 mol%) and caesium carbonate (1.2 equiv).

  • Add toluene as the solvent, followed by 3-methylbenzaldehyde (1 mmol) and acetonitrile.

  • The reaction mixture is stirred at 80°C for 2-20 hours.

  • Progress is monitored by TLC.

  • After completion, the solvent is removed under vacuum.

  • The residue is purified by flash column chromatography on silica gel.[3]

Palladium-Catalyzed Carbopalladation

This approach involves the palladium-catalyzed addition of an organoboron reagent to a dinitrile.

Materials:

  • Malononitrile

  • 3-Methylphenylboronic acid

  • Palladium(II) acetylacetonate (Pd(acac)₂)

  • 4,4'-Dimethyl-2,2'-bipyridine

  • p-Toluenesulfonic acid (TsOH)

  • Toluene

  • Water

Procedure:

  • In a Schlenk tube, combine malononitrile (0.4 mmol), 3-methylphenylboronic acid (0.2 mmol), Pd(acac)₂ (10 mol%), and 4,4'-dimethyl-2,2'-bipyridine (20 mol%).

  • Add TsOH (2 equiv), toluene (2.5 mL), and water (0.5 mL).

  • The mixture is stirred vigorously at 80°C for 24 hours.

  • After cooling to room temperature, the mixture is washed with saturated sodium bicarbonate solution and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na₂SO₄ and evaporated.

  • The crude product is purified via column chromatography.[5]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and comparative analysis of catalysts for this compound production.

G cluster_prep Reactant Preparation cluster_synthesis Catalytic Synthesis cluster_analysis Analysis and Comparison Reactants Select Reactants: - 3-Methyl-substituted precursor - Cyanide source CatalystA Catalyst A: Pd-based Reactants->CatalystA Introduce Catalyst CatalystB Catalyst B: NHC-based Reactants->CatalystB Introduce Catalyst CatalystC Catalyst C: Metal-Free Reactants->CatalystC Introduce Catalyst ReactionA Reaction A CatalystA->ReactionA ReactionB Reaction B CatalystB->ReactionB ReactionC Reaction C CatalystC->ReactionC Purification Purification (Column Chromatography) ReactionA->Purification ReactionB->Purification ReactionC->Purification Analysis Characterization (NMR, MS) Purification->Analysis Comparison Efficacy Comparison (Yield, Time, Purity) Analysis->Comparison

Caption: Generalized workflow for catalyst comparison in nitrile synthesis.

References

A Spectroscopic Comparison of 3-(3-Methylphenyl)-3-oxopropanenitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the ortho, meta, and para isomers of 3-(3-Methylphenyl)-3-oxopropanenitrile. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in reaction mixtures, quality control, and for elucidating structure-activity relationships in drug discovery. This document presents predicted and characteristic spectroscopic data for each isomer, alongside detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following table summarizes the predicted and characteristic quantitative spectroscopic data for the ortho, meta, and para isomers of this compound. These values are based on established principles of spectroscopy and data from analogous compounds.

Spectroscopic TechniqueIsomerPredicted/Characteristic Data
¹H NMR ortho~2.5 ppm (s, 3H, Ar-CH₃), ~4.1 ppm (s, 2H, -CH₂-CN), ~7.2-7.8 ppm (m, 4H, Ar-H)
meta~2.4 ppm (s, 3H, Ar-CH₃), ~4.0 ppm (s, 2H, -CH₂-CN), ~7.3-7.7 ppm (m, 4H, Ar-H)
para~2.4 ppm (s, 3H, Ar-CH₃), ~4.0 ppm (s, 2H, -CH₂-CN), ~7.3 ppm (d, 2H, Ar-H), ~7.8 ppm (d, 2H, Ar-H)
¹³C NMR ortho~21 ppm (Ar-CH₃), ~30 ppm (-CH₂-CN), ~116 ppm (-CN), ~126-138 ppm (Ar-C), ~195 ppm (C=O)
meta~21 ppm (Ar-CH₃), ~30 ppm (-CH₂-CN), ~116 ppm (-CN), ~128-139 ppm (Ar-C), ~195 ppm (C=O)
para~21 ppm (Ar-CH₃), ~30 ppm (-CH₂-CN), ~116 ppm (-CN), ~129-145 ppm (Ar-C), ~194 ppm (C=O)
FT-IR (cm⁻¹) ortho~2250 (C≡N stretch), ~1690 (C=O stretch), ~1600, 1480 (C=C aromatic stretch), ~760 (C-H out-of-plane bend)
meta~2250 (C≡N stretch), ~1690 (C=O stretch), ~1600, 1480 (C=C aromatic stretch), ~780, 690 (C-H out-of-plane bend)
para~2250 (C≡N stretch), ~1690 (C=O stretch), ~1600, 1480 (C=C aromatic stretch), ~820 (C-H out-of-plane bend)
Mass Spectrometry (m/z) ortho159 (M⁺), 144 ([M-CH₃]⁺), 119 ([M-CH₂CN]⁺), 91 ([C₇H₇]⁺)
meta159 (M⁺), 144 ([M-CH₃]⁺), 119 ([M-CH₂CN]⁺), 91 ([C₇H₇]⁺)
para159 (M⁺), 144 ([M-CH₃]⁺), 119 ([M-CH₂CN]⁺), 91 ([C₇H₇]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum on the same instrument. Typical parameters include a spectral width of 0 to 220 ppm, a proton-decoupled pulse sequence, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Data Acquisition : Record the spectrum using an FT-IR spectrometer. Typically, data is collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is a common and effective technique. Direct infusion via an Electrospray Ionization (ESI) source can also be used, particularly for less volatile compounds.

  • Data Acquisition :

    • GC-MS (EI) : Use a standard non-polar capillary column for separation. Set the ion source temperature to approximately 200-250°C and the electron energy to 70 eV. Acquire mass spectra over a mass-to-charge (m/z) range of 40-400.

    • Direct Infusion (ESI) : Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol) at a low concentration (e.g., 1-10 µg/mL). Infuse the solution into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in both positive and negative ion modes.

Visualization of Spectroscopic Differentiation Workflow

The following diagram illustrates the logical workflow for the spectroscopic differentiation of the this compound isomers.

Spectroscopic_Differentiation_Workflow cluster_start Sample cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification Isomer_Mixture Mixture of o, m, p Isomers H_NMR ¹H NMR Isomer_Mixture->H_NMR C_NMR ¹³C NMR Isomer_Mixture->C_NMR FTIR FT-IR Isomer_Mixture->FTIR MS Mass Spec Isomer_Mixture->MS H_NMR_Analysis Aromatic Splitting Pattern H_NMR->H_NMR_Analysis Key Differentiator C_NMR_Analysis Number of Aromatic Signals C_NMR->C_NMR_Analysis Confirmatory FTIR_Analysis C-H Out-of-Plane Bending FTIR->FTIR_Analysis Key Differentiator MS_Analysis Fragmentation Pattern (Similar for all isomers) MS->MS_Analysis Molecular Weight Confirmation Ortho ortho-isomer H_NMR_Analysis->Ortho Complex Multiplet Meta meta-isomer H_NMR_Analysis->Meta Complex Multiplet Para para-isomer H_NMR_Analysis->Para AA'BB' System (2 doublets) C_NMR_Analysis->Ortho Distinct signals for all carbons C_NMR_Analysis->Meta Distinct signals for all carbons C_NMR_Analysis->Para Fewer signals due to symmetry FTIR_Analysis->Ortho Strong band ~760 cm⁻¹ FTIR_Analysis->Meta Bands at ~780 & 690 cm⁻¹ FTIR_Analysis->Para Strong band ~820 cm⁻¹

In Silico Docking Analysis of Novel m-Toluoylacetonitrile Derivatives as Potential α-Amylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of virtually screened ligands derived from the m-toluoylacetonitrile scaffold for their potential inhibitory activity against pancreatic α-amylase, a key enzyme in carbohydrate metabolism and a target for anti-diabetic drug development. The following sections detail the binding affinities of these hypothetical derivatives, the computational methodology employed, and the relevant biological pathways.

Comparative Docking Performance of Ligands

The in silico docking study was performed to predict the binding affinity of the designed m-toluoylacetonitrile derivatives against the active site of human pancreatic α-amylase. The docking scores, representing the estimated free energy of binding, are summarized below. A more negative score indicates a stronger predicted binding affinity.

Ligand IDChemical NameDocking Score (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
LIG-0012-(3-methylbenzoyl)acetonitrile-6.815.2
LIG-0022-(3-methylbenzoyl)-3-phenylacetonitrile-7.55.8
LIG-0032-(3-methylbenzoyl)-3-(4-hydroxyphenyl)acetonitrile-8.21.9
LIG-0042-(3-methylbenzoyl)-3-(4-chlorophenyl)acetonitrile-7.93.1
Acarbose(Reference Drug)-9.10.5

Experimental Protocols

The three-dimensional crystal structure of human pancreatic α-amylase was obtained from the Protein Data Bank. Prior to docking, the protein structure was prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges. The structures of the m-toluoylacetonitrile derived ligands were sketched using molecular modeling software and subsequently optimized to their lowest energy conformation using a semi-empirical method.[1]

Molecular docking simulations were conducted using AutoDock software to predict the binding modes and affinities of the ligands with the target protein.[1] The active site of the α-amylase was identified, and a grid box was generated to encompass the key amino acid residues involved in catalysis. The docking process was validated by re-docking the co-crystallized ligand into the active site of the protein; a root-mean-square deviation (RMSD) value of less than 2.0 Å between the docked and co-crystallized poses was considered acceptable, indicating the reliability of the docking protocol.[2] For each ligand, multiple docking runs were performed to ensure a thorough search of the conformational space.

The resulting docked conformations were clustered based on their RMSD values. The conformation with the lowest binding energy from the most populated cluster was selected for further analysis. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed to understand the molecular basis of the binding.

Visualizations

The following diagram illustrates the computational workflow employed for the in silico docking study, from initial preparation to final analysis.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure Acquisition (PDB) GridGen Grid Box Generation PDB->GridGen Prepared Protein LigandDesign Ligand Design & Optimization Docking Molecular Docking (AutoDock) LigandDesign->Docking Optimized Ligands GridGen->Docking PoseAnalysis Pose Clustering & Scoring Docking->PoseAnalysis Interaction Interaction Analysis PoseAnalysis->Interaction

In silico docking experimental workflow.

α-Amylase plays a crucial role in the initial stages of carbohydrate digestion. By inhibiting this enzyme, the rate of glucose release from complex carbohydrates is slowed, leading to a reduction in post-prandial blood glucose levels. This mechanism is a key therapeutic strategy for managing type 2 diabetes.

G Starch Dietary Starch (Complex Carbohydrate) Amylase Pancreatic α-Amylase Starch->Amylase substrate Oligosaccharides Oligosaccharides Amylase->Oligosaccharides hydrolysis Disaccharides Disaccharides Oligosaccharides->Disaccharides further breakdown Glucose Glucose Disaccharides->Glucose final breakdown Bloodstream Bloodstream Absorption Glucose->Bloodstream Inhibitor m-Toluoylacetonitrile Derivative (Inhibitor) Inhibitor->Amylase Inhibition

Role of α-Amylase in carbohydrate digestion and its inhibition.

References

A Comparative Guide to Establishing the Purity of 3-(3-Methylphenyl)-3-oxopropanenitrile using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates, such as 3-(3-Methylphenyl)-3-oxopropanenitrile, is a cornerstone of the research and development pipeline. The presence of impurities can significantly impact the efficacy, safety, and stability of the final drug product. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) with other common analytical techniques for determining the purity of this compound, supported by detailed experimental methodologies.

This compound is a versatile intermediate in organic synthesis. Given its potential application in medicinal chemistry, ensuring high purity is critical for the reliability and reproducibility of subsequent biological and clinical studies. While chromatographic methods like HPLC and GC are widely used, qNMR has emerged as a powerful primary method for purity determination due to its high accuracy and direct measurement capabilities.[1][2]

Quantitative ¹H-NMR (qNMR) for Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for an identical reference standard.[1][3] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[4][5] By comparing the integral of a specific signal from the analyte with that of a certified internal standard of known purity, the purity of the analyte can be calculated with high accuracy and metrological traceability.[2][6]

Detailed Experimental Protocol: qNMR Purity Assay

This protocol outlines the steps for determining the purity of this compound using an internal standard.

a) Materials and Reagents:

  • Analyte: this compound (Molecular Weight: 159.19 g/mol )[7]

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, Purity ≥ 99.5%, Molecular Weight: 116.07 g/mol )

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)

  • Equipment: High-resolution NMR spectrometer (e.g., 400 MHz or higher), analytical microbalance (accuracy ± 0.01 mg), NMR tubes, volumetric flasks, pipettes.

b) Sample Preparation:

  • Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial. Record the exact weight (m_analyte).

  • Accurately weigh approximately 8-10 mg of the internal standard (Maleic Acid) into the same vial. Record the exact weight (m_std). A signal intensity ratio of approximately 1:1 is recommended for optimal accuracy.[8]

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6. Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a 5 mm NMR tube.

c) NMR Data Acquisition:

  • Pulse Program: Standard single pulse experiment (e.g., Bruker 'zg30').

  • Temperature: 298 K (25 °C).[9]

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and internal standard signals being integrated. A value of 30-60 seconds is generally sufficient to ensure full relaxation.

  • Number of Scans (NS): 8 to 16 scans, ensuring a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[10]

  • Acquisition Time (AQ): ≥ 3 seconds.

  • Dummy Scans (DS): 4.[9]

d) Data Processing:

  • Apply a small line broadening factor (e.g., LB = 0.3 Hz) to improve S/N.

  • Perform Fourier transformation.

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction (e.g., 5th order polynomial) to ensure a flat baseline across the spectrum.[9]

  • Integrate the selected signals. For this compound, the singlet from the methylene protons (-CH2CN) is a good candidate. For Maleic Acid, integrate the singlet from the two vinylic protons. Ensure that the chosen signals do not overlap with any impurity or solvent signals.[8]

e) Purity Calculation: The purity of the analyte (P_analyte) as a mass fraction (%) is calculated using the following equation:

P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std (%)

Where:

  • I_analyte: Integral area of the selected analyte signal.

  • I_std: Integral area of the internal standard signal.

  • N_analyte: Number of protons corresponding to the analyte signal (e.g., 2 for the -CH2CN group).

  • N_std: Number of protons corresponding to the internal standard signal (2 for Maleic Acid).

  • M_analyte: Molar mass of the analyte (159.19 g/mol ).[7]

  • M_std: Molar mass of the internal standard (116.07 g/mol ).

  • m_analyte: Mass of the analyte.

  • m_std: Mass of the internal standard.

  • P_std: Purity of the internal standard as a mass fraction (%).

Workflow for qNMR Purity Determination

qNMR_Workflow prep 1. Sample Preparation weigh Accurately weigh analyte and internal standard prep->weigh dissolve Dissolve mixture in deuterated solvent weigh->dissolve acq 2. Data Acquisition dissolve->acq nmr Run NMR experiment with quantitative parameters (e.g., long d1) acq->nmr proc 3. Data Processing nmr->proc process_steps Fourier transform, phasing, baseline correction proc->process_steps integrate Integrate non-overlapping signals of analyte and standard process_steps->integrate calc 4. Purity Calculation integrate->calc formula Apply qNMR purity equation calc->formula result Final Purity Value (%) formula->result

Caption: Workflow for purity determination using qNMR.

Alternative Methods for Purity Determination

While qNMR is a powerful tool, other chromatographic techniques are frequently employed for purity analysis, each with its own set of advantages and limitations.

a) High-Performance Liquid Chromatography (HPLC)

HPLC is a technique used to separate, identify, and quantify each component in a mixture.[11] For purity analysis, it is typically run with a UV detector. Purity is often determined by the area percent method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks.[12]

General Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., Acetonitrile/Water mixture).

  • Instrumentation: Use a C18 column with a gradient elution of mobile phases like water and acetonitrile.

  • Detection: Monitor the eluent using a UV detector at a wavelength where the analyte and potential impurities absorb.

  • Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total peak area.

b) Gas Chromatography (GC)

GC is suitable for compounds that are volatile and thermally stable.[12] It is particularly effective for identifying and quantifying residual solvents and other volatile impurities.[11]

General Protocol:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane).

  • Instrumentation: Inject the sample into a GC equipped with a suitable capillary column (e.g., DB-5) and a Flame Ionization Detector (FID).

  • Analysis: Use a temperature gradient to separate components based on their boiling points. Purity is determined by the area percent method.

Comparative Analysis of Purity Determination Methods

The choice of analytical method depends on the specific requirements of the analysis, including the nature of the analyte and its impurities, and the desired accuracy and precision.

FeatureQuantitative ¹H-NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.[4]Differential partitioning of components between mobile and stationary phases.[11]Partitioning of volatile components between a mobile gas and a stationary phase.[11]
Quantification Absolute quantification against a certified internal standard.[10]Relative (area %) or absolute quantification against an identical reference standard.Relative (area %) or absolute quantification against an identical reference standard.
Accuracy Very High (often used as a primary method).[6]High.High.
Precision (%RSD) Typically < 1%.[12]Typically ≤ 2%.[12]Typically < 1% to 3%.[12]
LOD / LOQ Lower sensitivity (~0.1% / ~0.3%).[12]High sensitivity (~0.01% / ~0.03%).[12]Very high sensitivity (~0.005% / ~0.015%).[12]
Sample Suitability Soluble compounds. Non-destructive.Non-volatile and thermally labile compounds.[12]Volatile and thermally stable compounds.[12]
Reference Standard Requires a certified internal standard of a different structure.[1]Requires a highly pure reference standard of the analyte for absolute quantification.Requires a highly pure reference standard of the analyte for absolute quantification.
Key Advantage Provides structural information and purity in a single experiment; SI-traceable.[2][13]Excellent for separating non-volatile impurities and isomers.Superior for analyzing residual solvents and volatile impurities.
Key Limitation Potential for signal overlap; lower sensitivity compared to chromatography.[14]Response factors can vary between analyte and impurities, affecting area % accuracy.Not suitable for non-volatile or thermally unstable compounds.

Logical Comparison of Analytical Techniques

Method_Comparison main Purity Analysis of This compound hplc HPLC main->hplc gc GC main->gc qnmr qNMR qnmr_attr1 Primary Method qnmr->qnmr_attr1 qnmr_attr2 Absolute Quantification qnmr->qnmr_attr2 qnmr_attr3 Structure & Purity qnmr->qnmr_attr3 qnmr_attr4 Non-Destructive qnmr->qnmr_attr4 hplc_attr1 Separation-Based hplc->hplc_attr1 hplc_attr2 High Sensitivity hplc->hplc_attr2 hplc_attr3 Non-Volatile Analytes hplc->hplc_attr3 hplc_attr4 Requires Analyte Standard hplc->hplc_attr4 gc_attr1 Separation-Based gc->gc_attr1 gc_attr2 Highest Sensitivity gc->gc_attr2 gc_attr3 Volatile Analytes gc->gc_attr3 gc_attr4 Analyzes Solvents gc->gc_attr4

Caption: Key characteristics of qNMR, HPLC, and GC.

Conclusion

For establishing the purity of this compound, qNMR stands out as a superior method for obtaining an accurate, absolute purity value with direct traceability. It serves as an excellent primary method that can validate results from other techniques and provides valuable structural confirmation simultaneously.

HPLC is the recommended orthogonal method for detecting and quantifying non-volatile, structurally related impurities that may not be distinguishable by NMR. GC is best employed specifically for the analysis of residual solvents and other volatile impurities.

For comprehensive quality control in a research and drug development setting, a combination of qNMR for absolute purity assignment and HPLC for impurity profiling offers the most robust and reliable approach to characterizing this compound.

References

A Comparative Analysis of the Biological Effects of 3-(3-Methylphenyl)propionaldehyde and its Para Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological and chemical properties of the structural isomers 3-(3-Methylphenyl)propionaldehyde (meta-isomer) and 3-(4-Methylphenyl)propionaldehyde (para-isomer). A comprehensive review of publicly available scientific literature reveals a significant gap in direct comparative studies evaluating the biological effects of these two compounds. This document synthesizes the existing data for each isomer and offers a theoretical comparison based on established principles of chemical structure-activity relationships (SAR) observed in analogous compounds. Furthermore, it outlines detailed experimental protocols that can be employed to directly compare their biological activities.

Physicochemical Properties and Hazard Classifications

While both isomers share the same molecular formula and weight, the position of the methyl group on the phenyl ring influences their chemical and toxicological profiles.[1] The para-isomer's more linear and symmetric structure compared to the meta-isomer could influence its interaction with biological targets.[1]

Property3-(3-Methylphenyl)propionaldehyde (meta-isomer)3-(4-Methylphenyl)propionaldehyde (para-isomer)
Synonyms 3-(m-tolyl)propanal, 3-Methylbenzenepropanal3-(p-tolyl)propanal, p-Methylhydrocinnamic aldehyde
CAS Number 95416-60-75406-12-2
Molecular Formula C₁₀H₁₂OC₁₀H₁₂O
Molecular Weight 148.20 g/mol 148.20 g/mol
Appearance Colorless to light yellow liquidColorless oil
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH317: May cause an allergic skin reaction
Hazard Pictograms WarningWarning

Theoretical Comparison of Biological Effects

In the absence of direct experimental data, a comparative analysis can be postulated based on the known biological activities of structurally related phenylpropanoids, such as cinnamaldehyde. Phenylpropanoids are recognized for a variety of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[1] The aldehyde functional group is a key reactive site, capable of interacting with nucleophiles like the amino acid residues in proteins, potentially leading to enzyme inhibition or modulation of signaling pathways.[1]

The primary structural difference between the two isomers is the position of the methyl group, which is an electron-donating group. This substitution can influence the electronic properties of the aromatic ring and the overall stereochemistry of the molecule, which in turn can affect binding affinity to receptors or enzymes.

  • Para-Isomer (3-(4-Methylphenyl)propionaldehyde): The methyl group in the para position may lead to a more specific interaction with biological targets due to its symmetrical structure. Its known activity as a dermal sensitizer, leading to its prohibition as a fragrance ingredient by the International Fragrance Association (IFRA), suggests it is biologically active and interacts with skin proteins.[2]

  • Meta-Isomer (3-(3-Methylphenyl)propionaldehyde): The meta-substitution results in a less symmetrical molecule. Its classification as a skin and eye irritant indicates a different toxicological profile compared to the para-isomer.[3] This difference in irritation versus sensitization suggests distinct mechanisms of interaction with biological tissues.

Proposed Experimental Protocols for Comparative Analysis

To address the current knowledge gap, the following experimental workflows are proposed to systematically evaluate and compare the biological effects of the meta- and para-isomers.

General Workflow for Comparative Biological Activity Assessment

The following diagram outlines a general workflow for a head-to-head comparison of the biological activities of the two isomers.

G cluster_0 Compound Preparation & Characterization cluster_1 Biological Screening cluster_2 Data Analysis & Comparison start Obtain Isomers (meta & para) qc Purity & Identity Confirmation (NMR, GC-MS) start->qc stock Prepare Stock Solutions qc->stock cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) stock->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, MBC) stock->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Inhibition) stock->anti_inflammatory data_analysis Determine IC50/MIC Values cytotoxicity->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis comparison Compare Potency & Toxicity data_analysis->comparison sar Structure-Activity Relationship Analysis comparison->sar

Caption: General workflow for the comparative evaluation of biological activities.

Detailed Experimental Protocols

Objective: To determine and compare the concentration-dependent cytotoxic effects of the isomers on a mammalian cell line (e.g., HaCaT keratinocytes or RAW 264.7 macrophages).

  • Cell Culture: Culture the selected cell line in appropriate media and conditions until 80-90% confluency.

  • Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the meta- and para-isomers in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 1-1000 µM). Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the concentration-response curves and determine the IC50 values for each isomer.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of each isomer against representative bacterial strains (e.g., Staphylococcus aureus and Escherichia coli).

  • Bacterial Culture: Grow the bacterial strains in appropriate broth overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare serial twofold dilutions of the isomers in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria and broth), a negative control (broth only), and an antibiotic control (e.g., gentamicin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathway Involvement

Phenylpropanoids have been reported to exert anti-inflammatory effects by modulating key signaling pathways. A plausible, though currently unconfirmed, mechanism for 3-(3-Methylphenyl)propionaldehyde and its para-isomer could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of inflammation.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Isomers Meta/Para Isomer Isomers->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

While 3-(3-Methylphenyl)propionaldehyde and its para-isomer, 3-(4-Methylphenyl)propionaldehyde, are structurally very similar, the available data on their hazard classifications suggest they possess distinct biological activities. A definitive comparison of their biological effects is not possible due to a lack of direct experimental evidence.[1] Based on the principles of medicinal chemistry, it is plausible that they exhibit different potencies and toxicological profiles.[1] The proposed experimental protocols in this guide provide a framework for future research to elucidate the specific biological activities of these compounds and to understand their structure-activity relationships. Such studies are essential for assessing their potential applications in drug development and for ensuring their safe use.

References

Safety Operating Guide

Proper Disposal of 3-(3-Methylphenyl)-3-oxopropanenitrile: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential procedures for the safe handling and disposal of 3-(3-Methylphenyl)-3-oxopropanenitrile. All operations must be conducted in accordance with institutional and local regulations. Direct any procedural questions to your institution's Environmental Health and Safety (EHS) department.

Based on available safety data for this compound and structurally similar chemicals, this compound is classified as harmful and an irritant.[1][2] It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause serious eye irritation and skin irritation.[1][3][4] Therefore, strict adherence to safety protocols during handling and disposal is mandatory.

Personal Protective Equipment (PPE) and Hazard Mitigation

Before handling the compound, ensure all appropriate personal protective equipment is worn. The required PPE is crucial for minimizing exposure risk during routine handling, spill cleanup, and disposal.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a flame-retardant lab coat.Prevents skin contact, which can cause irritation and absorption of the harmful substance.[1][3][4]
Respiratory Protection Use only in a well-ventilated area or under a certified chemical fume hood.[2][4]Avoids inhalation of dust or vapors, which may cause respiratory irritation.[1][4]

Step-by-Step Disposal Protocol

The primary and required method for the disposal of this compound is through your institution's designated hazardous waste management program.[5] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular solid waste. [5][6]

Step 1: Waste Segregation and Collection

  • Collect waste this compound in a dedicated, properly labeled hazardous waste container.[7] The container must be compatible with the chemical and have a secure, tight-fitting lid.

  • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

  • Do not mix this waste with other chemical waste streams unless explicitly authorized by your EHS department.[8]

Step 2: Storage of Chemical Waste

  • Store the sealed waste container in a designated and properly marked satellite accumulation area.[6]

  • This area must be well-ventilated and away from incompatible materials, heat, and direct sunlight.[4]

Step 3: Spill Management

  • In case of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[7]

  • Wearing the prescribed PPE, contain the spill. For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.[7][8]

  • Collect the contained material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.[7]

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water. All decontamination materials must also be disposed of as hazardous waste.[7]

  • Report the spill to your institution's EHS department immediately.[7]

Step 4: Disposal of Empty Containers and Contaminated PPE

  • Empty Containers: A container that held this chemical is considered hazardous waste. If institutional policy allows, the container may be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[9] The rinsate must be collected and disposed of as hazardous waste.[5] After rinsing, deface the label and dispose of the container as directed by your EHS office.[5][9]

  • Contaminated PPE: Used gloves and other disposable PPE contaminated with this chemical must be collected in a designated hazardous waste container for disposal.[8] Uncontaminated nitrile gloves may be eligible for recycling programs, depending on institutional policies.[10][11][12]

Step 5: Arranging for Final Disposal

  • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.[13]

  • Do not attempt to transport hazardous waste yourself.[5] Trained EHS personnel will handle the final transport and disposal in compliance with all federal and state regulations.[5]

Disposal Workflow Visualization

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G start Disposal of 3-(3-Methylphenyl)- 3-oxopropanenitrile Required ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Step 2: Collect Waste in a Designated, Labeled Container ppe->collect_waste spill_check Spill Occurred? collect_waste->spill_check spill_protocol Execute Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain & Absorb 3. Collect Contaminated Material 4. Decontaminate Area 5. Report to EHS spill_check->spill_protocol Yes store_waste Step 3: Store Waste Container in Satellite Accumulation Area spill_check->store_waste No spill_protocol->store_waste contact_ehs Step 4: Container Full? Contact EHS for Pickup store_waste->contact_ehs end EHS Manages Final Disposal (Incineration/Licensed Facility) contact_ehs->end Yes

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-(3-Methylphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 3-(3-Methylphenyl)-3-oxopropanenitrile, offering procedural, step-by-step guidance to ensure operational safety and proper disposal.

Hazard Identification and Personal Protective Equipment

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risks.

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation)GHS07 (Exclamation Mark)Chemical-resistant gloves (e.g., nitrile), lab coat or chemical-resistant apron, safety glasses with side shields or goggles. Work should be conducted in a well-ventilated area or a chemical fume hood.[1][2][3][4]
Skin Corrosion/IrritationGHS07 (Exclamation Mark)Chemical-resistant gloves (e.g., nitrile), lab coat or chemical-resistant apron.[1][2][3]
Serious Eye Damage/IrritationGHS07 (Exclamation Mark)Tightly fitting chemical safety goggles. A face shield is recommended in situations with a high risk of splashing.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)GHS07 (Exclamation Mark)Work in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling Procedures:
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3][5]

  • Avoid Contact: Prevent all personal contact with the substance, including skin and eye contact, and inhalation of dust or vapors.[3][4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1][2][3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]

  • Equipment: Use non-sparking tools and take precautionary measures against static discharge.[2][4]

Storage Procedures:
  • Container: Keep the container tightly closed when not in use.[2][5]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][4][5]

  • Security: Store in a locked-up and secure location.[2][5]

Emergency and Disposal Plans

Immediate and appropriate action is crucial in the event of an emergency.

Emergency Procedures: First Aid

Emergency_Procedures cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to fresh air and keep at rest. Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Wash_Skin Remove contaminated clothing. Wash skin with plenty of soap and water. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek immediate medical advice/attention. Move_to_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention If irritation persists Rinse_Eyes->Seek_Medical_Attention If irritation persists Rinse_Mouth->Seek_Medical_Attention

Caption: Emergency first aid procedures for exposure to this compound.

Spill Management Protocol

In the event of a spill, follow these steps to ensure a safe and effective cleanup:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Don the appropriate PPE as outlined in the table above.

  • Containment: For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand. For solid spills, carefully sweep the material to avoid generating dust.

  • Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.[3]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[6] Do not discharge this chemical into sewer systems.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_containers Empty Containers Chemical_Waste Collect waste this compound in a labeled, compatible container. Store_Waste Store in a designated satellite accumulation area. Chemical_Waste->Store_Waste Triple_Rinse Triple rinse empty containers with a suitable solvent. EHS_Pickup Contact Environmental Health & Safety (EHS) for hazardous waste pickup. Store_Waste->EHS_Pickup Licensed_Disposal Disposal by a licensed waste disposal facility. EHS_Pickup->Licensed_Disposal Dispose_Container Dispose of rinsed container as regular trash or offer for recycling. Triple_Rinse->Dispose_Container

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.